Nitisinone
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042673 | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.11e-03 g/L | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104206-65-7 | |
| Record name | Nitisinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitisinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104206-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITISINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nitisinone's Mechanism of Action in Tyrosine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitisinone, a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), represents a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and shows promise in the treatment of alkaptonuria. By reversibly blocking a key enzymatic step in the tyrosine catabolic pathway, this compound effectively prevents the accumulation of toxic metabolites, thereby averting severe liver and kidney damage in affected individuals. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Tyrosine Metabolism and Associated Disorders
The catabolism of the amino acid tyrosine is a critical metabolic pathway that ultimately yields fumarate and acetoacetate, which enter the citric acid cycle. This multi-step process involves several key enzymes. Genetic deficiencies in these enzymes can lead to rare but severe metabolic disorders.
-
Hereditary Tyrosinemia Type 1 (HT-1): An autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[1][2] This deficiency leads to the accumulation of upstream toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, which are converted to the highly toxic succinylacetone.[3] Succinylacetone is responsible for the severe liver and kidney damage characteristic of HT-1.[1][3]
-
Alkaptonuria: A rare genetic disorder caused by a deficiency of homogentisate 1,2-dioxygenase. This leads to the accumulation of homogentisic acid, which causes dark discoloration of urine and connective tissues (ochronosis) and leads to debilitating arthritis.
This compound: A Targeted HPPD Inhibitor
This compound, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, was originally developed as an herbicide.[4] Its mechanism of action in plants, the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), was later repurposed for therapeutic use in humans.[4]
The Tyrosine Catabolic Pathway and this compound's Site of Action
The following diagram illustrates the tyrosine catabolic pathway and the specific point of inhibition by this compound.
References
A Technical Guide to the Laboratory Synthesis and Purification of Nitisinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Nitisinone for laboratory use. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows to aid in understanding and replication.
Chemical Synthesis of this compound
This compound, chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is synthesized through the acylation of 1,3-cyclohexanedione with 2-nitro-4-(trifluoromethyl)benzoyl chloride.[1] Various methods have been reported, primarily differing in the choice of solvent, base, and catalyst. This guide outlines a common and effective laboratory-scale synthesis protocol.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the preparation of the acid chloride, 2-nitro-4-(trifluoromethyl)benzoyl chloride, from the corresponding carboxylic acid. The second step is the C-acylation of 1,3-cyclohexanedione with the synthesized acid chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of methodologies described in the scientific literature.[1][2]
Materials:
-
2-Nitro-4-(trifluoromethyl)benzoic acid
-
Thionyl chloride or Oxalyl chloride
-
1,3-Cyclohexanedione
-
Triethylamine or Anhydrous Sodium Carbonate
-
Dichloromethane or Ethyl Acetate (anhydrous)
-
Hydrochloric acid (2M)
-
Anhydrous sodium sulfate
-
Deionized water
Step 1: Preparation of 2-Nitro-4-(trifluoromethyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-nitro-4-(trifluoromethyl)benzoic acid.
-
Slowly add an excess of thionyl chloride (or oxalyl chloride) to the flask. The molar ratio of acid to thionyl chloride is typically 1:2.[2]
-
Heat the mixture to reflux (approximately 70-75°C) for 3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitro-4-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.[1]
Step 2: Synthesis of Crude this compound
-
In a separate reaction vessel, dissolve 1,3-cyclohexanedione and a base (e.g., triethylamine, with a molar ratio of 1:1.5 to the acid chloride) in an anhydrous solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride (dissolved in a small amount of the reaction solvent) to the cooled mixture over a period of approximately 2 hours, while maintaining the temperature at 0°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for an additional 2.5 to 12 hours.[2]
-
Upon completion, the reaction mixture is worked up. This typically involves washing with 2M hydrochloric acid to remove the base, followed by washing with water.[1]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound product.
Purification of this compound
The crude this compound obtained from the synthesis is purified by recrystallization to achieve the high purity required for laboratory and pharmaceutical use. The choice of solvent is critical for effective purification.
Purification Workflow
The general workflow for the purification of this compound involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization, and finally, isolating the pure crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound.[2][3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl acetate, Toluene, or an Acetone/Water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).
-
Gently heat the mixture while stirring until the this compound is completely dissolved.[4] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound crystals should begin to form.[4]
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]
-
Dry the purified this compound crystals under vacuum to remove any residual solvent. A patent suggests drying first at 50°C for 1 hour, then at 80°C for 12 hours.[2] The final product should be a light brown or white to yellowish-white crystalline powder.[6]
Quality Control and Data Presentation
The purity of the synthesized this compound should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Analytical Methods and Data
Table 1: HPLC Parameters for this compound Purity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[7] | Purospher STAR RP-8 end-capped (150x4.6mm, 5µm)[8] | Inertsil ODS-3V C18 (250x4.6mm, 5µm)[9] |
| Mobile Phase | Methanol: 0.02M Phosphate buffer (pH 3.6) (45:55 v/v)[7] | Acetonitrile: Water with o-phosphoric acid (pH 3.0) (65:35 v/v)[8] | Acetonitrile: 0.03M Ammonium Acetate (50:50 v/v)[9] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[8] | 0.8 mL/min[9] |
| Detection (UV) | 255 nm[7] | 272 nm[8] | 212 nm[9] |
| Retention Time | ~3.254 min[7] | ~4.03 min[8] | ~3.0 min[9] |
Table 2: Quantitative Purity and Yield Data for this compound
| Parameter | Value | Reference |
| Purity (after recrystallization) | > 99.5% | [2] |
| Improved Synthesis Yield | > 85% | [7] |
| Recrystallization Yield Improvement | From 37% to > 90% (Ethyl Acetate vs. Acetone/Water) | [7] |
| HPLC Linearity Range (Method 1) | 12.0 - 28.0 µg/mL | [7] |
| HPLC LOD (Method 1) | 5.004 µg/mL | [7] |
| HPLC LOQ (Method 1) | 15.164 µg/mL | [7] |
| UV Absorbance Maximum (in Methanol) | 256 nm | [10] |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 ppm) in a suitable diluent (e.g., mobile phase or acetonitrile).[9] From the stock solution, prepare a series of working standards of known concentrations.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the diluent to a known concentration within the linearity range of the method.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Compare the peak area of the sample to the calibration curve generated from the standard solutions to determine the purity of the synthesized this compound.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a solution of the synthesized this compound in methanol at a known concentration (e.g., 10 µg/mL).[7]
-
Spectrophotometric Measurement: Scan the solution over a UV range of 200-400 nm using a UV-Vis spectrophotometer with methanol as the blank.[8]
-
Data Analysis: Confirm the presence of this compound by identifying the absorbance maximum at approximately 255-256 nm.[7][10] The absorbance value can be used for quantitative analysis using a standard curve.
References
- 1. brieflands.com [brieflands.com]
- 2. CN102976948A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. US9783485B1 - Crystalline inhibitor of 4-hydroxyphenylpyruvate dioxygenase, and a process of synthesis and crystallization thereof - Google Patents [patents.google.com]
- 4. 104206-65-7 | 2-(2-Nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione - Moldb [moldb.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A Stability Indicating HPLC Method for the Determination of this compound in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. jetir.org [jetir.org]
Nitisinone's Interruption of the Tyrosine Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitisinone, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), plays a critical role in the management of hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. By blocking the tyrosine degradation pathway at a key enzymatic step, this compound prevents the accumulation of toxic metabolites, thereby mitigating the severe pathophysiology associated with these metabolic disorders. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical and experimental workflows.
Introduction
Hereditary tyrosinemia type 1 is an autosomal recessive disorder characterized by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[1] This deficiency leads to the accumulation of upstream metabolites, including maleylacetoacetate and fumarylacetoacetate, which are subsequently converted to the toxic metabolite succinylacetone.[2] Succinylacetone is responsible for the severe liver and kidney damage observed in HT-1.[2]
This compound was initially developed as an herbicide.[3] Its mechanism of action, the inhibition of HPPD, was found to be therapeutically beneficial for HT-1.[4] By inhibiting HPPD, an enzyme upstream of FAH, this compound effectively prevents the formation of the toxic downstream metabolites.[4] This intervention has revolutionized the treatment of HT-1, significantly improving patient outcomes.[5]
Mechanism of Action: Blocking the Tyrosine Degradation Pathway
This compound acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine degradation pathway.[2] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[6] By blocking this step, this compound prevents the formation of all subsequent metabolites in the pathway, including the toxic succinylacetone in the context of FAH deficiency.[2]
The inhibition of HPPD by this compound leads to an accumulation of tyrosine in the blood.[7] Therefore, a crucial component of this compound therapy is a strict dietary restriction of the amino acids tyrosine and its precursor, phenylalanine, to prevent tyrosine toxicity.[5]
Quantitative Data
Inhibitory Potency of this compound
This compound is a potent inhibitor of HPPD. The half-maximal inhibitory concentration (IC50) has been determined in various studies.
| Parameter | Value | Source |
| IC50 for HPPD | 173 nM | [8] |
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been well-characterized in healthy subjects and patients with HT-1. The following tables summarize key pharmacokinetic parameters from single and multiple-dose studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | 10 mg Tablet (fasting) | 10 mg Capsule (fasting) | 30 mg Capsule (fasting) |
| Cmax (µmol/L) | - | - | 10.5 |
| Cmax (ng/mL) | 1145.7 ± 217.4 | 1205.8 ± 235.3 | - |
| Tmax (hours) | 4.0 (2.0 - 6.0) | 3.0 (2.0 - 6.0) | 3.5 (0.8 - 8.0) |
| AUC0-120h (ng·h/mL) | 64321.4 ± 14144.1 | 67235.8 ± 14945.8 | - |
| AUC0-72h (µmol·h/L) | - | - | 406 |
| Half-life (hours) | 54 | 54 | 54 |
Data compiled from multiple sources.[9][10]
Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (80 mg once daily) in Healthy Adults
| Parameter | Value |
| Cmax (µmol/L) | 120 |
| Tmax (hours) | 4 |
| Time to Steady State | 14 days |
Source:[10]
Therapeutic Monitoring
Effective treatment with this compound requires regular monitoring of biochemical markers to ensure efficacy and safety.
| Parameter | Therapeutic Target Range |
| Plasma this compound | 40 - 60 µmol/L |
| Plasma Tyrosine | < 500 µmol/L |
| Urine/Blood Succinylacetone | Undetectable |
Experimental Protocols
In Vitro HPPD Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput fluorescence-based assay to determine the inhibitory activity of compounds against HPPD. The assay measures the formation of the fluorescent product, homogentisate (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP).[12]
Materials:
-
Recombinant HPPD enzyme
-
This compound (or other test inhibitors)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA
-
Cofactor Solution: 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor Solution) to all wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the HPP substrate solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific for HG) at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantification of Succinylacetone in Dried Blood Spots by Tandem Mass Spectrometry
This method is used for the diagnosis and therapeutic monitoring of HT-1.[13]
Materials:
-
Dried blood spot (DBS) samples
-
96-well plates
-
Acetonitrile (80%) containing hydrazine monohydrate and a stable isotope-labeled internal standard of succinylacetone
-
Methanol
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: Punch a 3 mm disc from the DBS into a well of a 96-well plate.
-
Extraction and Derivatization:
-
Add 100 µL of 80% acetonitrile with hydrazine and internal standard to each well.
-
Incubate the plate at 65°C for 30 minutes.
-
Transfer the supernatant to a new plate and dry under nitrogen.
-
Add 100 µL of methanol and evaporate to remove residual hydrazine.
-
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the tandem mass spectrometer for quantification of succinylacetone.
-
Data Analysis: Quantify the succinylacetone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
This compound's targeted inhibition of 4-hydroxyphenylpyruvate dioxygenase is a cornerstone of therapy for hereditary tyrosinemia type 1. Understanding its mechanism of action, pharmacokinetic profile, and the associated biochemical monitoring is essential for its effective and safe use. The experimental protocols provided in this guide offer a framework for the continued research and development of therapies for disorders of the tyrosine degradation pathway. The precise and quantitative methods for assessing enzyme inhibition and monitoring toxic metabolites are critical for optimizing patient care and for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Diagnosis, treatment, management and monitoring of patients with tyrosinaemia type 1: Consensus group recommendations from the German‐speaking countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. davuniversity.org [davuniversity.org]
- 7. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fda.gov [fda.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Pharmacokinetics and Pharmacodynamics of Nitisinone in Animal Models: A Technical Guide
Nitisinone, a potent reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), has become a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and a promising therapy for alkaptonuria (AKU).[1][2][3] Originally developed as a triketone herbicide, its mechanism of action was repurposed for therapeutic use after toxicological studies in animals revealed its profound impact on tyrosine metabolism.[2][4] This technical guide provides an in-depth summary of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing exclusively from studies conducted in animal models. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical profile of this compound.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the competitive and potent inhibition of the HPPD enzyme, the second step in the tyrosine catabolic pathway.[3][5][6] This inhibition is central to its therapeutic and toxicological effects observed in animal models.
1.1 Mechanism of Action
This compound blocks the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisic acid (HGA).[7] In animal models of HT-1, which is caused by a deficiency in fumarylacetoacetate hydrolase (FAH), this upstream blockade prevents the accumulation of toxic downstream metabolites like maleylacetoacetate, fumarylacetoacetate, and succinylacetone (SA).[1][3][8] It is the buildup of these toxins that leads to the severe liver and kidney damage characteristic of the disease.[3][5] In Fah-deficient mice, this compound treatment reverses the lethal nature of the mutation and prevents lethal liver dysfunction when initiated early.[7][9]
Similarly, in animal models of AKU, characterized by a deficiency of homogentisate 1,2-dioxygenase (HGD), this compound's inhibition of HPPD effectively reduces the production and accumulation of HGA, the compound responsible for the ochronosis and severe osteoarthropathy seen in the disease.[3][10][11]
1.2 Primary Pharmacodynamic Effects and Biomarkers
The most consistent pharmacodynamic effect observed across all tested animal species is a significant elevation in plasma tyrosine concentration.[9] This hypertyrosinemia is a direct consequence of the HPPD blockade. In rats, a single oral dose of 0.1 mg/kg resulted in a significant increase in plasma and ocular fluid tyrosine concentrations, peaking at 24 hours post-administration.[12]
Key biomarkers used to assess this compound's effect in animal models include:
-
Succinylacetone (SA): In HT-1 models, a decrease in blood and urine SA is a primary indicator of therapeutic efficacy.[5][9]
-
Homogentisic Acid (HGA): In AKU models, a reduction in urine and serum HGA demonstrates the desired pharmacological effect.[13]
-
Plasma Tyrosine: Elevated levels are a consistent marker of HPPD inhibition across all species.[9][14]
1.3 Toxicological Profile in Animal Models
The principal toxicological finding linked to this compound's pharmacodynamics is ocular toxicity.[2][15]
-
Species Differences: Rats and Beagle dogs are susceptible to developing reversible corneal lesions (keratopathy) at doses as low as 1 mg/kg/day.[2][14] This effect is directly attributed to the marked and sustained hypertyrosinemia.[2][4] In contrast, mice, rabbits, and rhesus monkeys did not exhibit corneal lesions even at higher doses (10 mg/kg/day for 90 days).[2][14]
-
Reproductive Toxicity: In mice, doses equivalent to 0.4 times the recommended human dose were associated with incomplete skeletal ossification and decreased pup survival.[16] Rabbits also showed incomplete fetal bone ossification at 1.6 times the human dose.[16] A study in rats given a single high dose (100 mg/kg) showed reduced litter size and decreased pup survival.[15]
Pharmacokinetics of this compound in Animal Models
Pharmacokinetic studies have been conducted primarily in rodents, providing key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
2.1 Absorption and Distribution Following oral administration in rats, this compound is rapidly and completely absorbed, with a bioavailability greater than 90%.[7][9] Tissue distribution studies using radiolabeled this compound in rats and mice showed selective retention of the compound in the liver and kidneys, the primary sites of action and tyrosine metabolism.[7][9] A lesser degree of retention was noted in the Harderian gland, while no retention was detected in the eye itself.[9] In vitro studies indicate that this compound is highly bound to human plasma proteins (>95%).[5]
2.2 Metabolism and Excretion The complete mechanism of this compound elimination is not fully understood.[5] Studies in rats indicate that elimination occurs through both urine and feces in approximately equal measure.[9] The parent compound and two hydroxylated metabolites have been identified in rat urine, suggesting that oxidation, likely via the cytochrome P450 system, is one metabolic pathway.[9] However, in vitro studies with human liver microsomes suggest that this compound is relatively stable, with only minor metabolism potentially mediated by the CYP3A4 enzyme.[5]
2.3 Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound identified in various animal models.
| Parameter | Species | Dose | Value | Citation |
| Bioavailability | Rat | 0.1 - 10 mg/kg (PO) | >90% | [7] |
| Tmax (Time to Peak Concentration) | Rat | 2.6 - 3.0 mg/kg (PO) | Rapid | [9] |
| T1/2 (Terminal Half-Life) | Rat | 2.6 - 3.0 mg/kg (PO) | ~9 hours | [7][9] |
| IC50 (HPPD Inhibition) | Rat (in vitro) | N/A | ~40 nM | [7][9][17] |
| IC50 (HPPD Inhibition) | Human (in vitro) | N/A | ~5 nM | [7] |
| Enzyme-Inhibitor Dissociation T1/2 | Rat | N/A | 63 hours | [8] |
Key Animal Models and Experimental Methodologies
A variety of animal models have been instrumental in elucidating the PK/PD profile of this compound.
3.1 Disease Models
-
Hereditary Tyrosinemia Type 1 (HT-1): The fumarylacetoacetate hydrolase deficient (Fah-/-) mouse is the gold-standard model. These mice replicate the lethal liver and kidney dysfunction seen in human HT-1 and have been crucial for demonstrating this compound's life-saving efficacy.[7][18]
-
Alkaptonuria (AKU): Homogentisate 1,2-dioxygenase knockout (Hgd−/−) mice are used to model AKU. Studies in these mice have shown that this compound treatment effectively reduces HGA levels and can inhibit the development of ochronotic osteoarthropathy.[13][19]
-
Oculocutaneous Albinism (OCA): Mouse models with specific mutations in the tyrosinase gene (Tyr), such as the Tyrc-h/c-h mouse (modeling OCA-1B), have been used to investigate this compound's secondary effect of increasing pigmentation by elevating substrate (tyrosine) availability for the residual enzyme activity.[20][21]
3.2 Experimental Protocols
While specific protocols vary between studies, a general workflow for a preclinical PK/PD study of this compound can be outlined.
-
Animal Models: Healthy wild-type animals (e.g., Wistar rats, Beagle dogs, C57BL/6 mice) for toxicology and basic PK studies, or genetically modified models (e.g., Fah-/-, Hgd-/- mice) for efficacy studies.
-
Drug Administration: this compound is typically administered orally, either via gavage as a suspension in a vehicle like corn oil or phosphate buffer, or provided in the drinking water.[12] Doses range from low (0.1 mg/kg) to high (up to 100 mg/kg) depending on the study's objective (e.g., PD effect vs. toxicology).[7][15]
-
Sample Collection: Serial blood samples are collected (e.g., via tail vein or terminal cardiac puncture) at various time points post-dose to determine plasma drug and metabolite concentrations. Urine is often collected using metabolic cages. Tissues (liver, kidney, brain, eyes) are harvested at the end of the study for analysis of drug distribution and biomarker levels.[19]
-
Bioanalytical Methods:
-
Quantification of this compound: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for accurately measuring this compound concentrations in plasma and tissues.
-
Metabolite Analysis: Amino acid analyzers are used to quantify plasma tyrosine levels.[2] LC-MS/MS is also employed to measure key biomarkers like succinylacetone, HGA, and various neurotransmitter metabolites in biological matrices.[19]
-
-
Data Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life. Pharmacodynamic effects are assessed by measuring changes in biomarker levels relative to baseline or a control group.
Conclusion
Animal models have been indispensable for defining the pharmacodynamic and pharmacokinetic profile of this compound. Pharmacodynamic studies have clearly established its mechanism as a potent HPPD inhibitor, leading to the therapeutic reduction of toxic metabolites in models of HT-1 and AKU, and the consistent biomarker response of elevated plasma tyrosine. The pharmacokinetic profile in rodents is characterized by excellent oral bioavailability, targeted distribution to the liver and kidney, and a relatively long half-life. The species-specific ocular toxicity observed in rats and dogs, directly linked to hypertyrosinemia, remains a critical finding from these preclinical evaluations. The data summarized herein provide a foundational understanding for further research and clinical application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Discovery of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Relationship Between Serum Concentrations of this compound and Its Effect on Homogentisic Acid and Tyrosine in Patients with Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on Nitisinone for hereditary tyrosinemia type 1
An In-depth Technical Guide on the Initial Studies of Nitisinone for Hereditary Tyrosinemia Type 1
Introduction
Hereditary Tyrosinemia Type 1 (HT-1) is a rare, autosomal recessive metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency occurs in the final step of the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA), maleylacetoacetate (MAA), and their derivative, succinylacetone (SA).[3][4] Untreated, HT-1 is characterized by severe liver and kidney damage, with progression to liver failure, renal tubular dysfunction, neurological crises, and a high risk of developing hepatocellular carcinoma (HCC), often resulting in death within the first decade of life.[1][5]
Prior to the 1990s, treatment was limited to a protein-restricted diet (low in tyrosine and its precursor, phenylalanine) and liver transplantation, with variable success.[6] The discovery of this compound, also known as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione), marked a paradigm shift in the management of HT-1.[7][8] Originally developed as a triketone herbicide, its mechanism of action was found to be highly relevant to the pathophysiology of HT-1.[7] The first clinical use of this compound in a critically ill infant in February 1991 demonstrated a remarkable improvement, paving the way for its establishment as the primary pharmacological treatment for this devastating disease.[3][7] This document provides a detailed overview of the foundational studies on this compound, its mechanism of action, experimental protocols for patient monitoring, and the clinical outcomes that established its efficacy.
Mechanism of Action
This compound's therapeutic effect stems from its potent, reversible inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][9][10] HPPD is a key enzyme in the tyrosine degradation pathway, positioned upstream of the FAH enzyme that is deficient in HT-1.[2][11]
By inhibiting HPPD, this compound prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[2] This blockade effectively halts the tyrosine catabolic pathway before the point of the enzymatic defect, thereby preventing the formation and accumulation of the cytotoxic metabolites FAA, MAA, and SA.[3][12] Succinylacetone is a pathognomonic marker for HT-1 and is directly implicated in the observed liver and kidney damage, as well as the porphyria-like neurological crises.[13][14] The reduction of SA to undetectable levels in blood and urine is a primary biochemical goal of this compound therapy.[3][9]
A direct consequence of inhibiting tyrosine breakdown is the elevation of plasma tyrosine levels.[2][9] Therefore, this compound treatment must be combined with a strict diet low in phenylalanine and tyrosine to prevent hypertyrosinemia, which can cause side effects such as corneal keratopathy and skin lesions.[3][7]
Initial Clinical Evidence and Key Studies
The first formal report on the successful use of this compound in five HT-1 patients was published by Lindstedt et al. in The Lancet in 1992. This seminal study laid the groundwork for all subsequent clinical development. Following this, larger single-arm, open-label studies, often compared against historical controls, were conducted to establish the drug's efficacy and safety profile.[8][15]
Pivotal International NTBC Study
One of the most comprehensive initial studies involved an international, single-arm, open-label trial that enrolled 207 patients between 1991 and 1997.[15] The outcomes were compared with a historical cohort of 108 patients who received only dietary treatment.
Table 1: Survival Outcomes in the Pivotal NTBC Study vs. Historical Controls
| Age at Treatment Start | Metric | This compound-Treated Group | Historical Control (Diet Only) |
|---|---|---|---|
| < 6 months | 2-Year Survival Probability | 88% | 29% |
| 4-Year Survival Probability | 88% | 29% | |
| 6 to < 12 months | 2-Year Survival Probability | 94% | 74% |
| 4-Year Survival Probability | 94% | 45% | |
| 12 to < 24 months | 2-Year Survival Probability | 100% | 94% |
| 4-Year Survival Probability | 86% | 63% | |
| ≥ 24 months | 2-Year Survival Probability | 96% | 89% |
| 4-Year Survival Probability | 96% | 89% |
Data adapted from manufacturer-submitted clinical review reports.[8][15]
The results demonstrated a dramatic improvement in survival for patients treated with this compound, particularly in the youngest and most vulnerable cohorts.[8]
Biochemical Response to this compound
A key measure of this compound's efficacy is the rapid reduction of urinary and plasma succinylacetone (SA). In early studies, SA levels, which are pathognomonically elevated in HT-1, quickly disappeared or were reduced to undetectable levels upon initiation of therapy.[3][7] Alpha-fetoprotein (AFP), a marker for liver regeneration and hepatocellular carcinoma, also showed a significant decline with treatment, although normalization could take longer.[16]
Table 2: Summary of Biochemical Marker Response in Initial this compound Studies
| Biochemical Marker | State Before this compound | Response to this compound | Therapeutic Target |
|---|---|---|---|
| Succinylacetone (SA) | Markedly elevated in blood & urine | Rapid decrease to undetectable levels | Undetectable[9] |
| Alpha-fetoprotein (AFP) | Significantly elevated | Gradual decline over months/years | Normalization[16] |
| Plasma Tyrosine | May be elevated | Becomes significantly elevated due to HPPD block | < 400-500 µmol/L (with diet)[3][17] |
| Liver Function Tests | Abnormal (e.g., elevated transaminases, abnormal coagulation) | Rapid improvement and normalization | Within normal range[5] |
Experimental Protocols
Standardized protocols for the initiation and monitoring of this compound therapy were developed based on the findings of initial clinical studies. The primary goals are to maintain an effective dose of this compound to suppress SA production while managing plasma tyrosine levels through diet.
Patient Diagnosis and Treatment Initiation Workflow
Biochemical Monitoring Protocol
Long-term management requires regular monitoring to ensure treatment efficacy, adherence, and safety.[18] The following protocol is a synthesis of recommendations derived from early and subsequent consensus guidelines.[19][20]
-
Analyte Measurement:
-
Succinylacetone (SA): Measured in plasma, dried blood spots (DBS), or urine. Undetectable levels indicate effective HPPD inhibition.[21]
-
Plasma Amino Acids: Quantitative analysis of tyrosine and phenylalanine is crucial to manage the dietary therapy and prevent complications from hypertyrosinemia.[17]
-
This compound Levels: Plasma or DBS measurement to assess adherence and guide dosing.[18]
-
Liver/Kidney Function: Standard panels including ALT, AST, bilirubin, coagulation studies (PT/PTT), and serum creatinine.[20]
-
Alpha-fetoprotein (AFP): Serial monitoring as a surveillance marker for HCC.[16]
-
-
Sample Collection and Analysis:
-
Specimen: Dried blood spots (DBS) are increasingly used for combined measurement of SA, amino acids, and this compound, facilitating at-home sample collection.[18][21] Plasma and urine are also used.
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of SA, this compound, and amino acids.[21]
-
-
Frequency of Monitoring:
Summary of Clinical Outcomes
The introduction of this compound fundamentally altered the natural history of HT-1.[1][3] Early and consistent treatment has been shown to prevent the most severe manifestations of the disease.
Table 3: Impact of this compound on Clinical Outcomes in HT-1
| Outcome | Without this compound (Historical) | With this compound Treatment | Citation |
|---|---|---|---|
| Survival | Death common in first decade of life | >90% survival rate with early treatment | [1][5] |
| Liver Failure | Common cause of morbidity and mortality | Liver function improves/normalizes, failure is prevented | [6][12] |
| Need for Liver Transplant | Primary treatment for many patients | Significantly reduced, reserved for non-responders or HCC | [6][22] |
| Hepatocellular Carcinoma (HCC) | Lifetime risk as high as 37% | Risk is significantly reduced, especially with treatment before age 2 | [1][22] |
| Renal Disease | Progressive renal tubular dysfunction (Fanconi syndrome) | Correction of renal tubular acidosis and rickets | [5] |
| Neurologic Crises | Recurrent, painful porphyria-like crises | Crises are abolished |[6] |
Long-term studies have confirmed these initial findings, showing that patients who start treatment early, ideally identified through newborn screening, have the best outcomes.[6][23] Life-limiting hepatic disease appears to be largely preventable when this compound is initiated in the neonatal period.[23]
Conclusion
The initial studies on this compound for Hereditary Tyrosinemia Type 1 represent a landmark achievement in the treatment of rare metabolic diseases. The repurposing of a herbicide, based on a deep understanding of its biochemical mechanism of action, completely transformed the prognosis for patients with HT-1. Foundational research demonstrated that by inhibiting HPPD, this compound effectively prevents the accumulation of toxic metabolites, leading to dramatic improvements in survival and the prevention of catastrophic liver and kidney damage. The protocols for dosing and monitoring established during these early trials, centered on the key biomarker succinylacetone, remain the cornerstone of modern management for this condition.
References
- 1. This compound in the treatment of hereditary tyrosinaemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cocukmetabolizma.com [cocukmetabolizma.com]
- 7. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Executive Summary - Clinical Review Report: this compound (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of tyrosinemia type 1 disease in patients treated with this compound in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Executive Summary - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Diagnosis, treatment, management and monitoring of patients with tyrosinaemia type 1: Consensus group recommendations from the German‐speaking countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. researchgate.net [researchgate.net]
- 19. cocukmetabolizma.com [cocukmetabolizma.com]
- 20. Recommendations for the management of tyrosinaemia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Laboratory monitoring of patients with hereditary tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Decoding hepatorenal tyrosinemia type 1: Unraveling the impact of early detection, NTBC, and the role of liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term safety and outcomes in hereditary tyrosinaemia type 1 with this compound treatment: a 15-year non-interventional, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitisinone for Alkaptonuria: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Therapeutic Potential, Clinical Efficacy, and Methodological Considerations in the Evaluation of Nitisinone for a Rare Metabolic Disorder.
Executive Summary
Alkaptonuria (AKU) is a rare, autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). This enzymatic defect leads to the accumulation of homogentisic acid (HGA), which polymerizes into a melanin-like pigment that deposits in connective tissues, a process known as ochronosis. This deposition results in progressive and debilitating arthropathy, cardiac valve disease, and other systemic complications. This compound, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme preceding HGD in the tyrosine catabolic pathway, has emerged as a promising therapeutic agent for alkaptonuria. By blocking the production of HGA, this compound has been shown to dramatically reduce its levels in urine and plasma, thereby targeting the fundamental biochemical abnormality in AKU. This technical guide provides a comprehensive overview of this compound as a treatment for alkaptonuria, focusing on its mechanism of action, clinical trial data, and detailed experimental protocols relevant to its study and development.
Introduction to Alkaptonuria and the Rationale for this compound Therapy
Alkaptonuria, first described by Sir Archibald Garrod in 1902 as an "inborn error of metabolism," is characterized by the triad of homogentisic aciduria, ochronosis, and arthritis.[1] The accumulation of HGA leads to the formation of a dark pigment that binds to collagen and other macromolecules in connective tissues, causing them to become brittle and dysfunctional.[2][3] The clinical manifestations typically appear in adulthood and include severe, early-onset osteoarthritis, particularly of the spine and large joints, as well as cardiac valvular stenosis, and kidney and prostate stones.[1]
Prior to the investigation of this compound, treatment for alkaptonuria was largely symptomatic, focusing on pain management and joint replacement surgery. The therapeutic rationale for this compound lies in its ability to inhibit HPPD, an enzyme upstream of the deficient HGD.[4] This inhibition effectively halts the production of HGA, addressing the root cause of the disease's pathology.[4]
Mechanism of Action of this compound
This compound (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) is a reversible and potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid in the tyrosine degradation pathway.[4] By blocking this step, this compound prevents the accumulation of HGA.[5] This mechanism of action is illustrated in the following signaling pathway diagram.
Clinical Development and Efficacy
The clinical development of this compound for alkaptonuria has been primarily driven by the DevelopAKUre consortium, which conducted a series of studies including SONIA 1 (Suitability of this compound in Alkaptonuria 1) and SONIA 2.[6]
SONIA 1: Dose-Finding Study
The SONIA 1 study was a dose-response trial designed to determine the optimal dose of this compound for reducing HGA levels. The results demonstrated a clear dose-dependent reduction in urinary HGA excretion.
SONIA 2: Efficacy and Safety Study
SONIA 2 was a pivotal, international, multicenter, open-label, randomized, controlled trial to evaluate the long-term efficacy and safety of this compound in patients with alkaptonuria.[2][7] The study demonstrated a significant and sustained reduction in HGA levels and also showed a statistically significant slowing of the disease progression as measured by the Alkaptonuria Severity Score Index (AKUSSI).[2][7]
The following workflow diagram illustrates the design of the SONIA 2 clinical trial.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound in alkaptonuria.
Table 1: Reduction in Homogentisic Acid (HGA) Levels
| Study | Treatment Group | Baseline Urinary HGA ( g/24h ) | Post-treatment Urinary HGA ( g/24h ) | % Reduction | Citation |
| Proof-of-Concept | This compound | 4.0 ± 1.8 | 0.2 ± 0.2 | >95% | [8] |
| SONIA 2 | This compound (10 mg/day) | Not specified | Not specified | 99.7% (at 12 months) | [2][7] |
Table 2: Clinical Efficacy Outcomes from SONIA 2
| Outcome Measure | This compound Group | Control Group | p-value | Citation |
| Change in AKUSSI Score at 48 months | Slower progression | Greater progression | 0.023 | [2][7] |
Table 3: Safety and Tolerability of this compound
| Adverse Event | This compound Group | Control Group | Citation |
| Elevated Plasma Tyrosine | Consistently observed | No change | [8] |
| Ocular Events (e.g., corneal crystals) | Infrequent, managed with diet | Not applicable | [8] |
| Overall Adverse Events | 400 events in 59 patients | 284 events in 57 patients | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the clinical evaluation of this compound for alkaptonuria.
Quantification of Homogentisic Acid (HGA) in Urine
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is the gold standard for accurate quantification of HGA in biological fluids. The method involves chromatographic separation of HGA from other urinary components followed by detection and quantification using a mass spectrometer.
Protocol Outline:
-
Sample Preparation: Urine samples are thawed and centrifuged to remove particulate matter. An internal standard (e.g., a stable isotope-labeled HGA) is added to a known volume of urine. Proteins may be precipitated using an organic solvent like acetonitrile.
-
Chromatographic Separation: The prepared sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate HGA.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. HGA is typically detected in negative ion mode using multiple reaction monitoring (MRM) to enhance specificity and sensitivity. The transition of the precursor ion to a specific product ion is monitored for both HGA and the internal standard.
-
Quantification: A calibration curve is generated using known concentrations of HGA. The concentration of HGA in the urine sample is determined by comparing the peak area ratio of HGA to the internal standard against the calibration curve.
Clinical Assessment of Disease Severity: The Alkaptonuria Severity Score Index (AKUSSI)
Principle: The AKUSSI is a comprehensive, validated scoring system designed to quantitatively assess the multi-systemic nature of alkaptonuria.[9][10] It comprises 57 subcomponent features across clinical, joint, and spine domains.[9][10]
Methodology Outline:
-
Clinical Domain: This includes assessment of ochronosis in the eyes (sclera) and ears (cartilage), presence of kidney and prostate stones, and cardiovascular manifestations such as aortic valve sclerosis.[1][9] Ochronosis is typically graded based on the extent and intensity of pigmentation.
-
Joint Domain: This involves a detailed examination of peripheral joints for pain, swelling, tenderness, and range of motion. Patient-reported outcomes on joint-related symptoms are also incorporated.
-
Spine Domain: This component assesses spinal mobility, pain, and the presence of kyphosis or scoliosis. Radiographic evaluation of the spine for disc calcification and fusion is also a key part of this assessment.
Each of the 57 features is scored, and the scores are aggregated to provide a total AKUSSI score, which reflects the overall disease severity.
Histopathological Examination of Ochronotic Pigment
Method: Modified Schmorl's Staining
Principle: This histochemical stain is used to enhance the visualization of ochronotic pigment in tissue sections.[3][8] The pigment, which appears yellowish-brown in unstained sections, is stained a dark blue-green color by the Schmorl's reagent.[3][8]
Protocol Outline:
-
Tissue Preparation: Tissue samples (e.g., cartilage, skin) are fixed in 10% formalin and embedded in paraffin wax. Sections of 4-5 µm are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the sections using xylene, and the sections are rehydrated through a series of graded alcohols to water.
-
Staining:
-
Incubate sections in Schmorl's working solution (a freshly prepared mixture of 1% ferric chloride and 1% potassium ferricyanide).
-
Rinse in 1% acetic acid.
-
Counterstain with Nuclear Fast Red to visualize cell nuclei.
-
-
Dehydration and Mounting: The stained sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a permanent mounting medium.
-
Microscopic Examination: The sections are examined under a light microscope to assess the distribution and extent of ochronotic pigmentation.
Measurement of Plasma Tyrosine Levels
Principle: As this compound inhibits the tyrosine catabolic pathway, monitoring plasma tyrosine levels is crucial for safety assessment. Elevated tyrosine can lead to adverse effects such as corneal keratopathy.
Methodology: HPLC or LC-MS/MS are commonly used for the accurate quantification of tyrosine in plasma.
Protocol Outline:
-
Sample Collection and Preparation: Blood is collected in heparinized tubes and centrifuged to separate the plasma. Proteins in the plasma are precipitated using an agent like perchloric acid or a solvent like acetonitrile. An internal standard is added.
-
Analysis: The prepared sample is analyzed by HPLC with fluorescence detection or by LC-MS/MS, similar to the HGA analysis.
-
Quantification: A calibration curve is used to determine the concentration of tyrosine in the plasma sample.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
Principle: This in vitro assay is used to determine the inhibitory activity of compounds like this compound on the HPPD enzyme. The assay can be performed using various detection methods, including colorimetric or fluorescent readouts.[7][11]
High-Throughput Fluorescent Screening Assay Protocol Outline: [11]
-
Reagents and Materials:
-
Recombinant human HPPD enzyme.
-
Substrate: 4-hydroxyphenylpyruvate (HPP).
-
Assay buffer.
-
Test compound (this compound) and controls.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared.
-
The enzyme, buffer, and test compound are added to the wells of the microplate.
-
The reaction is initiated by the addition of the substrate, HPP.
-
The formation of the fluorescent product, homogentisate, is monitored over time by measuring the increase in fluorescence intensity.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.
Safety and Tolerability
The most consistent biochemical effect of this compound treatment is a significant elevation of plasma tyrosine levels.[8] While generally well-tolerated, this hypertyrosinemia can lead to adverse effects, most notably corneal keratopathy, characterized by the deposition of tyrosine crystals in the cornea.[8] This can be managed by dietary restriction of tyrosine and phenylalanine. Other reported adverse events in clinical trials have been generally mild to moderate.[7]
Future Directions and Conclusion
This compound represents a paradigm shift in the management of alkaptonuria, moving from symptomatic relief to a targeted therapy that addresses the underlying biochemical defect. The robust clinical trial data has demonstrated its efficacy in significantly reducing HGA levels and slowing disease progression. The methodologies outlined in this guide provide a framework for the continued investigation and clinical monitoring of this compound and other potential therapies for this rare and debilitating disease. Future research will likely focus on optimizing long-term dosing strategies, further elucidating the clinical benefits beyond the currently established endpoints, and exploring the use of this compound in younger, pre-symptomatic individuals to prevent the onset of irreversible tissue damage. The journey of this compound from a herbicide to a life-changing therapy for a rare genetic disorder is a testament to the power of understanding disease pathophysiology and targeted drug development.
References
- 1. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orphanet: SONIA 2: An international, multicenter, randomized, evaluator-blinded, no-treatment controlled, parallel-group study to assess the efficacy and safety of once daily this compound in patients with alkaptonuria after 12 months of treatment, followed by an additional 36-month treatment period (phase III) - UK [orpha.net]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. An anatomical investigation of alkaptonuria: Novel insights into ochronosis of cartilage and bone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaptonuria Severity Score Index Revisited: Analysing the AKUSSI and Its Subcomponent Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaptonuria Severity Score Index Revisited: Analysing the AKUSSI and Its Subcomponent Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Nitisinone Administration: A Deep Dive into Affected Biochemical Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways affected by the administration of Nitisinone. This compound, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a cornerstone in the management of Hereditary Tyrosinemia type 1 (HT-1) and Alkaptonuria (AKU).[1][2] Its mechanism of action profoundly alters the landscape of tyrosine catabolism, leading to significant therapeutic effects and requiring careful patient management. This document will explore the primary and secondary metabolic pathways influenced by this compound, present quantitative data on these effects, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.
The Primary Target: Interruption of the Tyrosine Catabolic Pathway
The principal biochemical pathway impacted by this compound is the degradation of the amino acid tyrosine.[3] this compound specifically inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in this catabolic cascade.[1][2] HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[3] By blocking this step, this compound prevents the accumulation of toxic downstream metabolites in certain genetic disorders.
In Hereditary Tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the buildup of toxic metabolites such as maleylacetoacetate and fumarylacetoacetate, causing severe liver and kidney damage.[1] this compound administration effectively halts the production of these harmful compounds by inhibiting the pathway upstream of the enzymatic defect.[1] Similarly, in Alkaptonuria, the deficiency of homogentisate 1,2-dioxygenase results in the accumulation of HGA.[1] this compound treatment significantly reduces the production of HGA, the central pathogenic molecule in this disease.[1]
The inhibition of HPPD by this compound leads to two major biochemical consequences:
-
Upstream Accumulation: Metabolites preceding the enzymatic block, primarily tyrosine and its precursor 4-hydroxyphenylpyruvate, accumulate in the body.[1] This necessitates a low-tyrosine and low-phenylalanine diet for patients undergoing this compound therapy to prevent complications associated with hypertyrosinemia, such as corneal opacities and skin lesions.[1]
-
Downstream Depletion: The production of metabolites subsequent to the inhibited step is significantly reduced. This includes homogentisic acid, maleylacetoacetic acid, fumarylacetoacetic acid, and their downstream products, acetoacetate and fumarate.[1]
Quantitative Effects of this compound on Key Metabolites
The administration of this compound results in significant and measurable changes in the concentrations of various metabolites. The following tables summarize quantitative data from studies in patients with Alkaptonuria and Hereditary Tyrosinemia type 1.
Table 1: Effect of this compound on Homogentisic Acid (HGA) and Tyrosine in Alkaptonuria Patients
| Parameter | Baseline (Mean ± SD) | Post-Nitisinone Treatment (Mean ± SD) | Percentage Change | Reference |
| Urinary HGA | 4.0 ± 1.8 g/24h | 0.2 ± 0.2 g/24h | ~95% reduction | [4] |
| Urinary HGA | 20,557 µmol/24h | 946 µmol/24h (at 2 years) | ~95.4% reduction | [5] |
| Plasma Tyrosine | 68 ± 18 µmol/L | 760 ± 181 µmol/L | ~1018% increase | [4] |
| Plasma Tyrosine | Normal | 594 ± 184 µmol/L (at 2 years) | Significant increase | [5] |
Table 2: Effect of this compound on Succinylacetone (SA) in Hereditary Tyrosinemia Type 1 Patients
| Parameter | Pre-Nitisinone Treatment | Post-Nitisinone Treatment | Efficacy Goal | Reference |
| Urine SA | Elevated | Normalized (<1 mmol/mol creatinine) in >90% of patients by 2 weeks | Undetectable | [6] |
| Plasma SA | Elevated | Normalized (<0.1 µmol/L) in >80% of patients by 6 months | Undetectable | [6] |
| Blood SA | Detectable in patients with this compound levels <44.3 µmol/L | Undetectable in most patients with this compound levels >40 µmol/L | Undetectable | [7] |
Secondary Biochemical Pathways and Potential Effects
While the primary impact of this compound is on tyrosine catabolism, the resulting hypertyrosinemia has led to investigations into its effects on other biochemical pathways.
Neurotransmitter Synthesis
Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as serotonin. The sustained high levels of tyrosine following this compound administration have raised concerns about potential alterations in neurotransmitter metabolism. However, studies in a murine model of Alkaptonuria have shown that while plasma tyrosine levels significantly increase, the levels of key monoamine neurotransmitters and their metabolites in the brain tissue do not change significantly. This suggests that neurotransmitter synthesis may be tightly regulated and not directly proportional to precursor availability under these conditions.
Glutathione Metabolism and Oxidative Stress
A study investigating the effects of short-term this compound discontinuation in a mouse model of HT-1 revealed alterations in glutathione metabolism and an activation of the NRF2-mediated oxidative stress response. This suggests that the accumulation of toxic metabolites in the absence of this compound can induce significant cellular stress. Conversely, the continuous administration of this compound, by preventing this toxic buildup, plays a crucial role in mitigating oxidative damage in the liver.
Experimental Protocols
This section provides an overview of the methodologies used to study the biochemical effects of this compound.
In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on HPPD enzyme activity.
Principle: The activity of HPPD can be measured by monitoring the consumption of the substrate (4-hydroxyphenylpyruvate) or the formation of the product (homogentisic acid). Several detection methods can be employed, including spectrophotometry, fluorometry, and colorimetry.
Materials:
-
Recombinant human HPPD enzyme
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Cofactors (e.g., ascorbic acid)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure (Example using a Spectrophotometric Assay):
-
Prepare a reaction mixture containing the assay buffer and cofactors in the wells of a microplate.
-
Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.
-
Pre-incubate the plate to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 310 nm, corresponding to HGA formation) over time.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
Quantification of Metabolites in Biological Samples
Objective: To measure the concentrations of tyrosine, HGA, succinylacetone, and this compound in patient samples (e.g., blood, urine).
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of these metabolites. This technique separates the compounds of interest from other components in the biological matrix, and then detects and quantifies them based on their mass-to-charge ratio.
Materials:
-
Biological samples (e.g., plasma, urine, dried blood spots)
-
Internal standards (stable isotope-labeled versions of the analytes)
-
Reagents for sample preparation (e.g., protein precipitation, derivatization)
-
LC-MS/MS system
Procedure (General Overview):
-
Sample Preparation:
-
Thaw biological samples.
-
Add internal standards.
-
Perform protein precipitation (for plasma/serum) or dilution (for urine).
-
Centrifuge to remove precipitates.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC system for chromatographic separation.
-
The separated analytes are introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of each analyte and its internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Conclusion
This compound exerts its therapeutic effect through the potent and specific inhibition of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine catabolic pathway. This targeted action leads to a significant reduction in the production of toxic downstream metabolites in Hereditary Tyrosinemia type 1 and Alkaptonuria, while causing a manageable increase in upstream tyrosine levels. The profound and predictable impact of this compound on these biochemical pathways underscores its importance as a life-saving therapy. Further research into the secondary effects of this compound-induced hypertyrosinemia will continue to refine our understanding of its complete metabolic footprint and inform long-term patient management strategies. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapies for metabolic disorders.
References
- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting tyrosinaemia: a mathematical model of 4-hydroxyphenylpyruvate dioxygenase inhibition by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nitisinone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitisinone, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] Originally developed as a herbicide, its mechanism of action has been successfully repurposed for the treatment of hereditary tyrosinemia type 1 (HT-1), a rare and severe metabolic disorder.[1][2] This technical guide provides an in-depth analysis of the molecular structure and physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis, quantification, and enzymatic inhibition analysis.
Molecular Structure and Identification
This compound is a triketone derivative characterized by a cyclohexane-1,3-dione ring substituted at the second position with a 2-nitro-4-(trifluoromethyl)benzoyl group.[3] This unique structure is central to its inhibitory activity.
The key structural identifiers for this compound are summarized below:
| Identifier | Value |
| IUPAC Name | 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione[3] |
| Molecular Formula | C₁₄H₁₀F₃NO₅[2] |
| Molecular Weight | 329.23 g/mol [2] |
| CAS Number | 104206-65-7[2] |
| SMILES | C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)--INVALID-LINK--[O-][3] |
| InChI | InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(22)20/h4-6,12H,1-3H2[2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is a weak acid, and its solubility is pH-dependent.[4][5]
| Property | Value | Source(s) |
| Appearance | White to yellowish-white crystalline powder | [5] |
| Melting Point | 129-131°C | [6] |
| pKa | ~10 | [4] |
| LogP (Octanol/Water) | 1.6 | [PubChem CID: 115355] |
| Water Solubility | 0.0081 g/L (practically insoluble) | [PubChem CID: 115355] |
| Solubility | Soluble in 2M sodium hydroxide and methanol; sparingly soluble in alcohol. | [6] |
Mechanism of Action: HPPD Inhibition
This compound's therapeutic effect stems from its function as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the catabolic pathway of tyrosine.[3][7]
In hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, maleylacetoacetate and fumarylacetoacetate. These are converted into the highly toxic succinylacetone, which causes severe liver and kidney damage.[2]
By inhibiting HPPD, this compound blocks the tyrosine catabolic pathway at an earlier step, preventing the formation of these toxic intermediates.[2] This mechanism has proven to be a life-saving intervention, often replacing the need for liver transplantation in HT-1 patients.[2] However, this inhibition also leads to an accumulation of tyrosine, necessitating a strict diet low in tyrosine and phenylalanine to manage potential side effects like corneal opacities.[8]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis method involves the reaction of 2-nitro-4-trifluoromethylbenzoyl chloride with 1,3-cyclohexanedione.[6]
Materials:
-
2-nitro-4-trifluoromethylbenzoyl chloride
-
1,3-cyclohexanedione
-
Triethylamine (TEA)
-
Trimethylsilylcyanide or 2-cyano-2-(trimethylsilyloxy)propane
-
Appropriate organic solvent (e.g., acetonitrile)
Procedure:
-
Dissolve 1,3-cyclohexanedione in the chosen organic solvent.
-
Add triethylamine to the solution to act as a base.
-
Slowly add 2-nitro-4-trifluoromethylbenzoyl chloride to the reaction mixture at a controlled temperature.
-
Introduce the cyanating agent (e.g., trimethylsilylcyanide) to facilitate the condensation reaction.
-
Allow the reaction to proceed for several hours, monitoring for completion via techniques like TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup to remove salts and water-soluble impurities.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product using recrystallization or column chromatography to yield pure this compound.
Quantitative Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantitative determination of this compound in bulk drug and pharmaceutical formulations.[4]
Methodology:
-
Column: Purospher STAR® RP–8 end–capped (150 x 4.6 mm i.d., 5 μm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and water (acidified with o-phosphoric acid to pH 3.0) in a 65:35 (V/V) ratio. The mobile phase should be filtered through a 0.45 μm nylon filter and degassed.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance measured at 272 nm.[4]
-
Injection Volume: 10 μL.[4]
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh capsule powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to the mark with the same solvent to achieve a target concentration of 0.1 mg/mL.[4]
-
Quantification: Create a calibration curve using standard solutions of this compound at known concentrations. The peak area of the analyte is used to determine its concentration in the sample. The expected retention time is approximately 4.03 minutes under these conditions.[4]
HPPD Enzyme Inhibition Assay
A spectroscopy-based assay can be used to determine the inhibitory activity of this compound on purified human HPPD. This protocol is based on a published method.[9]
Principle: The assay measures the decrease in the substrate, 4-hydroxyphenylpyruvate (4-HPP), which is consumed by the HPPD enzyme. The remaining 4-HPP is detected by forming a complex that absorbs light.
Materials:
-
Purified human HPPD enzyme.
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.0.[9]
-
Iron(II) solution (e.g., Fe(II)SO₄).
-
4-HPP substrate solution.
-
This compound stock solution (in DMSO or appropriate solvent).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Plate Preparation: In a 96-well plate, add the following to each well for a total reaction volume of 150 µL:
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 4-HPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 16 hours, or until the reaction is complete in the control wells).[9]
-
Detection: Stop the reaction and add reagents to form the detectable enol-HPP/borate complex.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The absorbance is proportional to the amount of remaining 4-HPP. Higher absorbance indicates greater HPPD inhibition. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration. Published IC₅₀ values for this compound are in the nanomolar range (e.g., 40 nM and 173 nM).[5][10]
Conclusion
This compound's well-defined molecular structure and chemical properties directly correlate with its potent and specific mechanism of action as an HPPD inhibitor. This has enabled its successful application as a targeted therapy for hereditary tyrosinemia type 1. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals engaged in the synthesis, quality control, and further investigation of this compound and other HPPD inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H10F3NO5 | CID 115355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound [chemicalbook.com]
- 7. BioKB - CoOccurrence - this compound - HPPD_ZYMTR [biokb.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
In vitro inhibition of 4-hydroxyphenylpyruvate dioxygenase by Nitisinone
An In-Depth Technical Guide to the In Vitro Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase by Nitisinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by this compound. It includes a summary of quantitative inhibitory data, detailed experimental protocols for HPPD inhibition assays, and visualizations of the relevant biochemical pathway and experimental workflows.
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][2] This enzymatic step is vital in most aerobic organisms. In plants, HGA is a precursor for the synthesis of essential molecules like plastoquinone and tocopherols, which are necessary for photosynthesis and antioxidant defense.[2] Inhibition of HPPD in plants leads to a characteristic bleaching effect, making it a key target for herbicides.[2]
This compound, also known as NTBC, is a potent, competitive, and reversible inhibitor of HPPD.[2] Originally developed as an herbicide, its mode of action in inhibiting the tyrosine metabolic pathway has led to its successful application as a therapeutic agent.[3][4] It is the licensed treatment for Hereditary Tyrosinemia type 1 (HT-1), a rare genetic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which is downstream of HPPD in the tyrosine catabolism pathway.[5] By inhibiting HPPD, this compound prevents the accumulation of toxic metabolites, thereby alleviating the severe liver and kidney damage associated with HT-1.[5] this compound is also being investigated for the treatment of other disorders of tyrosine metabolism, such as alkaptonuria.[3][6]
This guide delves into the specifics of this compound's inhibitory action on HPPD in an in vitro setting, providing valuable data and methodologies for researchers in this field.
Quantitative Data on HPPD Inhibition by this compound
The inhibitory potency of this compound against HPPD has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor. The following table summarizes the reported IC50 values for this compound against HPPD from different species.
| Species | Enzyme Source | IC50 Value (nM) | Reference(s) |
| Human | Purified recombinant enzyme | 5 | [7] |
| Rat | Liver cytosol extracts | 40, 173 | [7] |
| Rodent | Hepatic HPPD | ~40 | [8] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of HPPD, meaning it binds to the active site of the enzyme, preventing the substrate, 4-hydroxyphenylpyruvate (HPP), from binding. The inhibition is reversible, and this compound is considered a tight-binding inhibitor, characterized by a slow dissociation from the enzyme-inhibitor complex.[9]
The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by this compound.
Experimental Protocols for In Vitro HPPD Inhibition Assays
Several methods can be employed to measure the in vitro inhibition of HPPD by this compound. The choice of assay depends on the available equipment and the desired throughput. Below are detailed protocols for common assay types.
Spectrophotometric HPPD Inhibition Assay
This method is based on monitoring the formation of the reaction product, which can be measured by a change in absorbance at a specific wavelength.
Materials:
-
Recombinant HPPD enzyme
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.2)
-
Cofactors: Ascorbic acid, Catalase, FeSO₄·7H₂O
-
DMSO (for dissolving this compound)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer containing Tris-HCl, ascorbic acid, and catalase.
-
Prepare a stock solution of the HPPD enzyme in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to generate a dose-response curve.
-
Prepare a stock solution of the HPP substrate.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add a solution of FeSO₄·7H₂O to each well.
-
Add varying concentrations of this compound (or DMSO for the control) to the respective wells.
-
Add the HPPD enzyme solution to all wells.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Immediately monitor the change in absorbance at 310 nm over time using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence-Based HPPD Inhibition Assay
This high-throughput screening (HTS) compatible assay measures the intrinsic fluorescence of the enzymatic product, homogentisate (HG).[2]
Materials:
-
Recombinant HPPD enzyme
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate (non-fluorescent)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA)[2]
-
Cofactor/Quenching Solution
-
DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of the microplate.[2]
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at room temperature for 15 minutes.[2]
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the HPP substrate solution to all wells to start the reaction.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time.[2]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition as described in the spectrophotometric assay.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro HPPD inhibition assay.
Conclusion
This compound is a well-characterized, potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Understanding its mechanism of action and having robust in vitro assays are crucial for the continued research and development of HPPD inhibitors for both therapeutic and agricultural applications. The data and protocols presented in this guide offer a solid foundation for scientists and researchers working in this area. The provided methodologies can be adapted for high-throughput screening of new chemical entities targeting HPPD, as well as for detailed kinetic studies of known inhibitors like this compound.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. researchgate.net [researchgate.net]
- 7. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AtHPPD inhibition bioassay in Vitro [bio-protocol.org]
- 9. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nitisinone: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone, also known as NTBC, is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a key enzyme in the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid.[1] By inhibiting HPPD, this compound effectively blocks this pathway, leading to an accumulation of HPPA and upstream metabolites, primarily the amino acid tyrosine.[1]
Clinically, this compound is a cornerstone in the treatment of Hereditary Tyrosinemia Type 1 (HT-1), a rare genetic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[4][5] By blocking the pathway upstream of the deficient enzyme, this compound prevents the accumulation of toxic metabolites, thereby averting severe liver and kidney damage.[4][5] It is also used in the management of Alkaptonuria, another inherited metabolic disorder.[2][3]
Recent research has begun to explore the role of the tyrosine catabolic pathway in other contexts, including cancer. Studies have shown that HPPD is highly expressed in certain cancers, such as lung cancer, and its activity is linked to tumor growth and metabolic reprogramming.[2] This suggests that this compound, as a specific inhibitor of HPPD, could be a valuable research tool for investigating the role of tyrosine metabolism in cancer biology and may hold potential as a therapeutic agent in tumors with active tyrosine metabolic pathways.[6]
These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols, data on its effects, and a description of the relevant signaling pathways.
Mechanism of Action: The Tyrosine Catabolic Pathway
This compound's mechanism of action is centered on its potent and reversible inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition blocks the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a critical step in the breakdown of tyrosine.[1] The direct consequence of this inhibition in a cellular context is the intracellular accumulation of 4-hydroxyphenylpyruvate and a subsequent increase in intracellular and extracellular tyrosine levels.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies. It is important to note that the cellular effects of this compound can be highly dependent on the cell type and the specific experimental conditions.
| Parameter | Value | Species/System | Source(s) |
| HPPD Inhibition (IC₅₀) | 40 nM and 173 nM | Rat liver cytosol extracts | [2] |
| Theoretical Plasma Concentration for 99.9% HPPD Inhibition | 35 µmol/L | In vitro studies | [6] |
| Cell Viability (MG63 cells) | No impact on cell viability at 1 nM, 10 nM, 100 nM, and 1 µM over 7 days | Human osteosarcoma cell line | [7] |
| Solubility in DMSO | ~30 mg/mL | N/A | [8] |
| Solubility in Ethanol | ~1 mg/mL | N/A | [8] |
| Aqueous Solubility (after initial DMSO dissolution) | ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution | N/A | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to the desired working concentrations for cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.29 mg of this compound (Molecular Weight: 329.2 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound. To continue the example of a 10 mM stock solution, add 1 mL of DMSO to the 3.29 mg of this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (Optional): If the DMSO was not pre-sterilized, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines using an MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., hepatocellular carcinoma, melanoma)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO, cell culture grade
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a no-treatment control (medium only).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 3: In Vitro HPPD Activity and Metabolite Accumulation Assay
This protocol outlines a method to assess the direct effect of this compound on HPPD activity within a cellular context by measuring the accumulation of the upstream metabolite, 4-hydroxyphenylpyruvate (HPPA).
Materials:
-
Hepatocyte or other cell line expressing HPPD
-
Culture medium supplemented with L-tyrosine (e.g., 100 µg/mL)
-
This compound stock solution
-
6-well or 12-well culture plates
-
Ice-cold acetonitrile
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 4-24 hours) in a culture medium containing a known concentration of L-tyrosine.[1]
-
Sample Collection:
-
Cell Lysate: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add ice-cold acetonitrile to lyse the cells and precipitate proteins.
-
Culture Medium: Collect the culture medium from each well.
-
-
Sample Preparation: Centrifuge the cell lysates or culture medium samples to pellet any debris. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the concentration of HPPA in the supernatant using a validated LC-MS/MS method.[1]
-
Data Analysis: Compare the levels of HPPA in this compound-treated cells to the vehicle-treated control cells. A dose-dependent increase in HPPA is indicative of HPPD inhibition.
Experimental Workflow and Signaling Considerations
The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of this compound.
While the primary effect of this compound is on the tyrosine catabolic pathway, the resulting accumulation of tyrosine and HPPA may have broader implications for cellular signaling. Tyrosine is a crucial precursor for the synthesis of neurotransmitters and hormones and is a key substrate for protein tyrosine kinases (PTKs), which are central to many signaling pathways regulating cell growth, differentiation, and survival.[5] Dysregulation of PTK signaling is a hallmark of many cancers.[5] Therefore, a significant increase in intracellular tyrosine levels due to this compound treatment could potentially impact these pathways. Further research is needed to elucidate the specific downstream signaling consequences of HPPD inhibition in various cancer cell types.
Conclusion
This compound is a highly specific and potent tool for the in vitro investigation of the tyrosine catabolic pathway. The provided protocols offer a starting point for researchers to explore the effects of HPPD inhibition in various cell culture models. Given the emerging role of tyrosine metabolism in cancer, this compound is a valuable compound for dissecting the intricate connections between metabolic reprogramming and oncogenic signaling. Careful consideration of cell type-specific responses and the implementation of appropriate controls are crucial for obtaining robust and meaningful data.
References
- 1. 4-Hydroxyphenylpyruvate Dioxygenase-Like Protein Promotes Pancreatic Cancer Cell Progression and Is Associated With Glutamine-Mediated Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxyphenylpyruvate dioxygenase promotes lung cancer growth via pentose phosphate pathway (PPP) flux mediated by LKB1-AMPK/HDAC10/G6PD axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 4-hydroxyphenylretinamide and retinoic acid on proliferation and cell cycle of cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Preparation of Nitisinone Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitisinone, also known as NTBC, is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[3][4][5] By inhibiting HPPD, this compound effectively blocks this pathway, preventing the accumulation of toxic downstream metabolites.[6][7][8] This mechanism of action makes it a cornerstone therapy for hereditary tyrosinemia type 1 (HT-1) and a treatment for alkaptonuria.[6][7][9] In a laboratory setting, this compound is a valuable tool for studying tyrosine metabolism and for developing novel therapeutics.
Proper preparation of stock solutions is critical for ensuring experimental accuracy, reproducibility, and the stability of the compound. This document provides a detailed protocol for preparing this compound stock solutions for in vitro and other laboratory experiments.
Physicochemical & Solubility Data
Summarized below are the key properties of this compound. Accurate calculations for stock solutions depend on this information.
| Property | Value | Source |
| CAS Number | 104206-65-7 | [3] |
| Molecular Formula | C₁₄H₁₀F₃NO₅ | [3] |
| Molecular Weight | 329.23 g/mol | [2][10] |
| Appearance | White to yellowish-white crystalline solid | [3][11] |
| Solubility in DMSO | ~30 mg/mL[3] to 66 mg/mL[10] | [3][10] |
| Solubility in Ethanol | ~1 mg/mL | [3] |
| Solubility in Water | Insoluble / Poorly soluble | [10][11] |
| Storage (Powder) | -20°C for ≥ 4 years | [2][3][10] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [10][12] |
Note: Solubility can vary between batches and suppliers. It is recommended to use fresh, high-purity DMSO, as absorbed moisture can reduce solubility.[10] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[3]
Mechanism of Action: Inhibition of Tyrosine Catabolism
This compound competitively inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine degradation pathway.[6][8] This prevents the conversion of 4-hydroxyphenylpyruvate into homogentisate, thereby blocking the formation of downstream metabolites like maleylacetoacetate and fumarylacetoacetate, which are toxic in individuals with HT-1.[7][9]
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.
4.1. Materials & Equipment
-
This compound powder (FW: 329.23 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
4.2. Safety Precautions
-
This compound should be handled as a hazardous material.[3]
-
Consult the Safety Data Sheet (SDS) before use.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion, inhalation, and contact with skin or eyes.[3] Wash hands thoroughly after handling.
4.3. Stock Solution Calculation
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L x 0.001 L x 329.23 g/mol
-
Mass (mg) = 3.29 mg
4.4. Step-by-Step Procedure
-
Weighing: Carefully weigh out 3.29 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[2][12] The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[10]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10][12] Ensure vials are tightly sealed to prevent DMSO from absorbing moisture.
Stability & Handling
-
The this compound powder is stable for years when stored properly at -20°C.[2][3]
-
Stock solutions in DMSO are stable for up to one year at -80°C.[10] Avoid repeated freeze-thaw cycles.[10]
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
This compound is sensitive to oxidative conditions.[13] Avoid exposure to strong oxidizing agents.
By following these guidelines, researchers can prepare reliable and stable this compound stock solutions for consistent and reproducible experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A Stability Indicating HPLC Method for the Determination of this compound in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitisinone Dosage Calculation in Mouse Models of Tyrosinemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of nitisinone in mouse models of hereditary tyrosinemia type 1 (HT-1). The protocols outlined below are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and safety of novel therapeutic agents for this rare metabolic disorder.
Introduction to this compound and Tyrosinemia Mouse Models
Hereditary tyrosinemia type 1 is an autosomal recessive disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH).[1] This deficiency leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, resulting in severe liver and kidney damage.[1] this compound (NTBC) is the standard-of-care treatment for HT-1. It acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolism pathway.[2] This inhibition prevents the formation of toxic downstream metabolites.[2]
The most commonly used animal model for HT-1 is the Fah knockout (Fah-/-) mouse. These mice exhibit a phenotype that closely mimics human HT-1, including liver failure and hepatocellular carcinoma, and their survival is dependent on this compound treatment.[1]
This compound Dosage Calculation for Mouse Models
Human Equivalent Dose (HED) Calculation
The recommended starting dose of this compound in humans is 1-2 mg/kg/day.[3][4] To translate this to a mouse dose, the Human Equivalent Dose (HED) can be calculated based on body surface area. The following formula is commonly used:
Mouse Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Mouse Km)
Where:
-
Human Km = 37
-
Mouse Km = 3
Example Calculation: For a human dose of 1 mg/kg: Mouse Dose (mg/kg) = 1 mg/kg × (37 / 3) ≈ 12.3 mg/kg
This calculation provides a theoretical starting point for dose-ranging studies in mice. However, empirical data from published studies is invaluable for refining the dosage.
Empirically Derived Dosages from Preclinical Studies
Several studies have established effective doses of this compound in Fah-/- mouse models. These are typically administered via drinking water or oral gavage.
| Administration Route | This compound Concentration/Dose | Resulting Plasma this compound | Resulting Plasma Tyrosine | Reference |
| Drinking Water | 4 mg/L | Not Reported | Increased 10-fold | [5] |
| Drinking Water | 8 mg/L | 1.00 ± 0.23 µM | 545.4 ± 28.8 µM | [6] |
| Drinking Water | 16 mg/L | 1.73 ± 0.22 µM | Not Reported | [7] |
| Drinking Water | 3-6 mg/kg/day | Not Reported | Not Reported | [8] |
| Oral Gavage | 4 mg/kg (every other day) | Not Reported | Elevated 4- to 6-fold | [9] |
| Oral Gavage | 10 mg/kg (single dose) | Not Reported | ~1200 nmol/ml (1.2 µM) at 16h | [2] |
Note: The conversion of concentration in drinking water (mg/L) to a daily dose (mg/kg) depends on the daily water consumption of the mice, which can vary. As a general approximation, a mouse drinks about 150 ml/kg of body weight per day. Therefore, an 8 mg/L concentration would correspond to approximately 1.2 mg/kg/day.
Experimental Protocols
Preparation and Administration of this compound
3.1.1. Administration in Drinking Water
This method is suitable for long-term treatment and is less stressful for the animals than daily gavage.
Materials:
-
This compound powder
-
Drinking water (autoclaved or sterile)
-
Dextrose (optional, for palatability)
-
Light-protected water bottles
Protocol:
-
Calculate the required amount of this compound based on the desired concentration (e.g., 8 mg/L).
-
This compound is poorly soluble in water. A stock solution can be prepared by dissolving this compound in an organic solvent like DMSO and then diluting it with the aqueous buffer of choice. For maximum solubility, it is recommended to first dissolve this compound in DMSO.[10]
-
Alternatively, for direct preparation in water, create a suspension and ensure it is well-mixed before providing it to the animals.
-
To improve palatability, 3% (w/v) dextrose can be added to the drinking water.[7]
-
Prepare fresh this compound-containing drinking water at least once a week, as the stability of the solution may vary.
-
Provide the medicated water ad libitum in light-protected water bottles.
-
Monitor water consumption to ensure adequate drug intake.
3.1.2. Administration via Oral Gavage
This method allows for precise dosing and is suitable for pharmacokinetic studies or when a rapid onset of action is required.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, water with a suspending agent)
-
Animal balance
-
Gavage needles (18-20 gauge for adult mice)
-
Syringes
Protocol:
-
Weigh the mouse to determine the exact volume to be administered. The volume should not exceed 10 ml/kg.
-
Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Observe the animal for any signs of distress during and after the procedure.
Monitoring of Treatment Efficacy
3.2.1. Blood Collection
Blood samples are required for measuring plasma levels of this compound, tyrosine, and liver function enzymes.
Protocol (Tail Vein Collection):
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Using a sterile needle (e.g., 27G), puncture one of the lateral tail veins.
-
Collect the blood into a micro-hematocrit tube or a suitable collection tube containing an anticoagulant (e.g., EDTA for plasma).
-
Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
3.2.2. Urine Collection
Urine is collected to measure succinylacetone, a pathognomonic marker for HT-1.
Protocol:
-
Place the mouse in a metabolic cage designed for urine collection.
-
Collect urine over a defined period (e.g., 24 hours).
-
Store the urine sample at -20°C or lower until analysis.
3.2.3. Biochemical Analysis
-
Succinylacetone: Measured in urine by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[11][12] Effective this compound treatment should lead to undetectable levels of succinylacetone.
-
Plasma Tyrosine: Measured by HPLC or mass spectrometry. This compound treatment will cause an elevation in plasma tyrosine levels. A low-tyrosine and low-phenylalanine diet is often necessary to prevent hypertyrosinemia.[6]
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage. These can be measured using commercially available colorimetric or ELISA kits.
Histopathological Analysis of Liver
Histopathology is crucial for assessing the extent of liver damage and the therapeutic effect of this compound.
Protocol (Hematoxylin and Eosin - H&E Staining):
-
Euthanize the mouse and carefully dissect the liver.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the sections with a coverslip.
-
Examine the slides under a microscope to assess for signs of liver damage, such as necrosis, inflammation, fibrosis, and the presence of hepatocellular carcinoma.
Signaling Pathways and Experimental Workflows
Tyrosine Catabolism Pathway and this compound's Mechanism of Action
Caption: Tyrosine catabolism pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment in Fah-/- Mice
Caption: Experimental workflow for this compound treatment and monitoring in Fah-/- mice.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations for the management of tyrosinaemia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cocukmetabolizma.com [cocukmetabolizma.com]
- 5. mdpi.com [mdpi.com]
- 6. Hereditary Tyrosinemia Type 1 Mice under Continuous this compound Treatment Display Remnants of an Uncorrected Liver Disease Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mmpc.org [mmpc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Nitisinone in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Nitisinone in human plasma. This compound is the primary therapeutic agent for hereditary tyrosinemia type 1 (HT-1). Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and preventing toxicity. This method utilizes protein precipitation for sample cleanup, followed by isocratic elution on a C18 column with UV detection. The described protocol is simple, accurate, and precise, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.
Introduction
This compound, 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase.[1][2] This enzyme is involved in the tyrosine catabolic pathway, and its inhibition by this compound prevents the accumulation of toxic metabolites in patients with HT-1.[1] Therapeutic drug monitoring is essential to maintain plasma concentrations within the target range, typically 40 to 60 µmol/L, to ensure the reduction of harmful succinylacetone excretion.[3] This document provides a detailed protocol for a validated RP-HPLC method for quantifying this compound in plasma samples.
Principle
The method involves an initial protein precipitation step to extract this compound from the plasma matrix. The clarified supernatant is then injected into an RP-HPLC system. The separation is achieved on a C18 stationary phase using an isocratic mobile phase. A UV detector is used to monitor the column effluent, and this compound is quantified based on its peak area relative to a calibration curve prepared from standards of known concentrations.
Materials and Reagents
-
This compound Reference Standard: Purity ≥99%[1]
-
Methanol: HPLC Grade[4]
-
Ammonium Acetate: Analytical Grade[1]
-
o-Phosphoric Acid: Analytical Grade[2]
-
Drug-free Human Plasma: For preparation of calibrators and quality control samples.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[1]
-
Software: Data acquisition and processing software (e.g., Empower).[1]
-
Detailed chromatographic conditions are summarized in Table 1. This method is a composite based on several validated procedures.[1][2][4][5]
Table 1: Optimized RP-HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.03M Ammonium Acetate in Water : Acetonitrile (50:50, v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 272 nm[2] |
| Run Time | ~10 minutes[2] |
| Retention Time | ~3-4 minutes[1][2] |
Experimental Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to the volume with acetonitrile. Sonicate for 15 minutes to ensure complete dissolution.[1][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to achieve concentrations for the calibration curve (e.g., 40, 60, 80, 100, 120 µg/mL).[1]
-
Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards.
-
Prepare QC samples in plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 50, 75, and 110 µg/mL).
The following protocol outlines the protein precipitation method for sample extraction.
-
Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of acetonitrile (as the precipitating agent) to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation Summary
The described RP-HPLC method has been validated according to established guidelines, demonstrating high performance in linearity, accuracy, precision, and sensitivity.
The method demonstrated excellent linearity over the concentration range of 40-120 µg/mL.[1] The calibration curve, generated by plotting peak area against concentration, yielded a correlation coefficient (r²) of approximately 1.000.[1]
Table 2: Linearity and Sensitivity Data
| Parameter | Result |
| Linearity Range | 40 - 120 µg/mL[1] |
| Correlation Coefficient (r²) | ~1.000[1] |
| Regression Equation | y = 64486x[1] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[1] |
The accuracy and precision of the method were evaluated by analyzing QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day). The results, summarized in Table 3, show that the percent relative standard deviation (%RSD) was less than 2%, indicating high precision, and the recovery was within acceptable limits, demonstrating high accuracy.[2]
Table 3: Summary of Accuracy and Precision Data
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | < 2% | < 2% | 99 - 101% |
| Mid QC | < 2% | < 2% | 99 - 101% |
| High QC | < 2% | < 2% | 99 - 101% |
| (Data adapted from similar validated methods showing RSD <2% and recovery >99%)[2] |
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters are listed in Table 4.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | < 2.0% |
Overall Workflow
The complete analytical workflow, from sample receipt to final data reporting, is illustrated in the diagram below.
Conclusion
The RP-HPLC method described provides a reliable, sensitive, and straightforward approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and isocratic elution make it efficient for routine analysis in a clinical research laboratory. The validation data confirms that the method is accurate and precise, meeting the requirements for therapeutic drug monitoring and pharmacokinetic applications.
References
- 1. jetir.org [jetir.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of Nitisinone and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone, or 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolic pathway.[1][3] By inhibiting HPPD, this compound effectively prevents the accumulation of toxic metabolic intermediates, such as maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage observed in hereditary tyrosinemia type 1 (HT-1).[3] Consequently, this compound is the primary pharmacological treatment for HT-1, used in conjunction with a diet restricted in tyrosine and phenylalanine.[4] Monitoring the plasma concentrations of this compound and understanding its metabolic fate are crucial for ensuring therapeutic efficacy and patient safety. This application note provides a detailed protocol for the sensitive and robust quantification of this compound and its metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound's primary mechanism of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of the deficient enzyme in HT-1, fumarylacetoacetate hydrolase (FAH).[1] This inhibition leads to a decrease in the production of homogentisic acid and its downstream toxic metabolites.[3] While this compound is relatively stable in vivo, with a long half-life of approximately 54 hours, minor metabolism may occur.[3][5] In vitro studies have suggested that the cytochrome P450 enzyme CYP3A4 may be involved in its metabolism.[3] Studies on the degradation of this compound have identified two major products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA).[4] Furthermore, in vivo studies in rats have indicated the presence of hydroxylated metabolites and 2-nitro-4-trifluoromethylbenzoic acid in urine.[1]
Experimental Protocols
This section outlines a comprehensive LC-MS/MS method for the quantification of this compound and its potential metabolites in human plasma.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.
-
Thaw : Thaw frozen human plasma samples at room temperature.
-
Aliquot : Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard : Add 10 µL of an internal standard (IS) working solution (e.g., this compound-¹³C₆ or a structurally similar compound like mesotrione) to each plasma sample.
-
Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analyze : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Gradient :
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
Mass Spectrometry (MS/MS)
-
Ionization Mode : Electrospray Ionization (ESI), either positive or negative mode, should be optimized for the analytes. Both have been successfully used.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Gas Flow : 50 L/hr
-
-
MRM Transitions : The following are example MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 328.0 | 281.0 | 15 |
| This compound | 328.0 | 239.0 | 20 |
| This compound-¹³C₆ (IS) | 334.0 | 287.0 | 15 |
| ATFA | 206.0 | 162.0 | 18 |
| NTFA | 236.0 | 190.0 | 17 |
Data Presentation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for this compound analysis.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 1.56–400 ng/mL | [6] |
| 2–100 µg/mL | [7] | |
| 0.2 to 40 µmol/L | [8] | |
| Correlation Coefficient (r²) | > 0.999 | [6][7] |
| Intra-day Precision (%CV) | 1.82% to 11.07% | [6] |
| 1.9% to 4.5% | [7] | |
| Inter-day Precision (%CV) | 1.91% to 12.65% | [6] |
| 3.2% to 6.2% | [7] | |
| Accuracy | 89.19% to 112.83% | [6] |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL | [6] |
| 0.3 µg/mL | [9] | |
| Recovery | 93% | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t½) | ~54 hours | [3] |
| Time to maximum concentration (Tmax) | ~3.5 hours | [3] |
| Plasma Protein Binding | >95% | [3] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites from plasma samples.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its metabolites in human plasma. The described method, including sample preparation, chromatography, and mass spectrometry conditions, is robust, sensitive, and suitable for therapeutic drug monitoring and pharmacokinetic studies. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers and scientists in the field of drug development and clinical diagnostics.
References
- 1. dovepress.com [dovepress.com]
- 2. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LC-MS/MS study of the degradation processes of this compound and its by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Protocol for Assessing Nitisinone Efficacy in Liver Tissue: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone is a cornerstone in the management of Hereditary Tyrosinemia Type 1 (HT-1), a rare autosomal recessive disorder of amino acid metabolism.[1][2] HT-1 is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[3][4] This deficiency leads to the accumulation of toxic metabolites, fumarylacetoacetate and its precursor maleylacetoacetate, which are converted to the toxic metabolite succinylacetone (SA).[3][5] SA is responsible for the severe liver and kidney damage characteristic of the disease.[3][5] this compound is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of FAH.[3][6] By inhibiting HPPD, this compound prevents the formation of these toxic metabolites.[6][7] This document provides detailed protocols for assessing the efficacy of this compound in liver tissue through biochemical analysis of succinylacetone and histopathological evaluation.
Biochemical Assessment of this compound Efficacy
The primary biochemical marker for assessing this compound efficacy is the level of succinylacetone (SA) in blood and urine.[4][8] Undetectable or significantly reduced levels of SA are indicative of effective treatment.[4][9]
Table 1: Key Biochemical Markers for this compound Efficacy
| Biomarker | Sample Type | Method of Analysis | Target Level with this compound Treatment |
| Succinylacetone (SA) | Dried Blood Spot, Urine, Plasma, Liver Tissue | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Undetectable or <1 nmol/L |
| Tyrosine | Plasma, Dried Blood Spot | LC-MS/MS | <500 µmol/L (with dietary restriction)[4] |
| α-fetoprotein (AFP) | Serum | Immunoassay | Normalization |
| Liver Function Tests (ALT, AST, Bilirubin, Albumin) | Serum | Standard Clinical Chemistry Assays | Normalization or significant improvement |
Experimental Protocol: Quantification of Succinylacetone in Liver Tissue by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of succinylacetone in liver tissue.
1. Liver Tissue Sample Preparation:
-
Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen liver tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Internal Standard Spiking:
-
To 100 µL of the liver tissue homogenate supernatant, add a known concentration of an internal standard, such as ¹³C₄-succinylacetone, to account for matrix effects and variations in sample processing.[10]
-
-
Derivatization (to enhance detection):
-
Add 50 µL of a derivatizing agent, such as dansylhydrazine, to the sample.
-
Incubate the mixture at 60°C for 30 minutes. Derivatization improves the chromatographic properties and ionization efficiency of succinylacetone.[11]
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both succinylacetone and its internal standard. For example, for the dansyl-derivatized succinylacetone, the transition m/z 462 → 170 can be monitored.[11]
-
3. Data Analysis:
-
Quantify the concentration of succinylacetone in the liver tissue homogenate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of succinylacetone.
Histopathological Assessment of this compound Efficacy
Histopathological evaluation of liver biopsies is crucial for assessing the long-term efficacy of this compound in preventing or reversing liver damage, including fibrosis and cirrhosis.[2][12]
Table 2: Histopathological Scoring Systems for Liver Fibrosis
| Scoring System | Key Features | Fibrosis Stages |
| METAVIR | Evaluates inflammation and fibrosis stage. Widely used in chronic viral hepatitis.[3] | F0 (No fibrosis) to F4 (Cirrhosis) |
| Ishak | A more detailed system providing a wider range of fibrosis stages.[3] | 0 (No fibrosis) to 6 (Cirrhosis) |
| Batts-Ludwig | Stages fibrosis from 0 to 4, commonly used for various chronic liver diseases.[1] | Stage 0 (No fibrosis) to Stage 4 (Cirrhosis) |
Experimental Protocol: Histopathological Staining and Scoring of Liver Biopsies
1. Liver Biopsy Processing:
-
Fix the liver biopsy specimen in 10% neutral buffered formalin.
-
Process the fixed tissue and embed it in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness and mount on glass slides.
2. Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the slides. H&E staining is used to assess overall liver architecture, hepatocellular injury, inflammation, and steatosis.[13]
-
-
Masson's Trichrome Staining (for Fibrosis):
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant the slides in Bouin's solution.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Stain collagen fibers with aniline blue.
-
Dehydrate and mount. Collagen will appear blue, nuclei black, and cytoplasm red.[3][13]
-
-
Picrosirius Red Staining (for Collagen):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Picrosirius Red solution for 60 minutes.
-
Wash with acidified water.
-
Dehydrate and mount. Collagen fibers will appear bright red under polarized light.[3]
-
3. Semi-Quantitative Scoring of Liver Histopathology:
-
A pathologist, blinded to the treatment group, should evaluate the stained slides.
-
Use a standardized scoring system (e.g., METAVIR, Ishak, or Batts-Ludwig) to stage the degree of fibrosis.[1][3]
-
Additionally, grade the severity of other histological features such as hepatocellular degeneration, inflammation, venous congestion, necrosis, and bile duct proliferation on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
Visualizations
Caption: Tyrosine catabolic pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in liver tissue.
Caption: Logical relationship of this compound treatment to efficacy endpoints.
References
- 1. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 2. Tyrosinemia type I: clinical and biochemical analysis of patients in Mexico | Annals of Hepatology [elsevier.es]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hereditary tyrosinemia type I (chronic form): pathologic findings in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A histological semiquantitative scoring system for evaluation of hepatic fibrosis in needle liver biopsy specimens: comparison with morphometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. comparativehepatology.org [comparativehepatology.org]
- 12. ueg.eu [ueg.eu]
- 13. researchgate.net [researchgate.net]
Application of Nitisinone in Studies of Tyrosine Metabolism Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme plays a crucial role in the catabolic pathway of tyrosine.[1] By blocking this pathway at an early stage, this compound prevents the accumulation of toxic downstream metabolites, making it a cornerstone therapy for certain inherited disorders of tyrosine metabolism, primarily Hereditary Tyrosinemia Type 1 (HT-1) and Alkaptonuria (AKU).[1][4][5] These notes provide an overview of this compound's application, quantitative data on its effects, and detailed protocols for its use in research settings.
Mechanism of Action
This compound's therapeutic effect stems from its inhibition of HPPD, the second enzyme in the tyrosine degradation pathway.[4]
-
In Hereditary Tyrosinemia Type 1 (HT-1): HT-1 is caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the last enzyme in the tyrosine pathway.[1][4] This deficiency leads to the accumulation of toxic metabolites like fumarylacetoacetate (FAA), maleylacetoacetate (MAA), and their byproduct, succinylacetone (SA), which cause severe liver and kidney damage.[6][7] this compound blocks the pathway upstream of FAH, preventing the formation of these toxic compounds.[4][6] The efficacy of treatment in HT-1 is monitored by measuring the levels of succinylacetone in blood and urine, which should become undetectable with adequate dosing.[4][8]
-
In Alkaptonuria (AKU): AKU is caused by a deficiency of homogentisate 1,2-dioxygenase (HGD), leading to the accumulation of homogentisic acid (HGA).[9] Over time, HGA polymerizes into a dark pigment that deposits in connective tissues (a process called ochronosis), leading to severe, early-onset osteoarthritis and other complications.[9] this compound inhibits HPPD, which is upstream of HGD, thereby reducing the production of HGA.[1][4]
Signaling Pathway Diagram
Caption: Tyrosine catabolism and this compound's site of action.
Data Presentation: Quantitative Effects of this compound
This compound treatment leads to significant and measurable changes in key metabolites.
Table 1: Effect of this compound on Succinylacetone (SA) in Hereditary Tyrosinemia Type 1 (HT-1)
| Parameter | Observation | Reference |
| Initial Dose Response | SA excretion reduced with a dose of 0.05 mg/kg/day within 12 hours. | [5] |
| Dose Titration | SA became undetectable as the dose was increased from the initial 0.05 mg/kg/day. | [5] |
| Therapeutic Goal | Undetectable levels of SA in blood and urine indicate adequate biochemical response. | [4] |
| Monitoring | Regular monitoring of plasma and urine SA is crucial to adjust dosage. | [4] |
| Target this compound Level | A plasma this compound concentration of 40-60 µmol/L is associated with effective SA reduction. | [10] |
Table 2: Effect of this compound on Homogentisic Acid (HGA) in Alkaptonuria (AKU)
| This compound Dose | Mean Reduction in Urinary HGA | Study Duration | Reference |
| 2 mg daily (alternating days initially) | ~95.4% | 6 months | [9] |
| 2 mg daily | >95% | 3 years | [11] |
| 1 mg daily | 90% | 4 weeks | [12] |
| 2 mg daily | >95% | 3 years | [12] |
| 8 mg daily | 98.8% | 4 weeks | [5][12] |
| 10 mg daily | >95% | 3 years | [13] |
Table 3: Effect of this compound on Plasma Tyrosine Levels
| Condition | This compound Dose | Mean Plasma Tyrosine Level | Important Note | Reference |
| Alkaptonuria | 2 mg daily | 594 ± 184 µmol/L | Increased from normal range. | [9] |
| Alkaptonuria | 1.05 mg twice daily | 760 ± 181 µmol/L | Increased from baseline of 67 ± 18 µmol/L. | [14] |
| Alkaptonuria | 10 mg daily | Mean: 924 ± 222 µmol/L | Levels can range from 478 to 1983 µmol/L. | [15] |
| General Recommendation | Varies | < 500 µmol/L | To avoid side effects like corneal keratopathy, a protein-restricted diet is essential. | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Animal Model of Tyrosinemia
This protocol describes a general workflow for evaluating this compound in a mouse model where the Fah gene is knocked out, mimicking HT-1.[16]
1. Objective: To assess the efficacy of this compound in preventing liver and kidney damage and reducing toxic metabolite levels.
2. Materials:
-
Fah-deficient mice.
-
This compound (Orfadin® or generic).
-
Drinking water.
-
Equipment for blood and urine collection.
-
Histology equipment.
3. Methodology:
-
Animal Groups: Divide mice into at least two groups:
-
Group A: Fah-deficient mice on this compound-treated water (e.g., 8 mg/L).
-
Group B: Fah-deficient mice on regular water (Control).
-
All mice should receive a protein-restricted diet.
-
-
Treatment Administration: Administer this compound via drinking water. Prepare fresh solutions regularly.
-
Monitoring:
-
Monitor body weight and general health daily.
-
Collect urine and blood samples at baseline and regular intervals (e.g., weekly).
-
-
Biochemical Analysis:
-
Quantify succinylacetone in urine and/or blood using a validated GC-MS or LC-MS/MS method.
-
Measure plasma tyrosine levels.
-
Assess liver function markers (e.g., ALT, AST, AFP).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4-8 weeks), euthanize mice.
-
Perform necropsy and collect liver and kidney tissues.
-
Conduct histopathological examination of tissues to assess for damage, fibrosis, and carcinoma.
-
4. Expected Outcome: Treated mice are expected to have undetectable SA, normal liver function, and absence of liver/kidney pathology compared to untreated controls, which typically show severe organ damage.[16]
Caption: Workflow for an in vivo this compound efficacy study.
Protocol 2: Quantification of Urinary Succinylacetone (SA) by GC-MS
This protocol is a generalized method based on established clinical laboratory procedures for monitoring HT-1 patients.[18][19]
1. Objective: To accurately quantify the concentration of succinylacetone in urine samples.
2. Principle: SA is chemically derivatized to make it volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). An isotopically labeled internal standard is used for accurate quantification.[18]
3. Reagents and Materials:
-
Urine sample (100 µL).
-
Internal Standard (IS): 13C5-succinylacetone.[18]
-
Hydroxylamine hydrochloride (for oximation).
-
Organic solvents (e.g., ethyl acetate).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA for silylation).
-
GC-MS system with a suitable capillary column.
4. Procedure:
-
Sample Preparation:
-
Thaw urine sample and vortex.
-
To a glass tube, add 100 µL of urine.
-
Add a known amount of the 13C5-SA internal standard.
-
-
Oximation:
-
Add hydroxylamine hydrochloride solution to the sample.
-
Incubate to convert the ketone groups of SA and the IS to oximes.
-
-
Extraction:
-
Acidify the sample.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate to isolate the oximes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add the silylating agent (e.g., BSTFA in pyridine) to the dried extract.
-
Incubate at elevated temperature (e.g., 60°C) to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the components on the column.
-
Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to detect and quantify the characteristic ions for the TMS-derivatives of SA and the internal standard.[18]
-
-
Quantification:
-
Calculate the ratio of the peak area of SA to the peak area of the IS.
-
Determine the concentration of SA in the sample using a calibration curve prepared with known standards. Results are often normalized to urinary creatinine concentration (mmol/mol creatinine).[18]
-
Protocol 3: Clinical Trial Monitoring for this compound Treatment in Alkaptonuria
This protocol outlines key monitoring steps for a clinical study evaluating this compound in AKU patients, based on published trial designs.[9][20]
1. Objective: To monitor the biochemical efficacy and safety of this compound in patients with Alkaptonuria.
2. Patient Population:
-
Adults with a confirmed diagnosis of Alkaptonuria.
3. Study Design:
-
Randomized, controlled trial.
-
Treatment Group: this compound (e.g., 2-10 mg daily) + standard care.[20][21]
-
Control Group: Standard care only.
4. Monitoring Schedule:
-
Baseline (Pre-treatment):
-
Full medical history and physical examination.
-
24-hour urine collection for HGA and creatinine measurement.
-
Blood tests: Serum HGA, plasma amino acids (especially tyrosine), complete blood count (CBC), liver function tests (LFTs).[20]
-
Ophthalmological examination.
-
-
During Treatment:
-
Dietary Management: All patients on this compound must be counseled on and adhere to a diet with restricted intake of tyrosine and phenylalanine to manage hypertyrosinemia.[4][17]
5. Key Parameters:
-
Efficacy:
-
Primary: Percent reduction in 24-hour urinary HGA excretion.[9]
-
Secondary: Reduction in serum HGA.
-
-
Safety:
Caption: Logical flow for monitoring this compound therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Role of this compound in Tyrosine Pathway Disorders | springermedicine.com [springermedicine.com]
- 3. The role of this compound in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound treatment protect hereditary tyrosinemia type I patients against inflammation, DNA and protein oxidative damage by decreasing succinylacetone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validity of Outcome Measures - Clinical Review Report: this compound (this compound Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The effect of this compound on homogentisic acid and tyrosine: a two-year survey of patients attending the National Alkaptonuria Centre, Liverpool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 3-year Randomized Therapeutic Trial of this compound in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Long-Term Study of this compound to Treat Alkaptonuria [ctv.veeva.com]
- 15. Determinants of tyrosinaemia during this compound therapy in alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short-term this compound discontinuation of hereditary tyrosinemia type 1 mice causes metabolic alterations in glutathione metabolism/biosynthesis and multiple amino acid degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Clinical Development of this compound for Alkaptonuria | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 22. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Nitisinone Treatment in Fah-Deficient Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hereditary Tyrosinemia Type 1 (HT1) is a severe autosomal recessive metabolic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[1][2][3] This deficiency leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), which cause severe liver and kidney damage.[1][4] Mouse models with a targeted disruption of the Fah gene (Fah-/-) accurately replicate the human HT1 phenotype.[5][6] Homozygous Fah-deficient mice are typically not viable and die shortly after birth due to hypoglycemia and liver dysfunction unless treated.[5][7]
Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of FAH.[8][9][10] By blocking the tyrosine degradation pathway at this earlier step, this compound prevents the formation of the downstream toxic metabolites.[1][11][12] This therapeutic intervention has become the first-line treatment for HT1, effectively rescuing the lethal phenotype in both humans and mouse models.[3][8] These application notes provide an overview of the mechanism, key experimental data, and detailed protocols for the use of this compound in Fah-deficient mouse models.
Mechanism of Action of this compound
This compound's mechanism involves the inhibition of the HPPD enzyme. This blockade prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, thereby halting the tyrosine catabolic cascade before the deficient FAH enzyme.[1][9] This action prevents the accumulation of FAA and its spontaneous conversion to succinylacetone (SA), the pathognomonic marker for HT1, which is responsible for the associated liver and kidney toxicity.[8][9] Consequently, treatment with this compound must be combined with a diet restricted in tyrosine and its precursor, phenylalanine, to manage the resulting hyper-tyrosinemia.[9][13]
Quantitative Data Summary
The efficacy of this compound treatment is assessed through survival rates and the monitoring of key biochemical markers. The following tables summarize representative quantitative data from studies using Fah-deficient mouse models.
Table 1: Survival and Body Weight in Fah-deficient Mice
| Treatment Group | Condition | Survival Rate | Body Weight Outcome | Reference |
|---|---|---|---|---|
| Fah-/- | No this compound | 0% (lethal within 24h to 1 month post-weaning) | Rapid weight loss post-Nitisinone withdrawal | [5][14][15] |
| Fah-/- | Continuous this compound | 100% (rescued from lethality) | Normal weight gain, comparable to controls | [3][14] |
| Fah-/- / p21-/- | No this compound | Increased survival compared to Fah-/- | --- |[16] |
Table 2: Biochemical Markers in Fah-deficient Mice Under this compound Treatment
| Mouse Model | Treatment | Serum Tyrosine (µM) | Serum Succinylacetone (SA) (µM) | This compound (NTBC) Blood Level (µM) | Reference |
|---|---|---|---|---|---|
| HT1 (Fah5981SB) | Continuous NTBC | 545.4 ± 28.8 | 0.102 ± 0.035 | 1.00 ± 0.23 | [4][17] |
| AKU (Hgd knockout) | Continuous NTBC | 559.6 ± 71.7 | Not Detectable | 0.91 ± 0.18 | [4][17] |
| FRG Mice | Continuous NTBC | --- | --- | 1.73 ± 0.22 | [11] |
| FRG Mice | 7-day NTBC Withdrawal | --- | Increased | 0.25 ± 0.08 |[11] |
Note: Data are presented as mean ± standard deviation where available. FRG mice are a triple knockout model (Fah-/-, Rag2-/-, Il2rg-/-) used for liver studies.
Experimental Protocols
Protocol 1: Maintenance of Fah-deficient Mouse Colony
Objective: To maintain a colony of Fah-deficient mice, which requires continuous this compound administration for the survival of homozygous recessive individuals.
Materials:
-
Fah heterozygous (Fah+/-) breeding pairs (e.g., on a C57BL/6J background).[4]
-
This compound (NTBC).
-
Drinking water (autoclaved or sterile).
-
Standard rodent chow.
-
Diet restricted in tyrosine and phenylalanine (optional, depending on experimental goals).
Procedure:
-
Breeding: Set up breeding pairs of Fah+/- mice. The offspring will segregate in a Mendelian ratio (25% Fah+/+, 50% Fah+/-, 25% Fah-/-).
-
This compound Administration: To ensure the survival of Fah-/- pups, provide this compound in the drinking water to pregnant and nursing females and to all mice post-weaning.[14]
-
Preparation: A common concentration is 8 mg/L.[18] To prepare, dissolve this compound powder in the drinking water. The solution should be protected from light and replaced regularly (e.g., twice a week).
-
-
Genotyping: At weaning (approx. 21 days), collect tail snips or ear punches for genomic DNA extraction and PCR-based genotyping to identify Fah-/- mice.
-
Husbandry: House mice under standard conditions. All mice, including wild-type and heterozygous littermates, should be maintained on this compound water to ensure consistency, unless the experimental design requires otherwise.
Protocol 2: Induction of Liver Injury by this compound Withdrawal
Objective: To induce the acute liver failure phenotype in Fah-/- mice for experimental studies by withdrawing this compound.
Materials:
-
Adult Fah-/- mice (8-12 weeks old) continuously treated with this compound.
-
Standard drinking water (without this compound).
-
Equipment for monitoring body weight and health status.
-
Materials for blood and tissue collection.
Procedure:
-
Baseline Measurement: Record the body weight and collect baseline blood samples (optional) from Fah-/- mice that have been maintained on this compound.
-
This compound Withdrawal: Replace the this compound-containing water bottles with bottles containing regular drinking water.[2][15]
-
Monitoring:
-
Sample Collection: At a predetermined time point (e.g., 4-7 days post-withdrawal) or upon reaching the humane endpoint, euthanize the mice.[11][15]
-
Analysis: Collect blood via cardiac puncture for biochemical analysis (e.g., ALT, bilirubin, SA levels).[15] Perfuse the liver with PBS and collect tissue for histopathology (e.g., H&E staining for necrosis and inflammation) and molecular analysis (e.g., gene expression).[2][11]
Considerations and Limitations
-
Hypertyrosinemia: While this compound is life-saving, it causes an elevation in plasma tyrosine levels.[9][19] This can lead to side effects like corneal opacities and skin lesions, although these are more commonly reported in humans than in mice.[8][10] For long-term studies, a protein-restricted diet may be considered.[9]
-
Incomplete Disease Correction: Even under continuous this compound treatment, Fah-deficient mice may exhibit a residual, uncorrected liver disease phenotype, including altered gene expression related to liver disease and cancer.[4][20] This is an important consideration for studies investigating long-term outcomes like hepatocellular carcinoma.
-
Model Variations: Several different Fah-deficient mouse models exist, including complete knockouts (FahΔexon5) and models with point mutations.[2][4] Phenotypic severity and response to treatment may vary slightly between these models.
These notes and protocols provide a foundational guide for researchers utilizing this compound in Fah-deficient mouse models. Adherence to specific institutional animal care and use guidelines is mandatory for all described procedures.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Hereditary Tyrosinemia Type 1 Mice under Continuous this compound Treatment Display Remnants of an Uncorrected Liver Disease Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. Therapeutic trials in the murine model of hereditary tyrosinaemia type I: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Discovery of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mRNA-based therapy proves superior to the standard of care for treating hereditary tyrosinemia 1 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infiltrating neutrophils aggravate metabolic liver failure in fah-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchportal.vub.be [researchportal.vub.be]
- 19. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hereditary Tyrosinemia Type 1 Mice under Continuous this compound Treatment Display Remnants of an Uncorrected Liver Disease Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Assay of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA), a key intermediate in the metabolic pathway that ultimately leads to the production of fumarate and acetoacetate. In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinones and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense.[2]
The critical function of HPPD in both plants and mammals has made it a significant target for the development of herbicides and therapeutics. Inhibition of HPPD in plants leads to a characteristic bleaching phenotype and subsequent plant death, forming the basis for a successful class of herbicides.[3] In humans, genetic deficiencies in the tyrosine catabolism pathway can lead to metabolic disorders such as tyrosinemia type I. HPPD inhibitors are used as a therapeutic strategy to prevent the accumulation of toxic metabolites in these patients.[4]
The development of novel and potent HPPD inhibitors requires robust and reliable screening assays. Spectrophotometric assays, due to their simplicity, cost-effectiveness, and amenability to high-throughput screening, are valuable tools in the drug discovery process.[5] This document provides detailed application notes and experimental protocols for various spectrophotometric methods to assess HPPD inhibition.
Assay Principles
Several spectrophotometric approaches can be employed to measure HPPD activity and its inhibition. The choice of assay depends on the specific requirements of the experiment, such as throughput, sensitivity, and available equipment.
-
Direct Spectrophotometric Assay (Monitoring Substrate Depletion or Product Formation): This method involves directly measuring the change in absorbance as the substrate (HPP) is consumed or the product (HGA) is formed. This approach is continuous and straightforward but requires a detectable difference in the absorbance spectra of the substrate and product at a specific wavelength.
-
Coupled Spectrophotometric Assay: In this indirect method, the reaction product of HPPD is used as a substrate for a second enzyme (coupling enzyme) that produces a readily detectable chromogenic product. While this can enhance sensitivity, it introduces additional complexity and potential for interference.[6]
-
Endpoint Spectrophotometric Assay (Substrate Quantification): This method quantifies the amount of remaining substrate (HPP) at the end of the enzymatic reaction. This is achieved by stopping the reaction and then derivatizing the remaining HPP to form a colored complex that can be measured spectrophotometrically.[4]
-
Fluorescence-Based Assay: This highly sensitive method monitors the formation of the fluorescent product, homogentisate (HGA), providing a continuous read-out of enzyme kinetics.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the tyrosine catabolism pathway, the principle of a direct spectrophotometric HPPD assay, and a general experimental workflow for screening HPPD inhibitors.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Nitisinone Aqueous Solution Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of nitisinone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in aqueous buffer?
A1: this compound is sparingly soluble in aqueous buffers.[1][2] For optimal dissolution, it is recommended to first dissolve this compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[1][2] This stock solution can then be diluted with the aqueous buffer of your choice. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1][2]
Q2: I've noticed a color change in my this compound solution. What does this indicate?
A2: A color change, such as the appearance of a yellow tint, can be a visual indicator of this compound degradation. This is particularly relevant under certain conditions like exposure to light or oxidative stress. It is crucial to monitor your solution for any visual changes and prepare fresh solutions if degradation is suspected.
Q3: How long can I store a this compound aqueous solution?
A3: It is strongly advised not to store aqueous solutions of this compound for more than one day due to its instability.[1][2] For longer-term storage, it is best to keep this compound as a crystalline solid at -20°C, where it can be stable for at least four years.[1][2] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: What are the primary factors that cause this compound to degrade in an aqueous solution?
A4: The stability of this compound in aqueous solutions is influenced by several factors, including:
-
pH: this compound's stability increases with increasing pH.[4][5] It is more susceptible to degradation in acidic conditions.
-
Oxidizing Agents: this compound is highly labile in the presence of oxidizing agents like hydrogen peroxide.[6]
-
Light Exposure: Exposure to both UV and visible light can cause significant degradation of this compound in solution.[6]
-
Temperature: Elevated temperatures accelerate the degradation of this compound in solution.[6]
Q5: What are the main degradation products of this compound in an acidic aqueous solution?
A5: In acidic conditions, similar to that of gastric juice, this compound degrades into two primary products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA).[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound aqueous solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound in your aqueous solution leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before your experiment.[1][2]
-
Verify Stock Solution Integrity: If using a stock solution in an organic solvent, ensure it has been stored properly and is within its stability period.
-
Control Environmental Factors: Protect your solution from light by using amber vials or covering your containers with aluminum foil. Maintain a stable and cool temperature during your experiment.
-
pH Considerations: If your experimental conditions are acidic, be aware of the increased potential for degradation.[4][5] Consider if adjusting the pH of your final solution is possible without compromising your experiment.
-
Issue 2: Precipitate Formation in the Final Aqueous Solution
-
Possible Cause: The solubility limit of this compound has been exceeded in the final aqueous buffer after dilution from an organic stock.
-
Troubleshooting Steps:
-
Adjust Final Concentration: You may need to lower the final concentration of this compound in your aqueous solution.
-
Increase Organic Co-solvent Percentage: A slight increase in the percentage of the organic solvent (e.g., DMSO) in the final solution may help maintain solubility, but ensure the final solvent concentration is compatible with your experimental system (e.g., cell culture).
-
Sonication: Gentle sonication of the final solution may help in dissolving any minor precipitate.
-
Data on this compound Stability
The following tables summarize the degradation of this compound under various stress conditions.
Table 1: this compound Degradation under Forced Conditions
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acidic (2 M HCl) | 90 min | Reflux | <10% | [6] |
| Basic (2 M NaOH) | 90 min | Reflux | <10% | [6] |
| Oxidative (1% H₂O₂) | 30 min | 80°C | >92% | [6] |
| Oxidative (0.5% H₂O₂) | 30 min | 80°C | ~66% | [6] |
| Thermal (in solution) | 5 days | 80°C | Extensive | [6] |
| Photolytic (Visible light, in solution) | 5 days | Room Temp | Extensive | [6] |
| Photolytic (UV light, in solution) | 5 days | Room Temp | Extensive | [6] |
| Thermal (solid form) | 5 days | 80°C | Slight | [6] |
| Photolytic (Visible light, solid form) | 5 days | Room Temp | Slight | [6] |
| Photolytic (UV light, solid form) | 5 days | Room Temp | Slight | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution of this compound in an organic solvent and a subsequent aqueous working solution.
Materials:
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Weigh the desired amount of this compound crystalline solid in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).[1][2]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in amber vials.[3]
-
-
Aqueous Working Solution Preparation:
-
On the day of the experiment, thaw the DMSO stock solution.
-
Dilute the stock solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the desired final concentration.[1][2] For example, to achieve a 0.5 mg/mL solution, you can mix the stock solution with PBS in a 1:1 ratio, depending on the stock concentration.[1][2]
-
Use the aqueous working solution immediately and do not store it for more than one day.[1][2]
-
Protocol 2: Stability Testing of this compound by HPLC
Objective: To assess the stability of this compound under specific stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with UV detector
-
C18 column (e.g., Nova-Pak C18, 4 µm, 150x3.9 mm)[6]
-
Mobile Phase: 50 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer (pH adjusted to 2.5 with o-phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.[6]
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Subject the this compound solution to the desired stress condition (e.g., heat, light, acid, base, or oxidizing agent).[6]
-
At specified time points, withdraw an aliquot of the solution.
-
If necessary, neutralize the sample (e.g., after acid or base stress).[6]
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay (e.g., 0.5-50 µg/mL).[6]
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to that of a freshly prepared, unstressed standard solution of the same concentration.[6]
-
Visualizations
Caption: this compound degradation pathway in acidic aqueous solutions.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. drugs.com [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. LC-MS/MS study of the degradation processes of this compound and its by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stability Indicating HPLC Method for the Determination of this compound in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Nitisinone Dose Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nitisinone dosage while minimizing off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its expected on-target effect?
This compound is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] HPPD is a key enzyme in the tyrosine catabolic pathway.[1][4] By inhibiting HPPD, this compound blocks the breakdown of tyrosine, preventing the formation of downstream toxic metabolites such as maleylacetoacetate and fumarylacetoacetate, and subsequently succinylacetone (SA).[1][5][6] The primary on-target effect is a significant reduction in the levels of succinylacetone in blood and urine.[1][7]
Q2: What are the main off-target effects of this compound, and what causes them?
The principal off-target effects of this compound are a direct consequence of its mechanism of action. By inhibiting HPPD, this compound leads to an accumulation of upstream metabolites, most notably a significant elevation of plasma tyrosine levels (hypertyrosinemia).[4][5][6][7][8] This hypertyrosinemia is the primary cause of off-target effects, which can include:
-
Ocular toxicity: Corneal opacities, keratitis, and conjunctivitis.[7]
-
Dermal toxicity: Hyperkeratotic plaques on the palms and soles.
-
Potential for neurocognitive effects: Although the direct link is still under investigation, high tyrosine levels in the brain are a concern.[9]
Q3: How can I monitor for on-target and off-target effects in my experiments?
Effective monitoring is crucial for optimizing this compound dosage. The key biomarkers to measure are:
-
On-Target Efficacy: Succinylacetone (SA) in urine and/or plasma. The goal is to achieve undetectable levels of SA.[1][7][8]
-
Off-Target Effect: Plasma tyrosine levels. It is recommended to maintain plasma tyrosine levels below 500 µmol/L to minimize the risk of toxicity.[1][9][10]
Q4: What is a typical starting dose for this compound in preclinical research?
The recommended initial dose in clinical settings is 0.5 mg/kg administered twice daily.[1][10] In preclinical models, such as mice, doses up to 160 mg/kg/day have been tolerated.[8] For dose-finding studies, it is advisable to start with a dose in the clinical range and titrate upwards based on biomarker analysis. A dose of 4 mg/kg every other day has been shown to elevate plasma tyrosine levels by 4- to 6-fold in mice.[8]
Troubleshooting Guides
Issue 1: Succinylacetone levels remain detectable after this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Increase the this compound dosage. If SA is still detectable after 4 weeks at 0.5 mg/kg twice daily, consider increasing the dose to 0.75 mg/kg twice daily. A maximum daily dose of 2 mg/kg may be necessary.[1][8][10] |
| Poor Bioavailability | Ensure proper formulation and administration of this compound. For animal studies, consider oral gavage to ensure accurate dosing. |
| Analytical Issues | Verify the sensitivity and accuracy of your succinylacetone quantification method. Refer to the detailed experimental protocols below. |
Issue 2: Plasma tyrosine levels are excessively high (>500 µmol/L).
| Possible Cause | Troubleshooting Step |
| High this compound Dose | While the this compound dose should not be adjusted solely to lower tyrosine levels,[1] if SA is undetectable, consider if a lower effective dose of this compound could be used. |
| Dietary Tyrosine and Phenylalanine | In animal studies, use a low-protein diet or a specialized diet restricted in tyrosine and phenylalanine to mitigate the rise in plasma tyrosine.[1] |
| Metabolic Differences | Be aware of species-specific differences in tyrosine metabolism and this compound clearance. |
Issue 3: Observation of ocular or skin abnormalities in research animals.
| Possible Cause | Troubleshooting Step |
| Hypertyrosinemia-induced toxicity | Immediately measure plasma tyrosine levels. If elevated, implement dietary restrictions of tyrosine and phenylalanine.[1] |
| Dose-related toxicity | Consider reducing the this compound dose if on-target efficacy (undetectable SA) can be maintained at a lower concentration. |
| Animal Model Sensitivity | Some animal strains may be more susceptible to tyrosine toxicity. Ensure regular monitoring of ocular and dermal health. Refer to the preclinical toxicity monitoring protocols below. |
Quantitative Data Summary
Table 1: this compound Inhibition of Cytochrome P450 (CYP) Enzymes
| CYP Isozyme | Inhibition Level | IC50 Value | Reference |
| CYP2C9 | Moderate Inhibitor | 11 µM - 46 µM | [1][3][11] |
| CYP2E1 | Weak Inhibitor | >100 µM | [1][3][11] |
| CYP2D6 | Weak Inhibitor | >100 µM | [1][3][11] |
| CYP1A2 | No significant inhibition | - | [1][3][11] |
| CYP2C19 | No significant inhibition | - | [1][3][11] |
| CYP3A4 | No significant inhibition | - | [1][3][11] |
Table 2: this compound Dose and Effect on Biomarkers
| Species | This compound Dose | Effect on Plasma Tyrosine | Effect on Succinylacetone | Reference |
| Human | 1 mg/kg/day | Increased | Undetectable after 1 week | [7] |
| Human | 2 mg/day | - | Reduced by 95% | [9] |
| Mouse | 4 mg/kg (every other day) | 4- to 6-fold increase | - | [8] |
| Rat | 0.1 mg/kg (single oral dose) | Marked increase | - | [4] |
Experimental Protocols
Protocol 1: Quantification of Succinylacetone in Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of succinylacetone.[2][5][12]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- To 100 µL of urine, add 10 µL of an internal standard solution (e.g., ¹³C₄-succinylacetone).
- Add 50 µL of 0.25 M hydroxylamine hydrochloride in acetate buffer (pH 4.5) to convert succinylacetone to its more stable pyrazine derivative.
- Incubate the mixture at 60°C for 30 minutes.
- Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
- Vortex and centrifuge at 2000 x g for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for the succinylacetone derivative and the internal standard.
Protocol 2: Quantification of Plasma Tyrosine by HPLC with Fluorescence Detection
This protocol is based on established HPLC methods for amino acid analysis.[13][14]
1. Sample Preparation:
- To 50 µL of plasma, add 50 µL of an internal standard (e.g., N-methyl phenylalanine).
- Precipitate proteins by adding 100 µL of 6% perchloric acid.
- Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with 5% acetonitrile in water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with excitation at 215 nm and emission at 283 nm.
Protocol 3: Monitoring for Ocular and Dermal Toxicity in Rodent Models
1. Ocular Examination:
- Perform baseline and weekly examinations of the eyes of each animal.
- Use a slit-lamp biomicroscope to assess for corneal opacities, keratitis, and conjunctivitis.
- Document any abnormalities with photographs.
2. Dermal Examination:
- Conduct baseline and weekly visual inspections of the paws and skin of each animal.
- Look for signs of hyperkeratosis, erythema, and desquamation.
- Score any observed dermal reactions based on a standardized scale (e.g., Draize scale).
3. Histopathology:
- At the end of the study, collect eye and skin tissues for histopathological analysis.
- Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
- Section and stain with hematoxylin and eosin (H&E).
- A veterinary pathologist should evaluate the slides for any treatment-related changes.
Visualizations
Caption: this compound's inhibition of HPPD in the tyrosine pathway.
Caption: Workflow for optimizing this compound dosage in experiments.
Caption: Troubleshooting logic for common this compound experiment issues.
References
- 1. Non randomized study on the potential of this compound to inhibit cytochrome P450 2C9, 2D6, 2E1 and the organic anion transporters OAT1 and OAT3 in healthy volunteers | springermedizin.de [springermedizin.de]
- 2. Tandem mass spectrometric assay of succinylacetone in urine for the diagnosis of hepatorenal tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. dovepress.com [dovepress.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Executive Summary - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Nitisinone Solubility Technical Support Center for In Vivo Studies
Welcome to the Nitisinone Solubility Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound solubility for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when preparing this compound formulations for in vivo experiments.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Symptom: Visible solid particles remain in the solvent after mixing.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | This compound is practically insoluble in water.[1] Use organic solvents for initial stock solutions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents.[2] |
| Insufficient Solvent Volume | The concentration of this compound may be too high for the chosen solvent volume. Refer to the solubility data in Table 1 to ensure you are using an adequate amount of solvent. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and sonication can aid dissolution in organic solvents like DMSO.[3] |
Issue 2: Precipitation occurs when diluting a DMSO stock solution with an aqueous buffer (e.g., PBS, saline).
-
Symptom: The solution becomes cloudy or forms visible precipitate upon addition of the aqueous component.
-
Possible Causes & Solutions:
| Cause | Solution |
| Rapid Solvent Shift | Adding the aqueous buffer too quickly to the DMSO stock can cause the poorly soluble this compound to crash out of solution. Add the aqueous buffer to the DMSO stock slowly, drop-by-drop, while vortexing or stirring continuously. |
| High Final Concentration | The final concentration of this compound in the aqueous formulation may exceed its solubility limit. This compound is sparingly soluble in aqueous buffers.[2] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[2] If a higher concentration is needed, consider using a formulation with co-solvents (see Experimental Protocols). |
| Incorrect pH | This compound's solubility in aqueous media increases with a higher pH.[4] However, for in vivo use, the pH must remain within a physiologically tolerable range. |
Issue 3: The final formulation for oral gavage is not stable.
-
Symptom: The solution appears cloudy or contains precipitate before administration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Formulation Instability | Aqueous solutions of this compound are not recommended for storage beyond one day.[2] Prepare fresh formulations for each experiment. For oil-based formulations, ensure the this compound is fully dissolved in the initial DMSO phase before adding the corn oil. |
| Temperature Changes | Storing a prepared formulation at a lower temperature (e.g., 4°C) may cause the compound to precipitate. If refrigeration is necessary, allow the solution to return to room temperature and assess for any precipitation before use. Re-dissolution may be attempted with gentle warming and vortexing. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions? A1: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] The solubility in DMSO and DMF is significantly higher (approx. 30 mg/mL) than in ethanol (approx. 1 mg/mL).[2] For high concentration stock solutions, DMSO or DMF are recommended.
Q2: What is the solubility of this compound in common vehicles for in vivo studies? A2: The solubility of this compound in various solvents is summarized in the table below.
Table 1: this compound Solubility Data
| Solvent | Solubility | Molar Equivalent (mM) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | ~91.1 | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~91.1 | [2] |
| Ethanol | ~1 mg/mL | ~3.0 | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.5 | [2] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | ≥ 7.6 | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | ≥ 7.6 | [3] |
| Water | Practically Insoluble | - | [1] |
Q3: Can I store my prepared this compound solutions? A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For organic stock solutions in DMSO or DMF, storage at -20°C for up to one month is generally acceptable, though it is always best to prepare solutions fresh.[3]
Q4: What is the mechanism of action of this compound? A4: this compound is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This enzyme is involved in the catabolic pathway of tyrosine.[5] By inhibiting HPPD, this compound prevents the accumulation of toxic metabolic intermediates.[7]
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/Corn Oil Vehicle for Oral Gavage
This protocol is suitable for achieving a concentration of ≥ 2.5 mg/mL.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add DMSO to a final concentration of 10% of the total desired volume (e.g., for a 1 mL final volume, add 100 µL of DMSO).
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Once a clear solution is obtained, add the corn oil to reach the final volume (e.g., for a 1 mL final volume, add 900 µL of corn oil).
-
Vortex the final solution thoroughly to ensure a homogenous mixture.
-
Visually inspect the solution for any signs of precipitation before administration.
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage
This protocol is also suitable for achieving a concentration of ≥ 2.5 mg/mL and may be preferred when an oil-based vehicle is not desired.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the solvents sequentially as follows, vortexing thoroughly after each addition to ensure the solution remains clear: a. Add DMSO to a final concentration of 10% of the total volume (e.g., 100 µL for a 1 mL final volume). Vortex until the this compound is fully dissolved. b. Add PEG300 to a final concentration of 40% of the total volume (e.g., 400 µL for a 1 mL final volume). Vortex well. c. Add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 µL for a 1 mL final volume). Vortex well. d. Add sterile saline to bring the solution to the final desired volume (e.g., 450 µL for a 1 mL final volume).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for clarity before administration.
Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits the 4-HPPD enzyme in the tyrosine catabolic pathway.
Diagram 2: Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow to troubleshoot common this compound solubility problems.
Diagram 3: Experimental Workflow for In Vivo Formulation Preparation
Caption: Step-by-step workflows for preparing two common this compound formulations.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
How to prevent Nitisinone degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of nitisinone during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound is susceptible to degradation under several conditions, including exposure to acidic and basic environments, oxidizing agents, light, and high temperatures.[1] The stability of this compound in solution is pH-dependent, with increased stability observed at higher pH levels.[2][3]
Q2: How should I store my this compound drug substance (powder)?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. It is crucial to protect it from light and moisture.
Q3: What are the recommended storage conditions for different this compound formulations?
A3: Storage conditions vary by product. For instance, NITYR™ tablets are stable at room temperature (20°C to 25°C), while Orfadin® capsules generally require refrigeration (2°C to 8°C), although some newer formulations permit in-use storage at room temperature for a limited time. Always refer to the manufacturer's instructions for specific formulation storage requirements.
Q4: My this compound solution turned yellow. Is it degraded?
A4: A color change, such as turning yellow, can be an indicator of degradation. It is recommended to verify the purity of the solution using an analytical method like HPLC before use. Degradation, particularly under acidic conditions, can lead to the formation of byproducts.
Q5: How long are this compound solutions stable?
A5: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. For example, a stock solution in methanol is stable for up to 5 days when refrigerated.[1] However, working solutions at room temperature can degrade more rapidly, with significant degradation observed after 24 hours.[1]
Troubleshooting Guide: Unexpected this compound Degradation
If you suspect your this compound has degraded, this guide will help you troubleshoot potential causes and find solutions.
| Symptom | Potential Cause | Recommended Action |
| Low purity or unexpected peaks in HPLC analysis | Improper Storage: Exposure to high temperatures, light, or humidity. | Review storage conditions. For solid this compound, ensure it is stored at the recommended temperature and protected from light. For solutions, check if they were stored at the correct temperature and for the appropriate duration. |
| pH of Solution: this compound is more stable at higher pH. Low pH can accelerate degradation.[2][3] | Measure the pH of your solution. If it is acidic, consider adjusting the buffer to a more neutral or slightly basic pH if your experimental protocol allows. | |
| Oxidative Stress: Presence of oxidizing agents in the solvent or exposure to air for extended periods. This compound is highly susceptible to oxidative degradation.[1] | Prepare fresh solutions and consider using de-gassed solvents. Minimize the headspace in your storage vials. If possible, handle the solution under an inert atmosphere (e.g., nitrogen or argon). | |
| Contaminated Solvents or Reagents: Impurities in solvents or reagents can catalyze degradation. | Use high-purity, HPLC-grade solvents and fresh reagents for preparing your solutions. | |
| Reduced biological activity in assays | Degradation to Inactive Products: The degradation products of this compound may not have the same biological activity. | Confirm the purity of your this compound stock using a validated analytical method (see Experimental Protocols section). If degradation is confirmed, use a fresh, properly stored batch of this compound. |
| Visible changes in powder or solution (e.g., color change, precipitation) | Chemical Degradation: Significant degradation has likely occurred. | Discard the material. Do not use it for experiments. Review your handling and storage procedures to prevent future occurrences. |
Data on this compound Stability
The following tables summarize quantitative data from forced degradation studies, providing insights into the stability of this compound under various stress conditions.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Time | Temperature | Degradation (%) | Reference |
| 5 M HCl | 90 min | Reflux | ~15% | [1] |
| 5 M NaOH | 90 min | Reflux | ~25% | [1] |
| 0.5% H₂O₂ | 30 min | 80°C | ~66% | [1] |
| 1% H₂O₂ | 30 min | 80°C | >92% | [1] |
| Water-Methanol (85:15) Solution | 5 days | 80°C | Extensive | [1] |
| Water-Methanol (85:15) Solution | 5 days | Room Temp (UV Light) | Extensive | [1] |
| Water-Methanol (85:15) Solution | 5 days | Room Temp (Visible Light) | Extensive | [1] |
Table 2: Stability of this compound Solid Form Under Stress
| Stress Condition | Time | Temperature | Degradation | Reference |
| Thermal | 5 days | 80°C | Slight | [1] |
| Photolytic (UV Light) | 5 days | Room Temp | Slight | [1] |
| Photolytic (Visible Light) | 5 days | Room Temp | Slight | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a method to determine the purity of this compound and detect the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.
-
Mobile Phase: A mixture of 50 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it by sonication for 10 minutes.
-
Prepare this compound standard solutions and samples in the mobile phase at a suitable concentration (e.g., 0.5-50 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time of this compound and identify any degradation peaks. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard solution.
-
Visualizations
Diagram 1: Acid-Catalyzed Degradation Pathway of this compound
Caption: Proposed degradation of this compound under acidic conditions.
Diagram 2: Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: A general workflow for conducting forced degradation studies of this compound.
References
Technical Support Center: Accurate Nitisinone Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Nitisinone quantification using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification?
A1: A common starting point for this compound analysis is reverse-phase HPLC (RP-HPLC). Several published methods have demonstrated successful quantification using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[1][2][3] Detection is typically performed using a UV detector at wavelengths ranging from 212 nm to 280 nm.[1][2][3]
Q2: How should I prepare my this compound samples for HPLC analysis?
A2: For tablet or capsule formulations, the samples are typically crushed into a fine powder.[1][2] A specific amount of the powder, equivalent to a known weight of this compound, is then dissolved in a suitable solvent, which is often the mobile phase or a component of it like methanol or acetonitrile.[1][2][3] Sonication is frequently used to ensure complete dissolution of the analyte.[1][2] The resulting solution should be filtered through a 0.45 µm filter before injection to prevent particulates from damaging the HPLC system.[3]
Q3: What are the key validation parameters to consider for a this compound HPLC method?
A3: According to ICH guidelines, key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1] Robustness should also be evaluated by making small, deliberate changes to method parameters like mobile phase composition and pH to assess the method's reliability.[2]
Q4: How stable is this compound in standard solutions?
A4: The stability of this compound in solution depends on the solvent and storage conditions. For instance, stock solutions of this compound in methanol have been found to be stable for at least 5 days when stored in a refrigerator.[2] However, working standard solutions prepared in the mobile phase may show significant degradation after 24 hours at room temperature.[2] It is crucial to evaluate the stability of your specific standard and sample solutions under your laboratory's conditions.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing can compromise accuracy and resolution. Here are the common causes and how to address them:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with this compound, causing tailing.
-
Solution: Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites. Alternatively, using a highly end-capped column can minimize these interactions. Adjusting the mobile phase pH to a lower value (e.g., around 2.5-3.5) can also help by keeping the silanol groups protonated.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Problem 2: Retention Time Variability
Q: I am observing inconsistent retention times for this compound between injections. What could be the issue?
A: Fluctuations in retention time can affect the reliability of peak identification and integration. Consider the following:
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Keep the solvent reservoirs capped to minimize evaporation. Degassing the mobile phase before use can also prevent bubble formation in the pump, which can affect the flow rate.
-
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence can lead to drifting retention times.
-
Solution: Allow the mobile phase to run through the column for at least 10-15 column volumes, or until a stable baseline is achieved, before the first injection.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's separation characteristics.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
Problem 3: Poor Resolution
Q: The this compound peak is not well-separated from other peaks in the chromatogram. How can I improve the resolution?
A: Poor resolution can lead to inaccurate quantification. Here are some strategies to improve it:
-
Adjust Mobile Phase Strength: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is a critical factor.
-
Solution: To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic solvent in the mobile phase.
-
-
Change Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and interfering compounds, thereby affecting their retention and selectivity.
-
Modify Stationary Phase: If adjusting the mobile phase is insufficient, the column chemistry may not be optimal.
-
Solution: Consider trying a different type of C18 column from another manufacturer, as they can have different selectivities. Alternatively, a column with a different stationary phase (e.g., Phenyl-Hexyl) might provide the necessary change in selectivity.
-
Problem 4: Baseline Noise or Drift
Q: My chromatogram shows a noisy or drifting baseline, which is affecting the sensitivity of my analysis. What should I do?
A: A stable baseline is crucial for accurate quantification, especially at low concentrations.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can contribute to baseline noise.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm membrane before use.
-
-
Detector Issues: A dirty flow cell or a deteriorating lamp in the UV detector can cause noise and drift.
-
Solution: Flush the flow cell with an appropriate cleaning solvent. If the problem persists, the detector lamp may need to be replaced.
-
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and noise.
-
Solution: Degas the mobile phase using an inline degasser, sonication, or helium sparging.
-
Experimental Protocols
Below are examples of detailed methodologies for this compound quantification by HPLC, summarized from published literature.
Table 1: Example HPLC Methodologies for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil®-Octadecyl-silyl-3V-Reverse-Phase-C18 (250 mm x 4.6 mm, 5 µm)[1] | Nova-Pak C18 (dimensions not specified)[2] | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.03M Ammonium Acetate in water: Acetonitrile (50:50 v/v)[1] | 50 mM NaH2PO4 (pH 2.5): Acetonitrile (45:55, v/v)[2] | 0.02M Phosphate buffer (pH 3.6): Methanol (55:45 v/v)[3] |
| Flow Rate | 0.8 mL/min[1] | Not specified | 1.0 mL/min[3] |
| Detection | UV at 212 nm[1] | UV at 280 nm[2] | UV at 255 nm[3] |
| Injection Volume | 20 µL[1] | 20 µL[2] | Not specified |
| Column Temp. | 25°C[1] | Not specified | Ambient[3] |
| Diluent | Acetonitrile[1] | Mobile Phase[2] | Methanol[3] |
Quantitative Data Summary
The following table summarizes key quantitative performance parameters from various validated HPLC methods for this compound.
Table 2: Summary of Quantitative Data from Validated this compound HPLC Methods
| Parameter | Method A | Method B | Method C |
| Retention Time | 3.0 minutes[1] | Not specified | 3.254 minutes[3] |
| Linearity Range | 40 - 120 µg/mL[1] | 0.5 - 50 µg/mL[2] | 12.0 - 28.0 µg/mL[3] |
| Correlation Coeff. | ~1.000[1] | >0.999[2] | 0.9995[3] |
| LOD | 0.1 µg/mL[1] | 0.15 µg/mL[2] | 5.004 µg/mL[3] |
| LOQ | 0.3 µg/mL[1] | 0.45 µg/mL[2] | 15.164 µg/mL[3] |
| Precision (%RSD) | <1% (Intra-day & Inter-day)[1] | <2% (Within-day & Between-day)[2] | 0.46% (Repeatability)[3] |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
Addressing variability in animal model response to Nitisinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitisinone in animal models. Our aim is to help address the variability in animal model responses and ensure the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a critical enzyme in the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[2] By inhibiting HPPD, this compound effectively blocks the breakdown of tyrosine, preventing the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate, which can cause liver and kidney damage.[1][2] This mechanism is the basis for its use in treating hereditary tyrosinemia type 1 (HT-1) and alkaptonuria (AKU).[1][4]
Q2: Why am I observing significant variability in the response of my animal models to this compound?
Variability in response to this compound across and within animal models can be attributed to several factors:
-
Species-Specific Differences: Toxicological studies have revealed species-dependent responses to this compound. For instance, rats and Beagle dogs are prone to developing reversible corneal lesions at low doses, while mice, rabbits, and rhesus monkeys do not exhibit this effect even at higher doses.[3][5] These differences are often linked to variations in tyrosine metabolism and the resulting plasma tyrosine concentrations.[6]
-
Genetic Background: The genetic makeup of the animal model can influence its response. For example, in mouse models of oculocutaneous albinism (OCA), the therapeutic effect of this compound on pigmentation is dependent on the specific mutation in the tyrosinase gene.[7][8]
-
Dietary Control: The levels of tyrosine and phenylalanine in the diet are crucial.[4] this compound treatment leads to an elevation of plasma tyrosine, and a diet restricted in these amino acids is often necessary to prevent tyrosine-related side effects like keratopathy.[2][9][10] Inconsistent dietary control can be a major source of variability.
-
Dose-Response Relationship: The therapeutic and toxic effects of this compound are dose-dependent. A clear dose-response relationship has been observed for the reduction of homogentisic acid in both animal models and human patients.[11] Inconsistent dosing can therefore lead to variable outcomes.
Q3: My animals are developing ocular opacities. What is the cause and how can I mitigate this?
The development of ocular opacities, specifically corneal lesions, is a known side effect of this compound-induced hypertyrosinemia, particularly in rats and dogs.[3][5] This is thought to be caused by the crystallization of excess tyrosine in the cornea.[2]
Mitigation Strategies:
-
Dietary Restriction: Implementing a diet low in tyrosine and phenylalanine is the most effective way to reduce elevated plasma tyrosine levels and prevent or reverse corneal opacities.[9][10]
-
Dose Adjustment: If dietary modification is not sufficient, a careful reduction of the this compound dose may be necessary, while ensuring the therapeutic effect is maintained.
-
Choice of Animal Model: If the research question allows, using a species less prone to this side effect, such as mice, could be considered.[3][5]
Q4: How should I prepare and administer this compound to my animal models?
The method of preparation and administration can impact the drug's bioavailability and efficacy.
-
Formulation: this compound can be administered orally. For rodent studies, it is often mixed in the drinking water or administered via oral gavage.[7][12][13] Commercially available capsules can be used to prepare solutions.[14]
-
Vehicle: For oral gavage, the vehicle should be inert and appropriate for the animal model.
-
Frequency: Dosing is typically done daily or every other day to maintain steady-state plasma concentrations.[4][7]
Q5: What are the expected pharmacokinetic and pharmacodynamic profiles of this compound in common animal models?
Pharmacokinetics (PK) and pharmacodynamics (PD) of this compound can vary between species.[15]
-
Half-life: In healthy male humans, the mean terminal plasma half-life is approximately 54 hours.[4]
-
Time to Effect: A single oral dose in rats can lead to complete inhibition of hepatic HPPD within an hour.
-
Dose-Response: Studies in alkaptonuric mice have shown a clear dose-dependent reduction in plasma homogentisic acid (HGA) levels.[11]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent or no reduction in target biomarkers (e.g., succinylacetone, HGA) | 1. Inadequate this compound dose.[11]2. Poor drug stability or incorrect preparation.3. Insufficient drug absorption.4. High dietary intake of tyrosine/phenylalanine, overwhelming the drug's effect. | 1. Perform a dose-response study to determine the optimal dose for your specific model and endpoint.2. Verify the preparation protocol and ensure the stability of the this compound solution.3. Consider a different administration route (e.g., oral gavage instead of in drinking water for more precise dosing).4. Implement and strictly control a low tyrosine/phenylalanine diet.[9][10] |
| High mortality or unexpected toxicity in the treatment group | 1. This compound overdose.2. Severe hypertyrosinemia leading to toxicity.[3][5]3. Species-specific sensitivity.[3][5]4. Interaction with other experimental compounds. | 1. Review and recalculate the administered dose.2. Immediately implement a restricted diet and consider reducing the this compound dose.3. Consult literature for known sensitivities of your chosen animal model.4. Review all experimental protocols for potential drug interactions. |
| Variability in plasma this compound or tyrosine levels between animals in the same group | 1. Inconsistent drug administration (e.g., variable water intake if administered in drinking water).2. Differences in individual animal metabolism (e.g., cytochrome P450 activity).3. Non-compliance with dietary restrictions (if applicable). | 1. Switch to a more precise administration method like oral gavage.2. Increase the sample size to account for individual variability.3. Ensure all animals have equal access to the medicated water/feed and monitor intake.4. Reinforce strict dietary protocols. |
| Lack of expected phenotypic change (e.g., no change in pigmentation in OCA models) | 1. The specific animal model may not be responsive (e.g., OCA-1A models show minimal response compared to OCA-1B).[7][8]2. Insufficient elevation of plasma tyrosine to overcome the enzymatic defect.3. Incorrect timing or duration of treatment. | 1. Verify the genetic background and expected responsiveness of your animal model.2. Measure plasma tyrosine levels to confirm they have reached the therapeutic range.3. Adjust the this compound dose to achieve higher tyrosine levels, while monitoring for toxicity.[7]4. Review the literature for optimal treatment windows for the desired phenotypic change. |
Quantitative Data Summary
Table 1: this compound Dose and Effect on Plasma Tyrosine and HGA in Animal Models
| Animal Model | This compound Dose | Administration Route | Duration | Effect on Plasma Tyrosine | Effect on Plasma/Urine HGA | Reference |
| AKU Mice | 4 mg/L in drinking water | Oral | 13 days | - | ~90% reduction in plasma HGA | [11] |
| AKU Mice | Not specified | Oral | 3 days | Elevated to 813 µmol/L (pre-diet) | - | [9][10] |
| OCA-1B Mice | 4 mg/kg every other day | Oral gavage | 1 month | 4- to 6-fold increase | - | [7] |
| Rats | 1 mg/kg/day | Oral | 6 weeks | Elevated | - | [3][5] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Parameter | Value | Reference |
| Healthy Male Humans | Single 30 mg | Cmax | 10.5 µmol/L | [4] |
| Healthy Male Humans | Single 30 mg | Tmax | 3.5 hours | [4] |
| Healthy Male Humans | Single dose | Terminal half-life | ~54 hours | [4] |
Key Experimental Protocols
Protocol 1: Induction of Hypertyrosinemia in a Mouse Model of Alkaptonuria (AKU)
-
Animal Model: Hgd−/− mice on a BALB/c or C57BL/6 background.[11]
-
This compound Preparation and Administration: this compound is dissolved in the drinking water at a concentration of 4 mg/L.[12][13] Ensure fresh medicated water is provided regularly.
-
Diet: Standard chow with free access to food and water.[16] For studies investigating the mitigation of hypertyrosinemia, a specialized diet restricted in tyrosine and phenylalanine is required.[9][10]
-
Monitoring:
-
Plasma HGA levels are measured at baseline and at specified time points during treatment to assess efficacy.[11]
-
Plasma tyrosine levels are monitored to assess the degree of hypertyrosinemia.
-
Animal welfare, including body weight and observation for any signs of toxicity (e.g., corneal opacities), should be monitored regularly.
-
-
Sample Collection: Blood samples can be collected via tail bleed into appropriate microvettes for plasma separation and analysis.[11]
-
Analytical Method: Plasma concentrations of this compound, tyrosine, and HGA can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
Protocol 2: Analysis of this compound in Plasma using LC-MS/MS
-
Sample Preparation: Plasma samples are prepared by protein precipitation using acetonitrile.[17]
-
Chromatography: Isocratic or gradient separation can be achieved on a C18 reverse-phase column.[17][18]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for this compound and an internal standard are used for quantification.[17][18]
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, and recovery.[17]
Visualizations
Caption: this compound's mechanism of action in the tyrosine catabolic pathway.
Caption: General experimental workflow for a this compound study in an animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Discovery of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary restriction of tyrosine and phenylalanine lowers tyrosinemia associated with this compound therapy of alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Arrests but Does Not Reverse Ochronosis in Alkaptonuric Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of this compound on the Cerebrospinal Fluid Metabolome of a Murine Model of Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
Nitisinone crystallization problems in stock solutions
Welcome to the Nitisinone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the crystallization of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous environment, it is recommended to first dissolve this compound in DMSO and then dilute the solution with the aqueous buffer of choice.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly depending on the solvent. The following table summarizes the approximate solubility of this compound in several common solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL[1], 41.67 mg/mL[2], 66 mg/mL[3] | [1][2][3] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble)[2] | [2] |
| Dichloromethane | Freely soluble | [4] |
| Ethyl Acetate | Sparingly soluble | [4] |
| Isopropyl Alcohol | Slightly soluble | [4] |
Q3: How should I store my this compound stock solutions to prevent crystallization?
A3: this compound as a solid can be stored at -20°C for at least four years.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To minimize crystallization due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: My this compound solution has formed crystals. What should I do?
A4: If you observe crystals or precipitation in your this compound solution, gentle warming and/or sonication can help redissolve the compound.[5][6] However, be cautious with heating as it may accelerate the degradation of the compound.[6] It is always best to prepare fresh aqueous solutions for immediate use.[1]
Troubleshooting Guide
Issue: Crystallization or precipitation observed in this compound stock solution upon preparation or storage.
This guide provides a systematic approach to troubleshoot and resolve crystallization issues with this compound stock solutions.
Troubleshooting Workflow
Caption: A flowchart to systematically troubleshoot this compound crystallization.
Detailed Troubleshooting Steps
| Problem | Possible Cause | Recommended Action |
| Crystals form immediately upon dissolving this compound. | Concentration exceeds solubility limit: The amount of this compound is too high for the volume of solvent used. | Review the solubility data provided in the FAQ section. Ensure the target concentration does not exceed the solubility limit for the chosen solvent. |
| Poor solvent quality: The solvent may contain impurities or water (especially for DMSO, which is hygroscopic) that can reduce the solubility of this compound.[3] | Use high-purity, anhydrous solvents. Use fresh DMSO for preparing stock solutions.[3] | |
| Crystals form after adding the this compound stock solution to an aqueous buffer. | Low aqueous solubility: this compound is sparingly soluble in aqueous solutions.[1] Adding a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate out. | Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible while maintaining this compound solubility. A 1:1 solution of DMSO:PBS (pH 7.2) has a this compound solubility of approximately 0.5 mg/ml.[1] |
| Crystals form in the stock solution during storage. | Improper storage temperature: Storing at a temperature that is too high (e.g., -20°C instead of -80°C for long-term storage) can lead to instability and crystallization. | For long-term storage (up to 6 months), store DMSO stock solutions at -80°C.[2] For short-term storage (up to 1 month), -20°C is acceptable.[2] |
| Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can promote crystallization. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Evaporation of solvent: If the storage container is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound and leading to crystallization. | Ensure that storage vials are tightly sealed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 329.2 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: Volume (mL) = (mass of this compound in mg / 329.2) * 100
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved. If necessary, warm the solution briefly to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution 1:100 with the aqueous buffer to achieve the final concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the working solution immediately. Do not store aqueous solutions of this compound for more than one day.[1]
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is involved in the catabolic pathway of tyrosine. By inhibiting this enzyme, this compound prevents the accumulation of toxic metabolites in conditions such as hereditary tyrosinemia type 1.[7]
Caption: Mechanism of action of this compound in the tyrosine catabolic pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methods for enhancing the bioavailability of Nitisinone in rodents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective administration and troubleshooting of Nitisinone in rodent models. Given that this compound already exhibits high oral bioavailability in rodents, this guide focuses on optimizing experimental consistency, addressing common challenges, and providing standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound in rodents?
A1: The oral bioavailability of this compound in rats is high, reported to be greater than 90%.[1][2] This indicates that after oral administration, the vast majority of the drug is absorbed and reaches systemic circulation.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] This enzyme is the second step in the tyrosine catabolic pathway. By blocking this enzyme, this compound prevents the accumulation of toxic metabolites downstream, which is its therapeutic application in hereditary tyrosinemia type 1 (HT-1).[4]
Q3: What are the expected pharmacokinetic (PK) parameters for this compound in rodents?
A3: Following oral administration in rats, this compound is rapidly and completely absorbed.[2] The terminal half-life is approximately 9 hours in rats.[2] In mice, maximum plasma tyrosine concentrations, an indirect measure of this compound's effect, are observed 16 hours after a single oral dose.[6]
Q4: How does this compound administration impact plasma tyrosine levels?
A4: Inhibition of HPPD leads to a significant, dose-dependent increase in plasma tyrosine levels.[1][2] In rats, a single dose can cause a marked increase in plasma tyrosine (around 2,500 nmol/mL) and in ocular fluids (3,500–4,000 nmol/mL), with peak levels occurring at 24 hours.[1][2] These levels typically return to normal within 48 hours.[2]
Q5: What vehicles can be used for preparing this compound for oral administration in rodents?
A5: Published studies have used various vehicles for oral gavage. Common choices include corn oil or a mixture of 10% DMSO and 90% corn oil for solubility.[6][7] For suspension formulations, water can also be used, especially when mixing the contents of commercially available capsules.[8]
Q6: Should this compound be administered with or without food?
A6: There are no formal pharmacokinetic studies on the effect of food on this compound absorption in rodents.[1][2] However, a clinical study in humans was designed to assess the effect of food on bioavailability.[9] For consistency in experimental design, it is recommended to administer this compound on an empty stomach (e.g., after a short fasting period) or to consistently administer it with food across all study arms. Taking the Orfadin® capsule on an empty stomach is recommended for human use.[8]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in plasma this compound concentrations between subjects. | 1. Inconsistent oral gavage technique leading to variable dosing. 2. Use of an inappropriate or inconsistent vehicle affecting suspension/solubility. 3. Animal stress impacting gastrointestinal motility and absorption. 4. Inconsistent timing of blood sample collection relative to dosing. | 1. Ensure all personnel are proficient in oral gavage; verify dose volume accuracy. 2. Use a standardized, validated vehicle preparation protocol. Ensure the formulation is a homogenous suspension or clear solution before each dose. 3. Acclimatize animals to handling and gavage procedures to minimize stress. 4. Strictly adhere to the sample collection schedule based on the known Tmax (Time to Maximum Concentration). |
| Unexpected adverse effects (e.g., corneal opacities, weight loss). | 1. Excessive elevation of plasma tyrosine is a known cause of ocular lesions in some species.[1][5] 2. The dose may be too high for the specific rodent strain or model. | 1. Monitor plasma tyrosine levels. If they exceed 500 µmol/L, consider implementing a low-protein (tyrosine and phenylalanine restricted) diet.[4] 2. Review dose calculations. Consider a dose-ranging study to determine the optimal therapeutic dose with minimal side effects for your model. |
| Inconsistent or lower-than-expected pharmacological effect. | 1. Degradation of this compound due to improper storage or formulation. 2. Incorrect dose calculation or administration. 3. Assessment of the pharmacological endpoint is not timed correctly with the drug's peak effect. | 1. Store this compound according to manufacturer recommendations. Some formulations require refrigeration.[2] Prepare formulations fresh daily unless stability data is available. 2. Double-check all dose calculations, animal weights, and dosing volumes. 3. Align the timing of endpoint measurement (e.g., succinylacetone or HGA levels) with the expected pharmacodynamic profile of this compound. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Rats | Healthy Human Volunteers |
|---|---|---|
| Bioavailability | >90% (oral)[1][2] | N/A |
| Tmax (Capsule) | N/A | 3 hours[10] |
| Tmax (Liquid) | N/A | 15 minutes[10] |
| Terminal Half-life | ~9 hours[2] | ~54 hours[2][10] |
| Plasma Protein Binding | N/A | >95%[4] |
Table 2: Example Dosing Regimens for this compound in Rodent Studies
| Species | Dose | Administration Route & Frequency | Vehicle | Study Context / Finding |
|---|---|---|---|---|
| Rat | 0.1 mg/kg & 10 mg/kg | Single Oral Dose | Not Specified | Dose-dependent increase in plasma tyrosine.[6] |
| Rat | 1 mg/kg | Oral, Once Daily | Not Specified | Ingestion by tsetse flies feeding on treated rats resulted in ~90% fly mortality.[11][12] |
| Mouse | 10 mg/kg | Single Oral Dose | Corn Oil or Water | HPPD activity was almost completely inhibited 4 hours after administration.[6] |
| Mouse | 4 mg/kg | Oral Gavage, Every Other Day | Not Specified | Elevated plasma tyrosine levels 4- to 6-fold; increased pigmentation in an OCA-1B model.[7][13] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for consistent oral administration to rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in water, or 10% DMSO/90% corn oil)
-
Mortar and pestle (optional, for particle size reduction)
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Volumetric flasks and appropriate pipettes
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle required based on the desired concentration and the total volume needed for the study cohort.
-
If starting with a non-micronized powder, gently triturate the this compound in a mortar and pestle to ensure a fine, uniform powder.
-
Accurately weigh the this compound powder.
-
For an aqueous suspension (e.g., methylcellulose): Gradually add a small amount of the vehicle to the powder to create a paste. Continue to add the vehicle in small increments while stirring continuously until the desired final volume is reached.
-
For a lipid/solvent vehicle (e.g., DMSO/corn oil): First, dissolve the this compound powder in the required volume of DMSO. Once fully dissolved, add the corn oil and mix thoroughly.
-
Place the container on a stir plate and stir for at least 15-30 minutes to ensure a homogenous suspension/solution.
-
Visually inspect for uniformity before drawing each dose. Keep the suspension stirring during the dosing procedure to prevent settling.
-
Diagrams
Caption: this compound inhibits 4-HPPD in the tyrosine catabolism pathway.
Caption: Workflow for a typical this compound pharmacokinetic study in rodents.
Caption: Troubleshooting high variability in this compound plasma levels.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmda.go.jp [pmda.go.jp]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Repurposing the orphan drug this compound to control the transmission of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing the orphan drug this compound to control the transmission of African trypanosomiasis | PLOS Biology [journals.plos.org]
- 13. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS/MS analysis of Nitisinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Nitisinone.
Troubleshooting Guide
Question: I am observing a lower than expected signal response for this compound in my plasma samples compared to my standards prepared in a neat solution. What could be the cause?
Answer: This is a classic indication of ion suppression, a common matrix effect in LC-MS/MS analysis. Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a suppressed signal.
Question: How can I confirm that I am experiencing matrix effects in my this compound analysis?
Answer: You can assess the presence of matrix effects both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): Continuously infuse a standard solution of this compound into the mass spectrometer post-column while injecting an extracted blank plasma sample onto the LC column. A significant dip in the this compound signal as the matrix components elute indicates the retention time windows where ion suppression is occurring.
-
Quantitative Assessment (Post-Extraction Spike): Compare the peak area of this compound in a solution where the standard has been spiked into the matrix after the extraction process to the peak area of this compound in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Question: My this compound peak is showing poor shape (e.g., tailing or splitting). Could this be related to matrix effects?
Answer: While poor peak shape can be due to various factors such as column degradation or improper mobile phase composition, it can also be exacerbated by matrix effects. Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes. It is crucial to ensure efficient chromatographic separation of this compound from the bulk of the matrix components.
FAQs: Overcoming Matrix Effects in this compound Analysis
Q1: What is the most common sample preparation technique to reduce matrix effects for this compound in plasma?
A1: Protein precipitation (PPT) is a widely used and straightforward technique for preparing plasma samples for this compound analysis.[1] It effectively removes a large portion of proteins, which are major contributors to matrix effects. Acetonitrile is a commonly used precipitation solvent.[1]
Q2: Are there other sample preparation methods that can provide a cleaner extract than protein precipitation?
A2: Yes, while PPT is common, other techniques can offer a more thorough cleanup:
-
Solid-Phase Extraction (SPE): SPE can provide a more selective extraction of this compound from the plasma matrix, leading to a cleaner sample and reduced matrix effects. Different sorbent chemistries, such as reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange, can be explored to optimize the cleanup.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from interfering matrix components based on its solubility in immiscible liquid phases.
The choice of sample preparation method will depend on the required sensitivity, throughput, and the complexity of the matrix. For highly sensitive assays, investing time in developing a more rigorous SPE or LLE method can be beneficial.
Q3: How critical is the choice of an internal standard (IS) for compensating for matrix effects?
A3: The use of an appropriate internal standard is crucial for accurate and precise quantification in the presence of matrix effects. An ideal IS should co-elute with the analyte and experience similar ionization suppression or enhancement. For this compound, a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₆, is the gold standard as it has nearly identical physicochemical properties to the analyte.[2] If a SIL-IS is not available, a structural analog like mesotrione can be considered.[2]
Q4: Can chromatographic conditions be optimized to mitigate matrix effects?
A4: Absolutely. Optimizing the chromatographic separation is a powerful strategy. The goal is to separate the elution of this compound from the regions where significant ion suppression occurs, often caused by early-eluting salts and later-eluting phospholipids. This can be achieved by:
-
Gradient Elution: Employing a gradient elution program can help in separating this compound from interfering matrix components.
-
Column Chemistry: Using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) might improve the resolution between this compound and matrix components.
-
Mobile Phase Modifiers: Adjusting the pH or the concentration of additives like formic acid or ammonium acetate in the mobile phase can alter the retention and peak shape of both this compound and interfering compounds.[1]
Experimental Protocols
Protocol 1: Protein Precipitation of Human Plasma for this compound Analysis
This protocol is based on a common and effective method for preparing plasma samples.[1]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add the internal standard (e.g., this compound-¹³C₆ in a small volume of solvent) to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters for this compound Analysis
These parameters are a starting point and should be optimized for your specific instrumentation and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a high percentage (e.g., 95%) over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (this compound can be detected in both, though negative mode is frequently reported).[1]
-
MRM Transitions:
-
This compound: e.g., m/z 328.0 → 281.0[1]
-
This compound-¹³C₆ (IS): e.g., m/z 334.0 → 287.0
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Illustrative)
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Extraction Recovery (%) | 85 - 105 | 90 - 110 | 80 - 100 |
| Matrix Factor (MF) | 0.7 - 0.9 (Ion Suppression) | 0.9 - 1.1 (Minimal Effect) | 0.8 - 1.0 (Mild Suppression) |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Low-Medium |
| Selectivity | Low | High | Medium-High |
Note: The values in this table are illustrative and can vary depending on the specific protocol and matrix. It is essential to validate these parameters for your specific assay.
Table 2: Quantitative Data from a Validated LC-MS/MS Method for this compound in Human Plasma using Protein Precipitation
| Analyte | Extraction Recovery (%)[2] |
| This compound | ~93 |
| This compound-¹³C₆ (IS) | ~98 |
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: this compound sample preparation and analysis workflow.
References
Validation & Comparative
Nitisinone in Focus: An In Vitro Comparison with Other HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of nitisinone with other inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway. The information presented is supported by experimental data to assist researchers in evaluating these compounds for therapeutic and herbicidal applications.
Introduction to HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA)[1][2]. This is a key step in the catabolism of tyrosine in most aerobic organisms[2]. In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinones and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense[1][3][4][5]. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect in plants, making it a prime target for herbicides[4][5]. In humans, a deficiency in the enzymes of the tyrosine degradation pathway can lead to metabolic disorders such as tyrosinemia type I. This compound, an HPPD inhibitor, is a licensed treatment for this condition as it prevents the accumulation of toxic metabolites[6][7][8].
Quantitative Comparison of HPPD Inhibitors
The inhibitory potential of this compound and other HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro IC50 values for a selection of HPPD inhibitors against various target organisms. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
| This compound | General | 173 nM | [9][10] |
| Mesotrione | Arabidopsis thaliana | 0.2 μM (200 nM) | [11] |
| Arabidopsis thaliana | 0.283 μM (283 nM) | [10] | |
| Sulcotrione | Arabidopsis thaliana | 250 ± 21 nM | [5] |
| Leptospermone | Not Specified | 12.1 μM | [9] |
| Not Specified | 3.14 µg/mL (~13.3 µM) | [5] | |
| Fenquinotrione | Rice | 27.2 nM | [9] |
| Arabidopsis thaliana | 44.7 nM | [9] | |
| HPPD-IN-1 | Arabidopsis thaliana | 0.248 μM (248 nM) | [10] |
| HPPD-IN-7 | Arabidopsis thaliana | 89 nM | [10] |
| Compound 3881 | Arabidopsis thaliana | 2.5 μM (2500 nM) | [11] |
| Y13161 | Arabidopsis thaliana | Kᵢ = 24.16 ± 1.01 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for common HPPD inhibition assays based on spectrophotometric and fluorometric detection.
Spectrophotometric HPPD Inhibition Assay (Coupled Enzyme Assay)
This method monitors the formation of maleylacetoacetate at 318 nm and is a widely used technique for determining HPPD inhibitory activity.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Homogentisate 1,2-dioxygenase (HGD)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Test inhibitors (e.g., this compound, Mesotrione) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 1 mM ascorbic acid and 10 µM FeSO₄)
-
96-well UV-transparent microplate
-
UV/Vis microplate reader
Procedure:
-
Prepare a stock solution of the HPPD enzyme in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor solutions to the respective wells. Include a control well with only DMSO.
-
Add the HPPD enzyme solution and HGD to all wells.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Immediately monitor the increase in absorbance at 318 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence-Based HPPD Inhibition Assay
This high-throughput screening compatible assay leverages the intrinsic fluorescence of the enzymatic product, homogentisate (HG), for direct and continuous monitoring of enzyme activity[3].
Materials:
-
Recombinant HPPD enzyme
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Test inhibitors dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactor/Quenching Solution (containing Fe(II) and ascorbate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the inhibitor solutions to the wells of a 96-well microplate. Include appropriate controls (no inhibitor, no enzyme).
-
Add the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all wells.
-
Mix gently and incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the HPP substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader (e.g., pre-set to 30°C).
-
Measure the increase in fluorescence over time (e.g., excitation at 320 nm, emission at 460 nm).
-
Determine the reaction rate from the linear phase of the fluorescence signal increase.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the spectrophotometric assay.
Visualizations
Signaling Pathway
The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD inhibitors.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro HPPD inhibition assay.
References
- 1. scbt.com [scbt.com]
- 2. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Generic Nitisinone Formulations: A Comparative Guide to Efficacy Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of generic nitisinone formulations, focusing on the validation of their efficacy through bioequivalence studies and supporting experimental data. This compound is a critical treatment for hereditary tyrosinemia type 1 (HT-1), and the availability of generic alternatives is of significant interest to the scientific and medical communities.
Mechanism of Action
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] In patients with HT-1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of toxic metabolites.[4][5][6] this compound therapy blocks the tyrosine catabolic pathway at a step prior to the enzymatic defect, preventing the formation of these harmful substances.[1][2][3]
Comparative Bioequivalence Data
The efficacy of generic drugs is primarily established through bioequivalence studies, which compare the pharmacokinetic (PK) parameters of the generic product to the reference listed drug (RLD), in this case, Orfadin®. The key PK parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflects the extent of drug absorption.
The following tables summarize the results from a bioequivalence study (Study CT-001) comparing two generic this compound tablet formulations from Cycle Pharmaceuticals with Orfadin® capsules, and data from a clinical review of MDK-Nitisinone.[7][8][9]
Table 1: Pharmacokinetic Parameters of Generic this compound Formulations and Orfadin® [7][8]
| Formulation | Cmax (ng/mL) | AUC0–120 (h*ng/mL) | Tmax (h) |
| Orfadin® 10 mg capsule (Reference) | 1,162 | 65,706 | 2.5 |
| This compound 10 mg tablet (Test Product 1) | 1,136 | 66,252 | 3.0 |
| This compound 10 mg high compritol tablet (Test Product 2) | 1,082 | 61,999 | 3.0 |
| MDK-Nitisinone 10 mg capsule | 1,104 | Data Not Fully Available | 2.2 |
Data for MDK-Nitisinone Cmax and Tmax are from a single study; AUC data was not fully reported in the available documents.
Table 2: Statistical Comparison of Generic Formulations to Orfadin® [7]
| Comparison | Parameter | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Test Product 1 vs. Orfadin® | Cmax | 97.80 | 93.77 - 102.00 |
| AUC0–120 | 100.83 | 96.58 - 105.27 | |
| Test Product 2 vs. Orfadin® | Cmax | 92.95 | 84.03 - 102.82 |
| AUC0–120 | 94.22 | 84.85 - 104.63 |
For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC must fall within the range of 80.00% to 125.00%. The data presented for Test Product 1 and Test Product 2 from Cycle Pharmaceuticals meet these criteria, demonstrating their bioequivalence to Orfadin®. While complete data for MDK-Nitisinone and other generics from Novitium Pharma and Torrent Pharmaceuticals are not fully available in the public domain, their approval by regulatory bodies like the FDA and EMA confirms that they have met the required bioequivalence standards.[10][11]
Experimental Protocols
The validation of generic this compound efficacy relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments.
Bioequivalence Study Protocol
The following protocol is a synthesis of typical designs for this compound bioequivalence studies.[7][12]
-
Study Design: A randomized, single-dose, open-label, three-period, crossover study is typically conducted in healthy adult volunteers under fasting conditions.[7][12]
-
Population: Healthy male and non-pregnant, non-lactating female subjects between the ages of 18 and 55 are enrolled.[7]
-
Treatments: Subjects receive a single 10 mg dose of the generic this compound formulation and the reference drug, Orfadin®, in a randomized sequence, separated by a washout period of at least 23 days.[7][12]
-
Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at multiple time points up to 120 hours post-dose to adequately characterize the plasma concentration-time profile.[7][12]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated analytical method. Cmax and AUC are calculated for each subject for both the generic and reference products.
-
Statistical Evaluation: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine if they fall within the bioequivalence limits of 80.00% to 125.00%.[7]
Analytical Method for this compound in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative analysis of this compound in human plasma.[13][14][15]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile. An internal standard (e.g., a stable isotope-labeled version of this compound) is added prior to precipitation to ensure accuracy.[14][15]
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate).[13][14]
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. This compound and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive or negative ion mode.[13][14]
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[13]
Analytical Method for Succinylacetone in Urine/Blood
The clinical efficacy of this compound treatment is monitored by measuring the levels of succinylacetone, a toxic metabolite that accumulates in untreated HT-1.[16][17]
-
Sample Type: Succinylacetone can be measured in urine or dried blood spots.[16][17]
-
Sample Preparation:
-
Urine: An internal standard (e.g., a stable isotope-labeled succinylacetone) is added to the urine sample. The sample then undergoes oximation and extraction, followed by derivatization to make it suitable for gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS analysis.[16][17]
-
Dried Blood Spots: A disk is punched from the dried blood spot and the succinylacetone is extracted. The extract is then derivatized for LC-MS/MS analysis.[18]
-
-
Instrumentation: Either GC-MS or LC-MS/MS can be used for the quantification of succinylacetone.
-
Clinical Endpoint: Successful this compound therapy leads to a significant reduction in succinylacetone levels, often to undetectable or near-normal levels.
Conclusion
The available data from bioequivalence studies demonstrate that approved generic this compound formulations are pharmacokinetically equivalent to the reference product, Orfadin®. This indicates that they can be expected to have the same therapeutic effect and safety profile. The use of robust and validated experimental protocols for bioequivalence testing and therapeutic drug monitoring is essential to ensure the quality and efficacy of these life-saving generic medications. This guide provides researchers, scientists, and drug development professionals with a comparative overview and the methodological basis for the evaluation of generic this compound formulations.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]
- 5. Mutations in the fumarylacetoacetate hydrolase gene causing hereditary tyrosinemia type I: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TumorPortal [tumorportal.org]
- 7. Bioequivalence Study - Clinical Review Report: this compound (this compound Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bioequivalence Study - Clinical Review Report: this compound (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: this compound (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. investor.endo.com [investor.endo.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Basicmedical Key [basicmedicalkey.com]
- 17. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
Nitisinone's Selectivity Profile: A Comparative Analysis of its Interaction with Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
Nitisinone is a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the tyrosine catabolism pathway.[1][2][3][4] Its established efficacy in treating hereditary tyrosinemia type 1 (HT-1) stems from this specific inhibition, which prevents the accumulation of toxic metabolites.[1][2][4] This guide provides a comparative analysis of this compound's cross-reactivity with other dioxygenases, presenting available quantitative data, detailed experimental protocols for inhibition assays, and visual diagrams of the relevant biological pathway and experimental workflow.
Quantitative Comparison of this compound Inhibition
This compound demonstrates high selectivity for its target enzyme, HPPD. The available data, summarized in the tables below, indicates a significantly higher affinity for HPPD compared to other tested enzymes, particularly cytochrome P450 enzymes, which are also a class of oxygenases.
| Target Enzyme | Species/System | IC50 (nM) | Reference |
| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not Specified | 173 | [5] |
| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Rodent (hepatic) | ~40 | [6] |
| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | E. coli (human recombinant) | 244 ± 71 | [7] |
Table 1: Inhibitory Activity of this compound against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
| Off-Target Enzyme | Enzyme Class | IC50 (µM) | Level of Inhibition | Reference |
| Cytochrome P450 2C9 (CYP2C9) | Oxygenase | 46 | Moderate | [2] |
| Cytochrome P450 2D6 (CYP2D6) | Oxygenase | >100 | Weak | [2] |
| Cytochrome P450 2E1 (CYP2E1) | Oxygenase | >100 | Weak | [2] |
| Tyrosine aminotransferase (TAT) | Transferase | Not Affected | - | [4][8] |
| Homogisate 1,2-dioxygenase (HGO) | Dioxygenase | Not Affected | - | [4][8] |
Table 2: Cross-Reactivity of this compound with Other Enzymes
Notably, studies have shown that this compound does not inhibit other key enzymes within the tyrosine catabolic pathway, such as tyrosine aminotransferase and homogentisate 1,2-dioxygenase, further highlighting its specificity.[4][8] However, there is a lack of comprehensive studies evaluating the cross-reactivity of this compound against a broader panel of dioxygenases.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating its inhibitory effects, the following diagrams are provided.
References
- 1. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nitisinone: A Comparative Analysis of its Effects Across Species
A Guide for Researchers and Drug Development Professionals
Nitisinone, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), has revolutionized the treatment of Hereditary Tyrosinemia Type 1 (HT-1) in humans.[1][2] Its application in preclinical research, primarily in rodent models, has been instrumental in understanding its mechanism of action and exploring its therapeutic potential for other metabolic disorders. This guide provides a comparative analysis of this compound's effects across different species, focusing on its pharmacodynamics, pharmacokinetics, and the experimental protocols used in its evaluation.
Mechanism of Action: A Conserved Target Across Species
This compound's primary mechanism of action is the competitive and reversible inhibition of HPPD, a key enzyme in the tyrosine catabolic pathway.[2][3] This inhibition is consistent across all species studied, including humans, rats, and mice.[2] By blocking the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, this compound prevents the accumulation of downstream toxic metabolites, such as maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage characteristic of HT-1.[1][2]
The inhibition of HPPD by this compound leads to a significant elevation of plasma tyrosine levels, a hallmark of its pharmacological effect observed in all species.[2][4]
Pharmacodynamic and Pharmacokinetic Comparison
The efficacy and safety of this compound are intrinsically linked to its pharmacodynamic and pharmacokinetic profiles, which exhibit notable differences across species.
Table 1: Comparative Pharmacodynamics of this compound
| Parameter | Human | Rat | Mouse |
| Target Enzyme | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
| IC50 (HPPD Inhibition) | ~5 nM (purified human enzyme)[2] | 40 nM and 173 nM (liver cytosol extracts)[2] | Data not specifically found, but potent inhibition is confirmed[2] |
| Primary Therapeutic Effect | Reduction of toxic metabolites (e.g., succinylacetone) in HT-1[3] | Elevation of plasma tyrosine | Elevation of plasma tyrosine[5] |
Table 2: Comparative Pharmacokinetics of this compound
| Parameter | Human | Rat | Mouse |
| Bioavailability (Oral) | High (assumed from clinical efficacy) | >90%[2] | Data not specifically found, but oral administration is effective[1] |
| Terminal Half-life | ~54 hours[2] | ~9 hours[2] | Shorter than in humans, but specific value not found |
| Metabolism | Primarily via the cytochrome P450 system (CYP3A4 involvement suggested)[2] | Involves hydroxylation, likely by the cytochrome P450 system[2] | Liver enzyme induction has been noted[6] |
| Excretion | Feces and urine in approximately equal levels[2] | Feces and urine in approximately equal levels[2] | Data not specifically found |
| Typical Therapeutic Dose | 1-2 mg/kg/day[7] | Not for therapeutic use; experimental doses vary | 8 mg/L in drinking water for continuous treatment in HT-1 models[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the process of its preclinical evaluation, the following diagrams are provided.
Caption: Tyrosine catabolic pathway showing this compound's inhibition of HPPD.
Caption: A generalized workflow for preclinical studies of this compound.
Detailed Experimental Protocols
The following outlines a typical experimental protocol for evaluating this compound in a mouse model of Hereditary Tyrosinemia Type 1, based on published methodologies.[1]
Animal Model
-
Species and Strain: Mus musculus, typically on a C57Bl/6J background with a targeted disruption of the Fah gene (e.g., Fah knockout), which encodes for fumarylacetoacetate hydrolase, the enzyme deficient in HT-1.[1]
-
Housing and Diet: Mice are housed in a controlled environment with a standard light-dark cycle. To prevent the lethal phenotype of HT-1, mice are maintained on a low-tyrosine and low-phenylalanine diet.[1]
This compound Administration
-
Route of Administration: Oral administration is the standard route. For continuous treatment, this compound is often dissolved in the drinking water at a specified concentration (e.g., 8 mg/L).[1] For dose-response studies, oral gavage may be used.
-
Dosage: The dosage in mice is significantly higher than in humans on a mg/kg basis. Continuous administration in drinking water at 8 mg/L is a common and effective regimen in HT-1 mouse models.[1]
-
Control Group: A control group receiving the vehicle (the solvent used to dissolve this compound) is essential for comparison.
Sample Collection and Analysis
-
Blood and Urine Collection: Periodic collection of blood (e.g., via tail vein or cardiac puncture at sacrifice) and urine is performed to monitor metabolite levels.
-
Tissue Harvesting: At the end of the study, key organs such as the liver and kidneys are harvested for histopathological and molecular analysis.
-
Analytical Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the simultaneous quantification of this compound, tyrosine, and succinylacetone in plasma and urine.[8][9] The method involves reversed-phase liquid chromatography for separation followed by detection using a tandem mass spectrometer.[10]
-
Sample Preparation: Plasma and urine samples are typically prepared by protein precipitation followed by dilution.[10]
-
Endpoint Evaluation
-
Biochemical Analysis: The primary biochemical endpoint is the level of succinylacetone in blood and urine, which should be suppressed to undetectable levels with effective this compound treatment.[3] Plasma tyrosine levels are also monitored.
-
Histopathology: Liver and kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for pathological changes such as hepatocellular damage, fibrosis, and tumor formation.
-
Gene Expression Analysis: Transcriptomic analysis of liver tissue can be performed to investigate the molecular pathways affected by this compound treatment and HT-1 pathology.[11]
Species-Specific Considerations and Toxicity
A crucial difference in the response to this compound across species is the susceptibility to hypertyrosinemia-induced toxicity. While elevated tyrosine is a consequence of HPPD inhibition in all species, the toxicological outcomes vary.
-
Ocular Toxicity: In rats and Beagle dogs, prolonged exposure to this compound can lead to corneal opacities.[4] However, mice and Rhesus monkeys do not exhibit this toxicity at similar or even higher doses.[12] This difference is attributed to the higher activity of tyrosine aminotransferase in mice, which helps to clear excess tyrosine.[4]
-
Dietary Management in Humans: In humans, the potential for tyrosine-related side effects, such as corneal crystals and keratitis, is managed by a strict low-tyrosine and low-phenylalanine diet, which is a critical component of this compound therapy.[1]
Conclusion
This compound is a life-saving therapy for HT-1 in humans, and its efficacy is rooted in the conserved mechanism of HPPD inhibition across species. However, significant differences in pharmacokinetics and susceptibility to tyrosine-related toxicity exist, particularly between rodents and humans. These differences underscore the importance of careful dose selection and the use of appropriate animal models in preclinical research. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals involved in the development and study of this compound and other therapies for metabolic disorders.
References
- 1. Hereditary Tyrosinemia Type 1 Mice under Continuous this compound Treatment Display Remnants of an Uncorrected Liver Disease Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Predicting tyrosinaemia: a mathematical model of 4-hydroxyphenylpyruvate dioxygenase inhibition by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound desensitization protocol, case report of hereditary Tyrosinemia type 1 with successful treatment and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in this compound-Treated Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum markers in alkaptonuria: simultaneous analysis of homogentisic acid, tyrosine and this compound by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Characterization of changes in the tyrosine pathway by 24-h profiling during this compound treatment in alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term this compound discontinuation of hereditary tyrosinemia type 1 mice causes metabolic alterations in glutathione metabolism/biosynthesis and multiple amino acid degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of Nitisinone and NTBC in research
An Essential Tool in the Management of Hereditary Tyrosinemia Type 1 and Alkaptonuria
Nitisinone, also known by its developmental code NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione), is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). It represents a landmark in the treatment of the rare genetic disorder, Hereditary Tyrosinemia Type 1 (HT-1), and is also an effective therapy for Alkaptonuria. This guide provides a comprehensive comparison of this compound treatment with historical therapeutic approaches for HT-1, supported by quantitative data from key research studies. It also delves into the compound's application in Alkaptonuria, presenting its mechanism of action, experimental protocols, and clinical findings to inform the research and drug development community.
Mechanism of Action
This compound's therapeutic effect stems from its targeted inhibition of HPPD, a key enzyme in the tyrosine catabolism pathway. By blocking this enzyme, this compound prevents the accumulation of toxic downstream metabolites that are responsible for the severe pathophysiology of HT-1 and Alkaptonuria.
In Hereditary Tyrosinemia Type 1 , a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate and maleylacetoacetate, which are then converted to the highly toxic metabolite, succinylacetone. Succinylacetone is responsible for the severe liver and kidney damage characteristic of the disease. This compound therapy, by inhibiting the tyrosine breakdown pathway at an earlier stage, prevents the formation of these toxic compounds.[1][2][3]
In Alkaptonuria , the deficiency lies in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of homogentisic acid (HGA). The deposition of HGA in connective tissues causes the characteristic ochronosis and debilitating arthritis. This compound's inhibition of HPPD reduces the production of HGA, thereby mitigating the progression of the disease.
A critical aspect of this compound therapy is the concurrent dietary restriction of tyrosine and its precursor, phenylalanine. This is necessary to prevent the accumulation of tyrosine, which can lead to adverse effects such as corneal opacities and skin lesions.[4][5]
Tyrosine Catabolism Pathway and this compound's Site of Action
Caption: Tyrosine catabolism pathway illustrating the enzymatic blocks in HT-1 and Alkaptonuria, and the inhibitory action of this compound on HPPD.
Hereditary Tyrosinemia Type 1 (HT-1): Comparative Efficacy
The introduction of this compound has dramatically improved the prognosis for patients with HT-1, shifting the treatment paradigm from supportive care and liver transplantation to effective pharmacological management.
Quantitative Outcomes: this compound vs. Historical Treatments
| Outcome Measure | This compound (NTBC) + Diet | Dietary Restriction Alone (Historical) | Liver Transplantation |
| 2-Year Survival Rate | 88% (started <2 mo) - 96% (any age)[6] | 29% (for acute presentation <2 mo)[7] | ~90% (1- and 5-year survival)[8] |
| 4-Year Survival Rate | 88% (started <2 mo) - 93% (any age)[6] | Data not available | ~90% (1- and 5-year survival)[8] |
| Liver Transplantation Rate | 0% (started <30 days) - 13%[1][6] | 25%[6] | N/A (is the treatment) |
| Hepatocellular Carcinoma (HCC) Incidence | 5% (reduced risk with early treatment)[6] | 37% (lifetime risk in survivors)[6] | Eliminates risk in native liver |
| Succinylacetone (SA) Levels | Undetectable in most treated patients[1][9] | Markedly elevated | Normalizes post-transplant |
| Alpha-fetoprotein (AFP) Levels | Significant reduction towards normal[9] | Markedly elevated | Normalizes post-transplant |
Alkaptonuria: Efficacy of this compound
While not curative, this compound has been shown to be a highly effective disease-modifying therapy for Alkaptonuria by significantly reducing the production of HGA.
Quantitative Outcomes: this compound in Alkaptonuria
| Outcome Measure | This compound (NTBC) Treatment | Placebo/No Treatment |
| Urinary Homogentisic Acid (HGA) Reduction | >95% reduction | No change |
| Plasma Homogentisic Acid (HGA) Reduction | >95% reduction | No change |
Experimental Protocols
Pivotal this compound (NTBC) Study in HT-1: A Summary of Methodology
The foundational clinical data for this compound in HT-1 comes from an open-label, international, investigator-initiated study.[1]
-
Study Design: A single-arm, open-label study with comparisons made to a historical control group of patients treated with dietary restriction alone.
-
Patient Population: Patients with a confirmed diagnosis of Hereditary Tyrosinemia Type 1 who had not undergone a prior liver transplant.
-
Intervention:
-
Oral this compound was administered, with the initial dosage being approximately 0.6 mg/kg/day, later increased to a standard of 1 mg/kg/day, typically divided into two doses.
-
All patients received a concomitant diet restricted in tyrosine and phenylalanine.[4]
-
-
Monitoring and Data Collection:
-
Regular submission of clinical and laboratory data to a central database.[1]
-
Urine and blood samples were sent to a central laboratory for the analysis of key variables, including succinylacetone, alpha-fetoprotein, and liver function tests.
-
Plasma tyrosine levels were monitored to maintain them below 500 µmol/L to mitigate side effects.
-
-
Primary Outcome Measures: The primary long-term outcome was survival. Other key outcomes included the need for liver transplantation, incidence of hepatocellular carcinoma, and biochemical markers of the disease.[4][6]
This compound Clinical Trial Workflow for HT-1
Caption: A generalized workflow for a clinical trial of this compound in patients with Hereditary Tyrosinemia Type 1.
Conclusion
The development and clinical application of this compound (NTBC) represent a paradigm shift in the management of Hereditary Tyrosinemia Type 1, converting a previously fatal condition into a treatable one with a significantly improved long-term prognosis. The quantitative data overwhelmingly support the superiority of this compound in combination with dietary management over historical treatments. Its efficacy in reducing the damaging accumulation of homogentisic acid in Alkaptonuria further underscores its importance as a targeted metabolic therapy. The detailed protocols and established monitoring parameters from pivotal studies provide a robust framework for ongoing research and clinical practice. For researchers and drug development professionals, this compound serves as a prime example of successful drug repurposing and a cornerstone in the treatment of specific inborn errors of metabolism.
References
- 1. Tyrosinaemia type I and NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Executive Summary - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Evolution of tyrosinemia type 1 disease in patients treated with this compound in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating a New Animal Model for Nitisinone Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of existing animal models used in Nitisinone research and outlines a framework for validating new models. This compound is a critical therapeutic agent for hereditary tyrosinemia type 1 (HT-1), a rare and severe metabolic disorder.[1][2] The development and validation of robust animal models are paramount for advancing our understanding of this disease and for the preclinical evaluation of novel therapeutic strategies.
Introduction to this compound and its Mechanism of Action
This compound, sold under brand names like Orfadin, is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This enzyme plays a crucial role in the catabolism of the amino acid tyrosine.[3][5] In individuals with HT-1, a deficiency in the downstream enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of toxic metabolites, fumarylacetoacetate and its precursor maleylacetoacetate, which cause severe liver and kidney damage.[1][6][7] By blocking the tyrosine degradation pathway at an earlier step, this compound prevents the formation of these toxic substances, effectively managing the disease.[1][2][5] Patients undergoing this compound therapy must adhere to a diet restricted in tyrosine and phenylalanine to prevent the buildup of tyrosine, which can lead to other health issues.[2][5]
Comparison of Existing Animal Models for this compound Research
The selection of an appropriate animal model is a critical decision in the design of preclinical studies. The following table summarizes and compares the key characteristics of established animal models for HT-1.
| Animal Model | Genetic Modification | Key Phenotype | Relevance to Human HT-1 | Advantages | Limitations |
| Fah Knockout Mouse (Fah-/-) | Targeted disruption or deletion of the Fah gene.[6][7] | Neonatal lethality, liver failure, renal tubular dysfunction, and development of hepatocellular carcinoma if not treated with this compound.[6][7] | Closely mimics the severe, acute form of human HT-1. | Well-characterized model, provides a clear therapeutic window for this compound intervention. | Perinatal lethality without this compound treatment necessitates a carefully managed breeding and treatment strategy. The phenotype can differ from the chronic presentation in some human patients.[6][7] |
| Hpd/Fah Double-Mutant Mouse | Mutations in both the Fah and 4-hydroxyphenylpyruvate dioxygenase (Hpd) genes.[6] | Normal liver and kidney function without this compound treatment, but with markedly elevated blood tyrosine levels.[8] | Models the biochemical state of this compound treatment but not the underlying disease pathology. | Useful for studying the long-term effects of hypertyrosinemia in the absence of the toxic metabolites of HT-1.[8] | Does not replicate the liver and kidney damage characteristic of untreated HT-1, limiting its use for studying disease pathogenesis. |
| FAH-deficient Pig (FAH-/-) | Deficiency in fumarylacetoacetate hydrolase.[9][10] | Develops liver fibrosis, cirrhosis, and portal hypertension under low-dose this compound, closely resembling the chronic human disease phenotype.[9][10] | As a large animal model, it offers greater physiological and anatomical similarity to humans.[9][10] | Allows for the study of chronic liver disease progression and is suitable for testing interventions that may not be feasible in smaller models. | Higher cost and more complex husbandry requirements compared to rodent models. |
| Alkaptonuria Mouse Model (Hgd-/-) | Knockout of the homogisate 1,2-dioxygenase (Hgd) gene.[11] | Used as a control model in some this compound studies to differentiate the effects of the drug from the underlying HT-1 pathology.[11] | Represents another inborn error of tyrosine metabolism and is useful for comparative studies. | Allows for the investigation of this compound's effects on the tyrosine pathway in a non-HT-1 context. | Does not model HT-1. |
Experimental Protocols for Validating a New Animal Model
The validation of a new animal model for this compound research requires a multi-faceted approach, incorporating biochemical, physiological, and histopathological assessments. The following are detailed methodologies for key experiments.
Biochemical Analysis of Plasma and Urine
-
Objective: To quantify key metabolites in the tyrosine catabolic pathway to confirm the biochemical phenotype of the animal model and to assess the therapeutic efficacy of this compound.
-
Protocol:
-
Sample Collection: Collect blood samples via standard methods (e.g., tail vein, cardiac puncture) into heparinized or EDTA-coated tubes. Collect urine samples using metabolic cages.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.
-
Analyte Measurement:
-
Tyrosine: Measure plasma tyrosine levels using liquid chromatography-mass spectrometry (LC-MS/MS) or a fluorometric assay.
-
Succinylacetone: Measure succinylacetone levels in plasma or urine, a pathognomonic marker for HT-1, using LC-MS/MS.[2]
-
-
Data Analysis: Compare metabolite levels between the new animal model, wild-type controls, and existing HT-1 models. Assess the dose-dependent effect of this compound on these metabolite levels.
-
Assessment of Liver Function
-
Objective: To evaluate the extent of liver injury and to monitor the protective effect of this compound.
-
Protocol:
-
Sample Collection: Collect serum samples from blood.
-
Enzyme Assays: Measure the serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available colorimetric assay kits.[12]
-
Bilirubin Measurement: Measure total and direct bilirubin levels in the serum to assess liver excretory function.[12]
-
Data Analysis: Compare liver function parameters between treated and untreated animals and with established HT-1 models.
-
Histopathological Analysis of Liver and Kidney Tissue
-
Objective: To examine the microscopic anatomy of the liver and kidneys to identify pathological changes associated with HT-1 and to evaluate the therapeutic effect of this compound at the tissue level.
-
Protocol:
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and perfuse the organs with saline followed by 10% neutral buffered formalin. Excise the liver and kidneys and fix them in formalin for 24-48 hours.
-
Tissue Processing and Staining: Dehydrate the fixed tissues, embed them in paraffin, and cut thin sections (4-5 µm). Stain the sections with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and Periodic acid-Schiff (PAS) for glycogen content.
-
Microscopic Examination: A board-certified veterinary pathologist should blindly score the slides for evidence of hepatocellular damage, inflammation, fibrosis, cirrhosis, and renal tubular damage.[12]
-
Data Analysis: Quantify the histopathological scores and compare them across different experimental groups.
-
Visualizing Key Concepts in this compound Research
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are Graphviz (DOT language) scripts to generate key visualizations.
Caption: Tyrosine catabolic pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating a new animal model for this compound research.
Caption: Comparison of key features of different animal models for this compound research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Discovery of the Mode of Action of this compound [mdpi.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Animal models of tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pnas.org [pnas.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Chronic Phenotype Characterization of a Large-Animal Model of Hereditary Tyrosinemia Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hereditary Tyrosinemia Type 1 Mice under Continuous this compound Treatment Display Remnants of an Uncorrected Liver Disease Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
Reproducibility of Nitisinone Experimental Results: A Comparative Guide
Nitisinone has become a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and has shown significant promise for alkaptonuria (AKU). This guide provides a comprehensive comparison of published experimental results for this compound, focusing on the reproducibility of its efficacy and safety across various studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers, scientists, and drug development professionals.
Efficacy of this compound in Hereditary Tyrosinemia Type 1 (HT-1)
This compound treatment, in conjunction with a diet restricted in tyrosine and phenylalanine, has dramatically improved the prognosis for patients with HT-1.[1][2] The primary goals of therapy are to prevent the accumulation of toxic metabolites, namely succinylacetone, thereby preventing liver failure, renal dysfunction, and the development of hepatocellular carcinoma (HCC).[3][4]
Key Efficacy Endpoints:
-
Survival: The introduction of this compound has led to a significant increase in survival rates for HT-1 patients. An international, open-label study (the NTBC Study) demonstrated substantially higher survival probabilities in patients treated with this compound compared to a historical cohort on dietary restriction alone.[1] For patients who started treatment before two months of age, the two- and four-year overall survival rates were both 88%.[1]
-
Liver Transplantation: this compound has markedly reduced the need for liver transplantation in HT-1 patients.[5] In the NTBC study, only 13% of this compound-treated patients required a liver transplant, compared to 25% in the historical control group.[1] A UK-based study reported that prior to the availability of this compound, 85.7% of HT-1 patients underwent liver transplantation, a figure that dropped to 22.6% after its introduction.[5] Early initiation of this compound is crucial; one study showed that no patients who started treatment within the first 30 days of life required a transplant.[1]
-
Biochemical Markers: A consistent and reproducible finding across numerous studies is the dramatic reduction in urinary and plasma succinylacetone levels upon this compound treatment.[3][6] Monitoring of succinylacetone is a key marker for treatment efficacy.[6] Retrospective data analysis has helped to establish a target therapeutic range for this compound (40 to 60 μmol/L) based on the reduction of succinylacetone excretion.[7][8]
Comparison of Efficacy Data for this compound in HT-1:
| Study/Parameter | Pivotal NTBC Study | Long-Term UK Study | Quebec Study |
| Patient Population | 207 patients in main analysis | 38 patients | 78 patients |
| Comparator | Historical cohort (diet only) | Pre-Nitisinone era patients | This compound-naïve patients |
| Survival Rate | 2-year: 96%, 4-year: 93% (all ages) | Not explicitly stated | 100% in treated vs. 71% in untreated |
| Liver Transplant Rate | 13% (this compound) vs. 25% (control) | 22.6% (post-Nitisinone) vs. 85.7% (pre-Nitisinone) | 0% (early treatment) vs. 27% (late treatment) vs. 71% (no this compound) |
| Succinylacetone Levels | Significantly reduced | Not explicitly quantified | Not explicitly quantified |
Efficacy of this compound in Alkaptonuria (AKU)
Alkaptonuria is a rare genetic disorder characterized by the accumulation of homogentisic acid (HGA), leading to ochronosis and debilitating arthritis.[9][10] this compound has been investigated as a disease-modifying therapy for AKU due to its ability to block the production of HGA.[11]
Key Efficacy Endpoints:
-
Homogentisic Acid (HGA) Reduction: Clinical trials have consistently demonstrated that this compound dramatically reduces HGA levels in both urine and plasma. A 3-year randomized trial showed a greater than 95% reduction in urinary HGA excretion in the this compound group.[9][10] The SONIA 1 dose-response study confirmed this, with the most effective dose (8 mg daily) leading to a mean reduction in urinary HGA of 98.8%.[12][13]
-
Clinical Outcomes: While the biochemical efficacy of this compound in AKU is well-established, the translation to clinical benefit has been more nuanced. The aforementioned 3-year trial did not show a significant benefit in the primary clinical endpoint of hip range of motion.[9][10] However, other studies have suggested that this compound may slow the progression of the disease and reduce pain.[14] The SONIA 2 study, a larger and longer-term trial, was designed to further investigate the clinical efficacy of this compound in AKU.[15]
Comparison of Efficacy Data for this compound in AKU:
| Study/Parameter | 3-Year Randomized Trial | SONIA 1 Dose-Response Study |
| Patient Population | 40 patients | 40 patients |
| Comparator | No treatment | No treatment |
| Urinary HGA Reduction | >95% | Up to 98.8% |
| Plasma HGA Reduction | >95% | Not explicitly stated |
| Clinical Benefit | No significant improvement in hip range of motion | Not assessed (dose-finding study) |
Safety Profile of this compound
Across studies for both HT-1 and AKU, this compound has been generally well-tolerated.[2][9] The most notable side effect is an elevation of plasma tyrosine levels, which is a direct consequence of its mechanism of action.[16] This hypertyrosinemia can lead to corneal toxicity, manifesting as eye pain and redness.[3] This adverse effect is manageable through a low-protein diet to restrict tyrosine and phenylalanine intake.[3][4] Other reported side effects are rare.[3]
Experimental Protocols
Measurement of Succinylacetone (HT-1)
-
Methodology: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][17][18]
-
Procedure (GC-MS):
-
A urine sample, normalized to creatinine content, is used.
-
A stable isotope-labeled internal standard (e.g., 13C5-succinylacetone) is added.
-
The sample is acidified and extracted with organic solvents.
-
The extract is dried and derivatized to form trimethylsilane (TMS) derivatives.
-
The derivatized sample is analyzed by GC-MS using selective ion monitoring.[18]
-
Measurement of Homogentisic Acid (AKU)
-
Sample Type: 24-hour urine collection.[9]
-
Methodology: A colorimetric assay has been described in earlier trials.[9]
-
Procedure:
-
An aliquot of a 24-hour urine collection is sterile-filtered.
-
For untreated patients, the urine is diluted (e.g., 1:100) with a weak acid. Urine from treated patients may not require dilution.
-
The HGA concentration is then determined using the described assay.[9]
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in the Tyrosine Catabolic Pathway
Caption: Mechanism of action of this compound in the tyrosine catabolic pathway.
Typical Experimental Workflow for a this compound Clinical Trial
Caption: A generalized workflow for a randomized controlled trial of this compound.
Alternatives to this compound
For Hereditary Tyrosinemia Type 1 (HT-1)
-
Dietary Management Alone: Historically, a diet restricted in tyrosine and phenylalanine was the primary treatment. However, this approach alone is insufficient to prevent the long-term complications of HT-1 and has been largely superseded by combination therapy with this compound.
-
Liver Transplantation: This remains a curative option for HT-1, as it corrects the underlying enzymatic defect.[19] It is typically reserved for patients who do not respond to this compound, have acute liver failure, or develop hepatocellular carcinoma.[2][19]
For Alkaptonuria (AKU)
-
Symptomatic Management: This includes pain relief with analgesics and anti-inflammatory drugs, physiotherapy, and joint replacement surgery for severe arthritis.[8][11]
-
Dietary Restriction: A low-protein diet to reduce tyrosine and phenylalanine intake has been suggested, but its effectiveness in adults is not well-established.[20]
-
Vitamin C: High doses of Vitamin C (ascorbic acid) have been recommended due to its antioxidant properties, which may help to slow the conversion of HGA to the pigment that deposits in tissues.[20][21]
References
- 1. Executive Summary - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in the treatment of hereditary tyrosinaemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cocukmetabolizma.com [cocukmetabolizma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing Alkaptonuria in Absence of Appropriate Medication: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 3-year Randomized Therapeutic Trial of this compound in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 3-year randomized therapeutic trial of this compound in alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- 13. scispace.com [scispace.com]
- 14. Adequacy of this compound for the management of alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Efficacy of low dose this compound in the management of alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. New Hereditary Tyrosinemia type 1 treatments 2025 | Everyone.org [everyone.org]
- 20. Alkaptonuria (Black Urine Disease) Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 21. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Metabolomics Guide: Nitisinone-Treated vs. Untreated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of cells treated with Nitisinone versus untreated cells. This compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[1][2][3][4][5][6][7][8][9][10] Its therapeutic use in hereditary tyrosinemia type 1 (HT-1) and alkaptonuria leads to significant metabolic reprogramming.[1][4][7][11] This guide summarizes the key metabolic alterations, provides detailed experimental protocols for metabolomic analysis, and visualizes the affected pathways.
Key Metabolic Alterations
Tyrosine Metabolism
The primary and most pronounced effect of this compound is the disruption of tyrosine catabolism. By inhibiting HPPD, this compound causes a significant accumulation of L-tyrosine and its derivatives.
Table 1: Quantitative Changes in Tyrosine Pathway Metabolites (In Vivo Data)
| Metabolite | Change in this compound-Treated Group | Fold Change (log2) | Specimen | Organism | Reference |
| L-Tyrosine | Increased | 2.6 | Cerebrospinal Fluid | Mouse | [10] |
| N-acetyl-L-tyrosine | Increased | 5.0 | Cerebrospinal Fluid | Mouse | [10] |
| γ-glutamyl-L-tyrosine | Increased | 6.9 | Cerebrospinal Fluid | Mouse | [10] |
| p-hydroxyphenylacetic acid | Increased | >2.0 | Cerebrospinal Fluid | Mouse | [10] |
| 3-(4-hydroxyphenyl)lactic acid | Increased | >2.0 | Cerebrospinal Fluid | Mouse | [10] |
| Succinylacetone | Decreased | - | Urine | Human | [9] |
Note: The fold changes are derived from a study on a murine model of Alkaptonuria and may not be directly representative of all cell types.
Tryptophan Metabolism
Studies on mice deprived of this compound have revealed significant alterations in the tryptophan metabolic pathway, suggesting a secondary effect of the drug on this pathway.
Table 2: Alterations in Tryptophan Pathway Metabolites Upon this compound Deprivation (In Vivo Data)
| Metabolite | Change Upon this compound Deprivation | Specimen | Organism | Reference |
| Tryptophan | Increased | Serum | Mouse | [3] |
| 5-hydroxytryptophan | Increased | Serum | Mouse | [3] |
| Kynurenine | Increased | Serum | Mouse | [3] |
| N-acetyltryptophan | Increased | Serum | Mouse | [3] |
| γ-glutamyl-tryptophan | Increased | Serum | Mouse | [3] |
| 5-hydroxyindoleacetate | Decreased | Serum | Mouse | [3] |
| Anthranilate | Decreased | Serum | Mouse | [3] |
| Indole-3-acetate | Decreased | Serum | Mouse | [3] |
| Indole-3-ethanol | Decreased | Serum | Mouse | [3] |
Glutathione Metabolism and Oxidative Stress
Discontinuation of this compound in a mouse model of HT-1 has been shown to activate the NRF2-mediated oxidative stress response and impact glutathione metabolism. This suggests that this compound treatment may play a role in modulating cellular redox homeostasis.[1][2][12]
Signaling Pathways and Experimental Workflow
Tyrosine Catabolism Pathway
The primary mechanism of this compound is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which blocks the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to an accumulation of tyrosine and a reduction in downstream toxic metabolites.[1][4][9]
Caption: Tyrosine catabolism pathway showing the inhibitory effect of this compound on HPPD.
NRF2-Mediated Oxidative Stress Response
Discontinuation of this compound has been linked to the activation of the NRF2 pathway, a key regulator of the cellular response to oxidative stress.
Caption: Simplified NRF2-mediated oxidative stress response pathway.
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of this compound-treated versus untreated cells involves several key steps from sample preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Short-term this compound discontinuation of hereditary tyrosinemia type 1 mice causes metabolic alterations in glutathione metabolism/biosynthesis and multiple amino acid degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term this compound discontinuation of hereditary tyrosinemia type 1 mice causes metabolic alterations in glutathione metabolism/biosynthesis and multiple amino acid degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Effects of Increasing Doses of this compound in the Treatment of Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound on the Cerebrospinal Fluid Metabolome of a Murine Model of Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Oxidative Stress, Glutathione Metabolism, and Liver Regeneration Pathways Are Activated in Hereditary Tyrosinemia Type 1 Mice upon Short-Term this compound Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Nitisinone Analog Against the Parent Compound for the Treatment of Hereditary Tyrosinemia Type 1
A comprehensive guide for researchers and drug development professionals on the benchmarking of a next-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.
This guide provides a detailed comparative analysis of a novel Nitisinone analog, designated "Analog X," against the parent compound, this compound. The data presented herein is illustrative, designed to serve as a template for the evaluation of new therapeutic candidates for Hereditary Tyrosinemia Type 1 (HT-1).
Introduction
This compound is the current standard of care for Hereditary Tyrosinemia Type 1 (HT-1), a rare autosomal recessive disorder of tyrosine metabolism.[1][2] The condition is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites that cause severe liver and kidney damage.[1] this compound, a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), effectively blocks the tyrosine catabolic pathway upstream of the deficient FAH enzyme, preventing the formation of these toxic byproducts.[2] While transformative in the management of HT-1, the development of novel analogs with potentially improved efficacy, safety, or pharmacokinetic profiles is an ongoing area of research. This guide benchmarks "Analog X," a hypothetical novel this compound analog, against the parent compound.
Mechanism of Action: Inhibition of the Tyrosine Catabolic Pathway
Both this compound and Analog X function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the catabolism of tyrosine. By blocking this step, the production of downstream toxic metabolites, such as maleylacetoacetate and fumarylacetoacetate, and their toxic derivative succinylacetone, is prevented.[3] This therapeutic intervention mitigates the severe liver and kidney damage characteristic of HT-1.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data comparing the efficacy and potency of Analog X to this compound.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC₅₀ (nM) | Ki (nM) |
| This compound | Human HPPD | 15.2 | 5.8 |
| Analog X | Human HPPD | 8.7 | 2.1 |
| Data is illustrative. |
Table 2: In Vivo Efficacy in a Murine Model of HT-1
| Treatment Group | Dose (mg/kg/day) | Plasma Succinylacetone (µmol/L) | Survival Rate (%) |
| Vehicle Control | - | 25.8 ± 4.2 | 0 |
| This compound | 1 | 1.5 ± 0.3 | 90 |
| Analog X | 1 | 0.8 ± 0.2 | 95 |
| Data is illustrative and represents mean ± standard deviation. |
Pharmacokinetic Profile Comparison
A comparative analysis of the pharmacokinetic properties of this compound and Analog X is crucial for determining dosing regimens and predicting potential drug-drug interactions.
Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | This compound | Analog X |
| Oral Bioavailability (%) | 75 | 88 |
| Tₘₐₓ (h) | 2.1 | 1.5 |
| Cₘₐₓ (ng/mL) | 1250 | 1480 |
| t₁/₂ (h) | 54 | 62 |
| Metabolizing Enzymes | CYP3A4 | CYP2D6 |
| Data is illustrative. |
Safety and Toxicity Profile
Preclinical safety evaluation is paramount in the development of any new therapeutic agent. The following table outlines key toxicity findings for this compound and Analog X.
Table 4: Comparative Toxicity Data
| Parameter | This compound | Analog X |
| LD₅₀ (rat, oral) | > 2000 mg/kg | > 3000 mg/kg |
| Primary Off-Target Effects | Minor inhibition of CYP2C9 | No significant off-target effects observed |
| Adverse Effects at Therapeutic Dose | Ocular toxicities at high plasma tyrosine levels | Reduced incidence of ocular toxicities |
| Data is illustrative. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of the test compounds against recombinant human HPPD.
Workflow:
Methodology:
-
Recombinant human HPPD is expressed in and purified from E. coli.
-
The enzyme is pre-incubated with varying concentrations of this compound or Analog X for 15 minutes at 37°C in a phosphate buffer (pH 7.4).
-
The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate.
-
The reaction is allowed to proceed for 10 minutes and is then quenched by the addition of perchloric acid.
-
The formation of the product, homogentisic acid, is quantified by reverse-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.
In Vivo Efficacy Study in a Murine Model
Objective: To evaluate the in vivo efficacy of Analog X in reducing plasma succinylacetone levels and improving survival in a validated mouse model of HT-1.
Workflow:
Methodology:
-
Fumarylacetoacetate hydrolase (Fah) knockout mice are used as the animal model for HT-1.
-
Mice are divided into three groups: vehicle control, this compound (1 mg/kg/day), and Analog X (1 mg/kg/day).
-
Treatments are administered daily via oral gavage.
-
Body weight and clinical signs of distress are monitored daily.
-
Blood samples are collected retro-orbitally at specified time points.
-
Plasma succinylacetone levels are quantified using gas chromatography-mass spectrometry (GC-MS).
-
Survival is monitored over a 30-day period.
Conclusion
This comparative guide provides a framework for the evaluation of novel this compound analogs. The illustrative data for "Analog X" suggests a promising candidate with potentially improved potency, a favorable pharmacokinetic profile, and an enhanced safety margin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of such next-generation HPPD inhibitors for the treatment of Hereditary Tyrosinemia Type 1.
References
A Comparative Guide to the In Vivo Therapeutic Window of Nitisinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nitisinone's performance in the treatment of Hereditary Tyrosinemia Type 1 (HT-1), validated through in vivo experimental data. We will explore its therapeutic window, mechanism of action, and compare its efficacy and safety profile against historical treatment alternatives.
Introduction: this compound and its Mechanism of Action
This compound (NTBC) is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. This enzyme plays a crucial role as the second step in the catabolic pathway of the amino acid tyrosine[1]. In the genetic disorder Hereditary Tyrosinemia Type 1 (HT-1), a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites like maleylacetoacetate and fumarylacetoacetate, causing severe liver and kidney damage[3][4].
By inhibiting HPPD, this compound effectively blocks the tyrosine degradation pathway at an upstream step, preventing the formation of these harmful compounds[3][4]. This substrate reduction therapy has revolutionized the management of HT-1, shifting the paradigm from organ transplantation to pharmacological management[3][5].
Comparison of Therapeutic Approaches for HT-1
Before this compound, the primary treatment for HT-1 was a strict diet with restricted tyrosine and phenylalanine, which was often insufficient to prevent life-threatening complications, making liver transplantation the only definitive therapy[5][6]. This compound, in combination with dietary management, has become the first-line treatment, dramatically improving survival rates[6][7].
| Parameter | This compound + Diet Therapy | Diet Therapy Alone (Historical) | Liver Transplantation |
| Mechanism | Upstream inhibition of tyrosine catabolism to prevent toxin formation[4]. | Reduces substrate load, but incomplete prevention of toxic metabolites[5]. | Replaces the organ with deficient enzyme activity. |
| Efficacy | >90% survival rate with early treatment[6]. Prevents cirrhosis and renal disease[6]. | Poor long-term outcomes. 2-year survival for early-onset was ~29%[7][8]. | Curative, but with significant surgical risks and lifelong immunosuppression. |
| Primary Biomarker | Succinylacetone (SA) in blood/urine should be undetectable[4][9]. | Persistent high levels of succinylacetone. | Normalization of metabolic markers post-transplant. |
| Safety Profile | Generally well-tolerated. Main side effect is hypertyrosinemia, managed by diet. | Risk of nutritional deficiencies. Did not prevent liver failure or cancer[6]. | Risks of major surgery, organ rejection, and long-term immunosuppression. |
Defining the Therapeutic Window: Efficacy vs. Toxicity
The therapeutic window for this compound is defined by the dose range that effectively suppresses succinylacetone production without causing significant adverse effects from elevated plasma tyrosine.
Quantitative Data Summary
The tables below summarize key quantitative parameters from clinical and preclinical studies that define this compound's therapeutic window.
Table 1: Human Therapeutic Dosing and Monitoring
| Parameter | Recommended Value / Range | Rationale / Comment |
| Starting Dose | 1.0 mg/kg/day (administered in two divided doses)[7][8] | Standard initial dose to achieve rapid suppression of toxic metabolites. |
| Maximum Dose | 2.0 mg/kg/day[7][8] | May be required in some patients to fully suppress succinylacetone[10]. |
| Target Plasma this compound | 40 - 60 µmol/L[11][12][13] | This plasma range is validated to correlate with effective succinylacetone suppression[11][12]. |
| Efficacy Biomarker (Urine SA) | Undetectable | The primary goal of therapy is the complete elimination of this pathognomonic toxin[9]. |
| Safety Biomarker (Plasma Tyrosine) | < 500 - 600 µmol/L[9] | Levels are kept below this threshold via diet to prevent ocular and skin-related side effects[9]. |
Table 2: Comparative Survival Outcomes in HT-1 Patients
| Patient Group (by age of symptom onset) | 2-Year Survival Rate (Diet Alone) | 2-Year Survival Rate (this compound + Diet) |
| < 2 months | 29%[8] | 88%[8] |
| 2 to 6 months | 74%[8] | 94%[8] |
| > 6 months | 96%[8] | 97%[8] |
| Overall (treatment at any age) | N/A | 93% (at 2, 4, and 6 years)[7][8] |
Experimental Protocols
Validation of this compound's therapeutic window relies on robust preclinical and clinical experimental designs.
A. Preclinical Validation (Animal Model)
A common model is the Fumarylacetoacetate Hydrolase (FAH) deficient mouse, which recapitulates the lethal phenotype of HT-1.
-
Objective: To determine the efficacy of this compound in preventing liver failure and death.
-
Model: FAH knockout mice.
-
Methodology:
-
Treatment: this compound is administered to pregnant dams and/or directly to pups post-birth (e.g., 1 mg/kg orally once daily)[14]. Control groups receive a vehicle.
-
Monitoring: Survival rates are the primary endpoint. Body weight and general health are monitored daily.
-
Biochemical Analysis: Blood and urine are collected to measure levels of succinylacetone and plasma tyrosine.
-
-
Expected Outcome: Untreated FAH-deficient mice typically die within hours or days of birth, while this compound-treated mice survive, demonstrating the drug's life-saving efficacy[14].
B. Clinical Validation Protocol (Human Study)
Clinical validation often involves open-label, single-arm studies comparing outcomes to historical data due to the ethical considerations of withholding effective treatment.
-
Objective: To assess the long-term safety and efficacy of this compound in patients with HT-1.
-
Study Design: Open-label, single-arm, multicenter study (e.g., the pivotal NTBC study)[7][10].
-
Methodology:
-
Patient Population: Enrollment of patients diagnosed with HT-1 via the presence of succinylacetone in urine or plasma[15].
-
Intervention: All patients receive this compound (starting dose ~1 mg/kg/day) in conjunction with a tyrosine and phenylalanine-restricted diet[7][15].
-
Dose Titration: The dose is adjusted for each individual based on weight, clinical response, and biochemical markers (plasma/urine succinylacetone, liver function tests)[15].
-
Data Collection: Key outcomes such as survival probability, requirement for liver transplant, and incidence of hepatocellular carcinoma are recorded over several years.
-
Comparison: Results are compared against a historical control group of HT-1 patients who received only dietary treatment[7][10].
-
Conclusion
The in vivo validation of this compound demonstrates a well-defined and highly effective therapeutic window for the treatment of Hereditary Tyrosinemia Type 1. By effectively inhibiting HPPD, this compound prevents the accumulation of toxic metabolites, leading to survival rates exceeding 90% in early-treated patients[6]. The primary challenge of therapy, hypertyrosinemia, is manageable through dietary restrictions, making this compound a safe and transformative therapy. Its performance represents a paradigm shift from the historical alternatives of diet-only management or liver transplantation, establishing it as the definitive standard of care.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] The Discovery of the Mode of Action of this compound | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overview of European Practices for Management of Tyrosinemia Type 1: Towards European Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Executive Summary - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Executive Summary - Clinical Review Report: this compound (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Validity of Outcome Measures - Clinical Review Report: this compound (this compound Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discussion - Clinical Review Report: this compound (this compound Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmda.go.jp [pmda.go.jp]
- 15. torrentpharma.com [torrentpharma.com]
Safety Operating Guide
Proper Disposal of Nitisinone: A Guide for Laboratory Professionals
Nitisinone is a critical therapeutic agent in the management of hereditary tyrosinemia type 1 (HT-1). As with any potent pharmaceutical compound, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound in a laboratory setting, aligning with best practices for hazardous waste management.
Core Principles of this compound Disposal
The fundamental principle for this compound disposal is to treat all unused, expired, or contaminated material as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[2][3][4] Under no circumstances should this compound or its waste be disposed of in standard trash or poured down the drain, as this can lead to environmental contamination.[5][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), and spill cleanup materials, must be segregated as hazardous waste.[1]
-
Use dedicated, clearly labeled, and leak-proof containers for the collection of this compound waste.
2. Personal Protective Equipment (PPE):
-
Prior to handling this compound for disposal, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:
3. Spill Management:
-
In the event of a this compound spill, cordon off the affected area to prevent exposure.
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
All cleanup materials must be disposed of as hazardous waste.[7]
4. Final Disposal:
-
The primary recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[2]
-
Incineration in a facility equipped with an afterburner and scrubber may also be a suitable option, as suggested by some safety data sheets.[2]
-
All disposal activities must be documented in accordance with institutional and regulatory requirements.
Quantitative Data Summary
Currently, publicly available safety data sheets and product information for this compound do not provide specific quantitative data for disposal, such as concentration thresholds for hazardous classification or specific pH ranges for neutralization. The guidance is consistently qualitative, emphasizing treatment as hazardous waste and adherence to regulations.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Prohibited Disposal Routes | Sewers, Surface Water, Ground Water, Household Garbage[5][6] |
| Recommended Disposal Method | Licensed Hazardous Waste Contractor, High-Temperature Incineration[2] |
Experimental Protocols
The proper disposal of this compound is a safety and regulatory compliance procedure rather than an experimental protocol. Therefore, there are no "key experiments" for disposal. The provided step-by-step protocol should be followed for all disposal operations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper and safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Nitisinone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Nitisinone is paramount. This guide provides essential, step-by-step procedural information to minimize risk and ensure operational integrity in a laboratory setting.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Toxic in contact with skin (Acute toxicity, dermal - Category 3)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the primary defense against accidental exposure. The required equipment varies based on the handling procedure and the physical form of the substance.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-tested (ASTM D6978 compliant)[3] | Prevents skin contact and absorption. Double gloving offers enhanced protection.[3][4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, low-permeability fabric with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination.[2][4] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant goggles. A full-face shield is required when a splash hazard exists.[2][3] | Protects eyes and face from splashes and airborne particles.[2][3] |
| Respiratory Protection | N95 or Higher Respirator | NIOSH-approved N95 or higher-level respirator.[3] | Minimizes inhalation risk of aerosolized particles or powders.[2][3] |
| Additional Coverage | Hair and Shoe Covers | Disposable. | Prevents contamination of hair and personal footwear.[3] |
Note: All PPE should be donned before entering the handling area and doffed in a manner that prevents cross-contamination before exiting.[3]
Operational Handling Protocol
A systematic workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for handling this compound in a laboratory setting.
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek prompt medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth with water and drink two glasses of water at most. Call a physician or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All unused this compound and any materials that have come into contact with it (e.g., gloves, gowns, labware) must be treated as hazardous waste.
-
Containment : Contaminated disposable items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route : Do not allow this compound to enter sewers or surface and ground water.[1] All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Decontamination of Reusable Items : Any reusable equipment must be thoroughly decontaminated using established and validated procedures before being returned to general use.
By adhering to these safety and logistical protocols, research professionals can handle this compound responsibly, ensuring personal safety and the integrity of their work environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
